molecular formula C7H5FO4 B1287129 6-Fluoro-2,3-dihydroxybenzoic acid CAS No. 492444-05-0

6-Fluoro-2,3-dihydroxybenzoic acid

Cat. No.: B1287129
CAS No.: 492444-05-0
M. Wt: 172.11 g/mol
InChI Key: LDVNZXZKWHFOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3-dihydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5FO4 and its molecular weight is 172.11 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Fluoro-2,3-dihydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-2,3-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNZXZKWHFOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591906
Record name 6-Fluoro-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-05-0
Record name 6-Fluoro-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2,3-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 6-Fluoro-2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,3-dihydroxybenzoic acid

Foreword: A Molecule of Interest in Modern Drug Discovery

6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA) emerges as a significant building block in medicinal chemistry and drug development. Its structure, a benzoic acid scaffold adorned with two adjacent hydroxyl groups and a fluorine atom, presents a unique combination of functionalities. This arrangement imparts specific electronic and steric properties that are highly sought after for designing molecules with enhanced biological activity, improved metabolic stability, and tailored pharmacokinetic profiles. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthesis, formulation, and preclinical evaluation. This guide, prepared for the discerning researcher, offers a deep dive into the core characteristics of 6-F-DHBA, blending established data with expert insights into the experimental rationale that underpins their determination.

Chemical Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of 6-Fluoro-2,3-dihydroxybenzoic acid are key to interpreting its chemical behavior.

  • IUPAC Name: 6-fluoro-2,3-dihydroxybenzoic acid[1]

  • CAS Number: 492444-05-0[1]

  • Molecular Formula: C₇H₅FO₄[1]

  • Molecular Weight: 172.11 g/mol [1]

  • Canonical SMILES: C1=C(C(=C(C=C1F)O)O)C(=O)O

The molecule incorporates three key functional groups that dictate its properties:

  • Carboxylic Acid (-COOH): The primary acidic center, crucial for its solubility in alkaline solutions and its ability to form salts.

  • Catechol Moiety (adjacent -OH groups): These phenolic hydroxyls are weakly acidic and are known for their ability to chelate metal ions. This feature is particularly relevant in biological systems.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine substituent exerts a powerful electron-withdrawing effect. This significantly influences the acidity of the nearby phenolic and carboxylic protons and can alter the molecule's lipophilicity and metabolic fate.

Core Physicochemical Data Summary

For efficient assessment, the primary physicochemical parameters are summarized below. It is important to note that while data for closely related analogs are available, specific experimental values for 6-F-DHBA are not extensively published. Therefore, this table includes both reported data for the parent compound, 2,3-dihydroxybenzoic acid, and expert-predicted trends for the fluorinated derivative.

PropertyValue (2,3-dihydroxybenzoic acid)Predicted Trend for 6-Fluoro-2,3-dihydroxybenzoic acidRationale for Prediction
Physical State Beige powder / Solid[2]SolidHigh potential for intermolecular hydrogen bonding.
Melting Point 204-208 °C[2]Similar or slightly higherFluorine can influence crystal packing and intermolecular forces.
Aqueous Solubility Slightly solubleLikely similar, pH-dependentGoverned by the interplay of polar groups and the aromatic ring.
pKa₁ (Carboxylic Acid) ~2.91 (at 25 °C)[2]< 2.91The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity.
pKa₂ (Phenolic OH) Not specifiedLower than parent compoundThe inductive effect of fluorine will also increase the acidity of the phenolic protons.
logP (Octanol/Water) 1.20[2]> 1.20Fluorine substitution typically increases lipophilicity.

In-Depth Analysis of Key Physicochemical Parameters

Acidity and Ionization State (pKa)

The ionization state of a drug candidate is paramount as it governs its solubility, membrane permeability, and interaction with biological targets. 6-F-DHBA has multiple ionizable protons.

  • The Carboxylic Proton: This is the most acidic proton. For the parent compound, 2,3-dihydroxybenzoic acid, the pKa is approximately 2.91.[2] The introduction of a fluorine atom at the 6-position is expected to significantly lower this value. The fluorine's strong negative inductive effect (-I effect) withdraws electron density from the aromatic ring, stabilizing the resulting carboxylate anion and thereby increasing the acidity (lowering the pKa).

  • The Phenolic Protons: The hydroxyl groups are much weaker acids. Their pKa values will also be lowered by the fluorine substituent, though the effect may be less pronounced than on the adjacent carboxylic acid.

The practical implication is that at physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (negatively charged), while the phenolic groups will likely remain protonated, rendering the molecule as a mono-anion.

G cluster_0 Ionization States of 6-F-DHBA vs. pH pH_Low pH < pKa1 (Fully Protonated) pH_Mid pKa1 < pH < pKa2 (Mono-anion) pH_Low->pH_Mid + H+ pH_High pH > pKa2 (Multi-anion) pH_Mid->pH_High + H+ caption Logical flow of ionization states.

Caption: Logical relationship of 6-F-DHBA ionization states with pH.

Lipophilicity and Solubility (logP & Aqueous Solubility)

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's distribution between an immiscible lipid (n-octanol) and aqueous phase. It is a critical predictor of drug absorption and membrane transport. The parent compound, 2,3-dihydroxybenzoic acid, has a logP of 1.2, indicating a slight preference for the lipid phase.[2] Fluorine is known to be "lipophilic" in the context of aromatic substitution, meaning it generally increases the logP value. Therefore, 6-F-DHBA is expected to be more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity can be advantageous for crossing cellular membranes but may also decrease aqueous solubility if not balanced by ionizable groups.

Aqueous Solubility: The solubility of 6-F-DHBA is a classic example of pH-dependent behavior.

  • In acidic media (pH < 2): The molecule is fully protonated and uncharged. Its solubility will be at its lowest, dictated by the energy required to break its crystal lattice and solvate the neutral species.

  • In neutral to alkaline media (pH > 4): The carboxylic acid deprotonates to form the highly polar carboxylate salt. This ionic character dramatically increases its interaction with water molecules, leading to a significant rise in aqueous solubility.

This behavior is fundamental for formulation science. For oral delivery, the compound will have low solubility in the stomach but higher solubility in the intestine.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key properties of 6-F-DHBA.

Workflow for Physicochemical Profiling

Caption: Experimental workflow for physicochemical profiling.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
  • Principle: This gold-standard method (OECD Guideline 105) measures the saturation concentration of a compound in water at equilibrium. It is a direct measure of thermodynamic solubility.

  • Methodology:

    • Preparation: Add an excess amount of solid 6-F-DHBA (enough to ensure a saturated solution with visible solid remaining) to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a sealed, clear glass vial.

    • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) on a shaker for a minimum of 24-48 hours. This duration is critical to ensure true thermodynamic equilibrium is reached. The causality here is that shorter times may only yield kinetically limited solubility values, which are less reliable.

    • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 24 hours to let undissolved solids settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm) to pellet the solid.

    • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample serially with a suitable mobile phase.

    • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of 6-F-DHBA. The UV wavelength should be set to the absorbance maximum (λmax) of the compound.[3]

  • Self-Validation: The protocol's trustworthiness is confirmed by ensuring the concentration of the dissolved compound remains constant in samples taken at different time points after the initial 24-hour equilibration (e.g., at 24h, 48h, and 72h).

Protocol 2: Determination of pKa via Potentiometric Titration
  • Principle: This method involves monitoring the pH of a solution of the analyte as a titrant (strong acid or base) is added incrementally. The pKa is the pH at which the analyte is 50% ionized, corresponding to the midpoint of the titration curve's buffer region.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a known amount of 6-F-DHBA in a co-solvent system (e.g., water with a small percentage of methanol to ensure initial solubility).

    • Initial pH Adjustment: Use a strong acid (e.g., 0.1 M HCl) to titrate the solution to a low starting pH (e.g., pH 2.0) to ensure all functional groups are fully protonated.

    • Titration: Slowly add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator. Record the solution's pH after each addition using a calibrated pH electrode.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of this curve. The first pKa (carboxylic acid) will be the most prominent. Specialized software is used to calculate the derivative of the curve (d(pH)/dV) to precisely locate the equivalence points and subsequently the pKa values.

  • Expertise: The choice of a co-solvent is a critical experimental decision. While necessary for some compounds, it can slightly shift the apparent pKa. The results should be extrapolated back to 0% co-solvent using a Yasuda-Shedlovsky plot for the most authoritative value.

Stability, Handling, and Storage

Drawing from safety information for structurally similar compounds like 4-Fluoro-3-hydroxybenzoic acid, the following precautions are advised.[4]

  • Stability: The compound is expected to be stable under normal laboratory storage conditions.[4] However, catechol moieties can be susceptible to oxidation, especially in alkaline solutions and in the presence of air and light. Solutions should be prepared fresh.

  • Incompatibilities: Avoid strong oxidizing agents.[4]

  • Handling: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is between 2°C and 8°C.[5]

Conclusion

6-Fluoro-2,3-dihydroxybenzoic acid is a multifaceted molecule whose physicochemical properties are a direct consequence of its unique structural arrangement. Its pH-dependent solubility, tunable lipophilicity, and specific ionization profile make it a valuable asset in the toolkit of medicinal chemists. The experimental protocols and theoretical insights provided in this guide offer a robust framework for researchers to accurately characterize this compound, enabling its confident and effective application in the rigorous journey of drug discovery and development.

References

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved January 26, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved January 26, 2026, from [Link]

Sources

6-Fluoro-2,3-dihydroxybenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoro-2,3-dihydroxybenzoic Acid for Researchers and Drug Development Professionals

Executive Summary

6-Fluoro-2,3-dihydroxybenzoic acid is a specialized aromatic organic compound of significant interest to the fields of medicinal chemistry and materials science. As a fluorinated derivative of 2,3-dihydroxybenzoic acid, it combines the established biological relevance of the catechol and carboxylic acid moieties with the unique physicochemical properties imparted by fluorine. The strategic introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making it a valuable tool in rational drug design.[1] This guide provides a comprehensive overview of its core molecular properties, analytical characterization protocols, potential synthetic strategies, and applications, serving as a foundational resource for scientists engaged in advanced research and development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the cornerstone of all subsequent research. 6-Fluoro-2,3-dihydroxybenzoic acid is identified and characterized by a specific set of molecular and physical data.

1.1. Chemical Identity and Structure

The systematic IUPAC name for this compound is 6-fluoro-2,3-dihydroxybenzoic acid. Its structure consists of a benzoic acid core substituted with two hydroxyl (-OH) groups at positions 2 and 3, and a fluorine (-F) atom at position 6.

  • SMILES: O=C(O)C1=C(F)C=CC(O)=C1O[2]

  • InChI Key: LDVNZXZKWHFOMJ-UHFFFAOYSA-N[3]

1.2. Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for quantitative analysis and stoichiometric calculations in experimental design.

  • Molecular Formula: C₇H₅FO₄[2][3]

  • Molecular Weight: 172.11 g/mol [2][3]

1.3. Summary of Physicochemical Properties

The key identifiers and properties of 6-Fluoro-2,3-dihydroxybenzoic acid are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-fluoro-2,3-dihydroxybenzoic acid[3]
CAS Number 492444-05-0[2][3]
Molecular Formula C₇H₅FO₄[2][3]
Molecular Weight 172.11[2][3]
MDL Number MFCD09038124[2][3]
Synonyms Benzoic acid, 6-fluoro-2,3-dihydroxy-[3]

The Strategic Role of Fluorine in Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties, stemming from its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, offer several advantages.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[4]

  • Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity and selectivity.

  • Modulation of pKa: As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons, such as those on the carboxylic acid and hydroxyl groups of the title compound. This modulation can be critical for optimizing a drug's solubility, membrane permeability, and target engagement at physiological pH.

  • Lipophilicity: The introduction of a single fluorine atom can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes. This effect is context-dependent and is carefully tuned by medicinal chemists.[4]

The presence of fluorine in 6-Fluoro-2,3-dihydroxybenzoic acid makes it a significantly different entity from its non-fluorinated parent, 2,3-dihydroxybenzoic acid, and a building block with high potential for developing next-generation therapeutics.[5][6][7]

Analytical Characterization: A Self-Validating Workflow

Establishing the identity, purity, and structure of 6-Fluoro-2,3-dihydroxybenzoic acid requires a multi-pronged analytical approach. Each technique provides a layer of validation, creating a self-validating system that ensures the integrity of experimental results.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Workflow cluster_results Validated Data Sample Synthesized 6-Fluoro-2,3-dihydroxybenzoic acid HPLC HPLC Purity Check Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS High-Resolution MS (HRMS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Purity Quantitative Purity (>95%) HPLC->Purity Structure Structural Confirmation NMR->Structure Formula Elemental Formula Verification MS->Formula Functional_Groups Functional Group ID FTIR->Functional_Groups

A self-validating analytical workflow for compound characterization.

3.1. Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase method is chosen due to the aromatic and moderately polar nature of the analyte. The acidic mobile phase ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks.

Methodology:

  • System Preparation: Use a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Prepare Mobile Phase A as 0.1% trifluoroacetic acid (TFA) in water and Mobile Phase B as 0.1% TFA in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm, where the benzene ring exhibits strong absorbance.

  • Analysis: Integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

3.2. Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR identifies the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR directly observes the key fluorine atom. Coupling patterns between these nuclei (H-H, C-F, H-F) provide definitive proof of connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • ¹H NMR: Acquire a proton spectrum. Expect to see distinct signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The hydroxyl and carboxylic acid protons may appear as broad singlets.

  • ¹³C NMR: Acquire a carbon spectrum. Expect seven distinct carbon signals. The carbons bonded to or near the fluorine atom will show characteristic C-F coupling, appearing as doublets with specific coupling constants (J-values).

  • ¹⁹F NMR: Acquire a fluorine spectrum. A single signal is expected, and its chemical shift is indicative of the electronic environment.

  • Data Interpretation: Correlate all spectra to assign each signal to a specific atom in the proposed structure, confirming the 6-fluoro-2,3-dihydroxy substitution pattern.

3.3. Protocol 3: Formula Verification by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula. This technique is essential to distinguish the compound from potential isomers or impurities with the same nominal mass.

Methodology:

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), typically in negative mode ([M-H]⁻) to deprotonate the acidic carboxylic acid.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for C₇H₅FO₄. A mass error of less than 5 ppm provides high confidence in the assigned formula.

    • Theoretical [M-H]⁻: 171.0102

Synthesis and Reactivity

While commercial availability exists, understanding the synthetic strategy is crucial for researchers planning to create novel derivatives.

4.1. Proposed Retrosynthetic Strategy

A plausible synthesis can be envisioned starting from a more readily available fluorinated aromatic precursor. The key transformations would involve the introduction of the hydroxyl and carboxyl groups through established organic reactions.

G Target 6-Fluoro-2,3-dihydroxybenzoic acid Intermediate1 Fluorinated Catechol Derivative Target->Intermediate1 Carboxylation StartingMaterial Fluorinated Benzene Precursor Intermediate1->StartingMaterial Hydroxylation(s)

A simplified retrosynthetic analysis for the target compound.

General Synthetic Approach: One potential route could involve the selective metallation (e.g., directed ortho-metallation) of a protected fluoro-dihydroxybenzene intermediate followed by quenching with carbon dioxide to install the carboxylic acid group. The choice of protecting groups for the hydroxyl functions would be critical to ensure regioselectivity and compatibility with the reaction conditions.

4.2. Chemical Reactivity for Derivatization

The three functional groups—carboxylic acid, and two phenolic hydroxyls—offer multiple handles for chemical modification, making the molecule an excellent scaffold for building compound libraries.

  • Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides for further coupling reactions.[4]

  • Hydroxyl Groups: Can be alkylated to form ethers or acylated to form esters. Selective protection/deprotection strategies would be necessary to differentiate between the two hydroxyl groups if desired.

Applications in Research and Drug Development

6-Fluoro-2,3-dihydroxybenzoic acid is a valuable building block for synthesizing more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Therapeutics: Its structure is a suitable starting point for developing inhibitors of enzymes where a catechol moiety is known to be important for binding. The fluorine atom provides a vector for modulating physicochemical properties to optimize lead compounds.

  • Antimicrobial Agents: The core structure is related to that of fluoroquinolone antibiotics, a major class of antibacterial drugs.[8] This suggests its potential use in the synthesis of new antimicrobial agents.

  • Iron Chelators: The parent compound, 2,3-dihydroxybenzoic acid, is a known iron-chelating agent.[5][7] Iron chelation is a therapeutic strategy for iron overload disorders and has been explored as an antimicrobial and anticancer approach. The fluorinated analog could offer modified chelating properties and improved pharmacological profiles.

  • Enzyme Inhibitors: Related dihydroxybenzoic acid metabolites have been shown to act as inhibitors of key cellular enzymes like Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation and are targets in cancer therapy.[9]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[2]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • AA Blocks. (n.d.). 4-Fluoro-3-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved January 26, 2026, from [Link]

  • FooDB. (2010). Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200). Retrieved January 26, 2026, from [Link]

  • The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. (2019). MDPI. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Charting the Course for a Novel Fluorinated Phenolic Acid

In the landscape of drug discovery and materials science, fluorinated organic molecules hold a position of prominence. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and overall physicochemical profile.[1] 6-Fluoro-2,3-dihydroxybenzoic acid (CAS No. 492444-05-0) is one such molecule of interest, combining the advantageous properties of a fluorinated scaffold with the reactive and chelating potential of a catechol (2,3-dihydroxy) moiety.

This technical guide is designed to serve as a comprehensive manual for researchers initiating work with this compound. As of the date of this publication, detailed experimental data on the solubility and stability of 6-Fluoro-2,3-dihydroxybenzoic acid is not widely available in peer-reviewed literature.[2][3] Therefore, this document adopts a proactive, field-proven approach. It does not merely present data but rather provides the scientific rationale and detailed methodologies required to generate this critical information. By synthesizing foundational chemical principles with established pharmaceutical testing protocols, this guide empowers researchers to confidently and rigorously characterize this promising molecule.

Physicochemical Profile: Knowns and In Silico Predictions

A thorough understanding of a molecule's intrinsic properties is the bedrock of any successful development program. While experimental data is sparse, we can establish a foundational profile and leverage computational methods to predict key parameters that will guide our experimental design.

Core Identification
PropertyValueSource
Chemical Name 6-Fluoro-2,3-dihydroxybenzoic acid-
CAS Number 492444-05-0[3][4][5]
Molecular Formula C₇H₅FO₄[4]
Molecular Weight 172.11 g/mol Inferred from Formula
Appearance White to off-white solidAnalogy to[1]
Predicted Physicochemical Parameters

In the absence of experimental values, Quantitative Structure-Property Relationship (QSPR) and Density Functional Theory (DFT) models are invaluable tools for estimating key physicochemical parameters.[6][7] These predictions are not a substitute for empirical data but are crucial for hypothesis generation and experimental planning.

Rationale for pKa Prediction: The ionization state of 6-Fluoro-2,3-dihydroxybenzoic acid is dictated by the pKa values of its carboxylic acid and two phenolic hydroxyl groups. These values are critical as they directly influence solubility in aqueous media at different pH levels. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the adjacent carboxylic acid and hydroxyl groups compared to the non-fluorinated parent compound, 2,3-dihydroxybenzoic acid.[8]

ParameterPredicted ValueScientific Rationale & Implication
pKa₁ (Carboxylic Acid) ~2.5 - 3.0The fluorine atom and hydroxyl groups are electron-withdrawing, increasing the acidity of the carboxylic acid. This low pKa suggests the compound will be ionized and more soluble in neutral to basic aqueous solutions.
pKa₂ (Phenolic OH) ~7.0 - 8.0The acidity of phenolic hydroxyls is influenced by substitution. This value is critical for understanding potential ionization at physiological pH.
pKa₃ (Phenolic OH) > 9.0The second hydroxyl group's pKa will be higher. Full ionization will only occur at high pH.
LogP ~1.5 - 2.0This predicted value suggests a moderate lipophilicity. The molecule possesses both polar (hydroxyls, carboxyl) and non-polar (aromatic ring) features. This balance is often sought in drug candidates.

Aqueous and Organic Solubility: A Methodical Approach

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics to bioavailability.[9] A systematic evaluation across a range of relevant solvent systems is therefore essential.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment is driven by the anticipated applications of the compound.

  • Aqueous Buffers (pH range 1.2 - 7.4): These are essential for simulating physiological conditions in the gastrointestinal tract and blood, providing insight into potential oral bioavailability.[10]

  • Polar Protic Solvents (Methanol, Ethanol): These are common solvents for organic reactions and purification (e.g., crystallization). Their ability to hydrogen bond makes them good candidates for solvating the hydroxyl and carboxylic acid groups.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are powerful solvents for a wide range of organic compounds and are frequently used to prepare high-concentration stock solutions for biological screening.

  • Low-Polarity/Apolar Solvents (Dichloromethane, Toluene): Testing in these solvents helps to define the compound's polarity and is relevant for extraction and chromatography development.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a given solvent.[11]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solid 6-Fluoro-2,3-dihydroxybenzoic acid prep2 Add to vials with selected solvents/buffers prep1->prep2 equil Agitate at controlled temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil sample Allow solids to settle equil->sample centrifuge Centrifuge to pellet undissolved solid sample->centrifuge filter Filter supernatant through 0.45 µm syringe filter centrifuge->filter analyze Quantify concentration via validated HPLC-UV method filter->analyze G cluster_stress Stress Conditions (ICH Q1A) cluster_outcome Outcomes & Insights Compound 6-Fluoro-2,3- dihydroxybenzoic acid Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (e.g., 80°C, solid state) Compound->Thermal Photo Photolytic (ICH Q1B light exposure) Compound->Photo DP Degradation Products Acid->DP Base->DP Oxidation->DP Thermal->DP Photo->DP Pathway Degradation Pathways DP->Pathway Method Stability-Indicating Method Validation DP->Method Stability Intrinsic Stability Profile Pathway->Stability

Caption: Rationale and Outcomes of Forced Degradation Studies.

Experimental Protocol: Forced Degradation

Materials:

  • 6-Fluoro-2,3-dihydroxybenzoic acid

  • Methanol or Acetonitrile (as co-solvent)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • ICH-compliant photostability chamber

  • Thermostatically controlled oven

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature. The catechol moiety is highly susceptible to base-catalyzed oxidation, so milder conditions are warranted initially. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at 1, 2, 4, and 8 hours.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. At specified time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in the analysis solvent, and test.

  • Photostability: Expose the solid compound and a solution (e.g., in water:methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [12]A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Potential Degradation Pathways

The structure of 6-Fluoro-2,3-dihydroxybenzoic acid suggests several potential degradation pathways:

  • Oxidation: The 2,3-dihydroxy (catechol) moiety is electron-rich and highly susceptible to oxidation, potentially forming quinone-type structures. This is likely to be the primary degradation pathway, especially under basic and oxidative conditions.

  • Decarboxylation: Under thermal stress, decarboxylation (loss of CO₂) is a common degradation route for benzoic acids, which would yield 5-fluorobenzene-1,2-diol.

  • Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially leading to complex radical-mediated reactions or polymerization.

The Self-Validating System: A Stability-Indicating Analytical Method

The trustworthiness of any solubility or stability study hinges on the quality of the analytical method used for quantification. A stability-indicating method is one that can accurately measure the decrease in the active compound's concentration due to degradation. The key feature is its ability to resolve the parent peak from all potential degradation products, impurities, and excipients.

Method of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for stability and purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. [13][14] Proposed Starting HPLC-UV Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to ensure that both the polar parent compound and any less polar degradants are eluted with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmDihydroxybenzoic acids typically have a UV maximum in this region. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.
Method Validation through Forced Degradation

The forced degradation samples are the ultimate test for the analytical method.

  • Specificity/Selectivity: Inject all stressed samples. The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Peak purity analysis using a PDA detector should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.

  • System Suitability: Before each analysis run, system suitability criteria (e.g., tailing factor, theoretical plates, reproducibility of replicate injections) must be met to ensure the chromatographic system is performing acceptably.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of 6-Fluoro-2,3-dihydroxybenzoic acid's solubility and stability. While a lack of public data necessitates an empirical approach, the methodologies detailed herein are based on industry best practices and regulatory expectations. By systematically applying these protocols—from in silico prediction to rigorous experimental determination and analytical validation—researchers can generate the high-quality, reliable data package required to advance the development of this promising compound. The insights gained will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any future products derived from this versatile chemical entity.

References

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available at: [Link]

  • Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. Available at: [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Physico-Chemical and Biological Features of Fluorine-Substituted Hydroxyapatite Suspensions. PMC - NIH. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Dergipark. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Technology Networks. Available at: [Link]

  • Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. ResearchGate. Available at: [Link]

  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Taylor & Francis Online. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. Available at: [Link]

  • Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. Available at: [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo.... Pearson. Available at: [Link]

  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. ResearchGate. Available at: [Link]

  • 2,3-dihydroxybenzoic acid | CAS#:875-28-5. Chemsrc. Available at: [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 492444-05-0 Name: -. XiXisys. Available at: [Link]

  • China D-(+)-Tryptophan (CAS# 153-94-6) Manufacturer and .... LookChem. Available at: [Link]

  • China 6-Fluoro-2,3-dihydroxybenzoic acid Manufacturer and .... LookChem. Available at: [Link]

  • China 3,5-Difluorophenylhydrazine hydrochloride Manufacturer and .... LookChem. Available at: [Link]

Sources

The Rising Potential of Fluorinated Dihydroxybenzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Fluorine and a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel bioactive scaffolds with enhanced pharmacological properties is perpetual. Dihydroxybenzoic acids (DHBAs), a class of phenolic compounds, have long been recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] Their simple, yet versatile, structure provides a foundational template for chemical modification. Parallel to this, the strategic incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry, often imparting improved metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide explores the synergistic potential of combining these two pillars: the synthesis and biological evaluation of fluorinated dihydroxybenzoic acids. We will delve into the rationale behind their design, methodologies for their synthesis and screening, and the mechanistic insights that position them as promising candidates for next-generation therapeutics.

The Impact of Fluorination on Bioactivity: A Mechanistic Overview

The introduction of fluorine into a dihydroxybenzoic acid scaffold can profoundly influence its biological activity through several mechanisms:

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active sites of target enzymes, potentially increasing the compound's inhibitory potency.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of the drug candidate.

  • Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which may be more favorable for binding to a biological target.

Case Study: Fluorinated 3,4-Dihydroxychalcones as Potent Bioactive Agents

A compelling example of the potential of fluorinated dihydroxybenzoic acids lies in the study of their chalcone derivatives. Chalcones are open-chain flavonoids synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde.[7] Fluorinated 3,4-dihydroxychalcones, derived from a fluorinated 3,4-dihydroxybenzoic acid precursor, have demonstrated significant potential as both anti-inflammatory and anticancer agents.

Synthesis of Fluorinated 3,4-Dihydroxychalcones

The synthesis of these compounds is readily achievable through a base-catalyzed Claisen-Schmidt condensation.[7][8] A generalized workflow is presented below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Fluorinated 3,4-Dihydroxybenzaldehyde + Acetophenone Derivative reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) start->reaction product Fluorinated 3,4-Dihydroxychalcone reaction->product purification Purification (e.g., Recrystallization, Column Chromatography) product->purification antimicrobial Antimicrobial Assay purification->antimicrobial cytotoxicity Cytotoxicity Assay enzyme Enzyme Inhibition Assay 5_LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation Inhibitor Fluorinated Dihydroxybenzoic Acid Derivative Inhibitor->LOX Inhibition

Sources

discovery and natural occurrence of similar hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery, Natural Occurrence, and Analysis of Key Hydroxybenzoic Acids

Abstract

Hydroxybenzoic acids (HBAs) are a class of phenolic compounds that are secondary metabolites ubiquitously found throughout the plant kingdom. They consist of a benzene ring, a carboxylic acid functional group, and at least one hydroxyl group. These compounds are not only pivotal intermediates in plant biosynthesis but also possess a wide array of pharmacological activities, making them a focal point for research in drug discovery and development. This technical guide provides a comprehensive overview of four structurally similar and significant HBAs: salicylic acid (2-hydroxybenzoic acid), 4-hydroxybenzoic acid, gentisic acid (2,5-dihydroxybenzoic acid), and protocatechuic acid (3,4-dihydroxybenzoic acid). The guide delves into the historical discovery of these molecules, their widespread natural occurrence, the intricate biosynthetic pathways originating from the shikimate pathway, and detailed methodologies for their extraction and quantification from natural sources. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of these versatile phytochemicals.

Introduction to Hydroxybenzoic Acids

Hydroxybenzoic acids are fundamental building blocks in the vast world of plant phenolics. Their basic structure, a hydroxylated derivative of benzoic acid, allows for significant chemical diversity and biological function. They play crucial roles in plants, acting as defense signaling molecules, allelopathic agents, and precursors to more complex polymers like lignins.[1] In the context of human health and pharmacology, their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties have been extensively studied. The structural similarity of these compounds—differing only in the number and position of hydroxyl groups on the aromatic ring—leads to both overlapping and distinct biological activities, making their accurate identification and quantification in natural products a critical task for phytochemical research and drug development.

Profiles of Key Hydroxybenzoic Acids

This section details the history, prevalence, and biosynthesis of four exemplar hydroxybenzoic acids.

Salicylic Acid (2-Hydroxybenzoic Acid)

2.1.1 Historical Discovery The therapeutic use of salicylate-rich plants dates back to ancient civilizations, with Sumerian and Egyptian texts describing the use of willow bark for pain and fever relief.[2] The modern scientific journey began in 1763 when Reverend Edward Stone in England documented the efficacy of willow bark in treating fevers.[3] The active compound, salicin, was first isolated in a crystalline form by German chemist Johann Andreas Buchner in 1828.[3] A decade later, in 1838, the Italian chemist Raffaele Piria successfully converted salicin into its acidic form, which he named salicylic acid.[4][5] Its synthesis from phenol and carbon dioxide was later achieved by Hermann Kolbe and Eduard Lautemann in 1860, paving the way for large-scale production.[4]

2.1.2 Natural Occurrence and Biological Roles Salicylic acid is widely distributed in the plant kingdom. It was famously isolated from the bark of the white willow (Salix alba) and herbs like meadowsweet (Filipendula ulmaria).[3][6] The methyl ester, methyl salicylate, is the primary constituent of oil of wintergreen.[4] In plants, salicylic acid is a critical phenolic phytohormone that plays a central role in endogenous signaling, particularly in activating defense responses against pathogens.[6] It is integral to inducing both local defense mechanisms and Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity.[6]

2.1.3 Biosynthesis of Salicylic Acid Plants synthesize salicylic acid through two distinct pathways originating from the central shikimate pathway, which produces the aromatic amino acid L-phenylalanine and the intermediate chorismate.[7][8]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway : In this pathway, L-phenylalanine is first converted to cinnamic acid. Through a series of subsequent reactions including side-chain shortening via a β-oxidation-like process, benzoic acid is formed, which is then hydroxylated to produce salicylic acid.[9]

  • The Isochorismate (ICS) Pathway : Genetic studies have shown that the bulk of pathogen-induced salicylic acid is produced from chorismate.[7][9] Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). The final step to salicylic acid in plants is still being fully elucidated but is distinct from the single-step conversion by isochorismate pyruvate-lyase (IPL) found in bacteria.[9]

Salicylic Acid Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Shikimate->Phe Isochorismate Isochorismate Chorismate->Isochorismate ICS Cinnamate Cinnamic Acid Phe->Cinnamate PAL Benzoate Benzoic Acid Cinnamate->Benzoate β-oxidation SA_PAL Salicylic Acid Benzoate->SA_PAL Hydroxylation SA_ICS Salicylic Acid Isochorismate->SA_ICS (Multiple Steps)

Fig. 1: Dual biosynthetic pathways of Salicylic Acid in plants.
4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)

2.2.1 Discovery and Synthesis While its historical discovery is less storied than that of salicylic acid, 4-hydroxybenzoic acid (4-HBA) became a compound of significant industrial importance. Its modern commercial production is achieved through the Kolbe-Schmitt reaction, where potassium phenoxide is reacted with carbon dioxide under pressure, followed by acidification.[10] This reaction has been a cornerstone of industrial aromatic chemistry since the mid-19th century.[10]

2.2.2 Natural Occurrence and Biological Roles 4-HBA is found in a variety of natural sources. It is present in coconut and is a major metabolite found in humans after the consumption of green tea.[11] It is also found in açaí oil, wine, vanilla, and various mushrooms.[11] In plants and microbes, 4-HBA serves as a precursor for other essential compounds. For instance, it is a key intermediate in the biosynthesis of shikonin, a potent medicinal pigment, and is also a precursor for the biosynthesis of coenzyme Q10 (ubiquinone) in prokaryotes.[11][12][13]

2.2.3 Biosynthesis of 4-Hydroxybenzoic Acid The primary route for 4-HBA biosynthesis is a direct conversion from chorismate, a key branch-point intermediate of the shikimate pathway.[14][15] The enzyme chorismate lyase (also known as UbiC in E. coli) catalyzes the elimination of pyruvate from chorismate to directly yield 4-hydroxybenzoate.[11][16] This represents a highly efficient, single-step diversion from the central aromatic biosynthesis pathway.

Gentisic Acid (2,5-Dihydroxybenzoic Acid)

2.3.1 Discovery and Significance Gentisic acid is a dihydroxybenzoic acid that is recognized both as a natural plant product and a minor metabolite of aspirin in humans.[17] Its discovery is tied to the study of plant extracts and the metabolic fate of salicylates.

2.3.2 Natural Occurrence and Biological Roles Gentisic acid is widely distributed in plants, often as part of their defense system.[18] It is found in species of Gentiana, citrus fruits, Melissa officinalis (lemon balm), and Salvia officinalis (sage).[18] For example, the concentration in Melissa officinalis has been reported as 21 mg/kg.[18] In plants, its concentration can increase dramatically in response to pathogen attack, suggesting a role in the plant immune response.[18] It is known for its potent antioxidant and anti-inflammatory activities.[19]

2.3.3 Biosynthesis of Gentisic Acid The biosynthesis of gentisic acid is believed to occur via the hydroxylation of salicylic acid or through alternative pathways branching from the shikimate pathway, although it is less characterized than the pathways for other HBAs. It is often considered a catabolic product of salicylic acid.

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

2.4.1 Discovery and Importance Protocatechuic acid (PCA) is a major dihydroxybenzoic acid that is widespread in nature and recognized for its strong antioxidant properties.[20] It is a key metabolite of complex dietary polyphenols, such as anthocyanins and procyanidins from green tea and various fruits.[21]

2.4.2 Natural Occurrence and Biological Roles PCA is found in the stem bark of Boswellia dalzielii and the leaves of Diospyros melanoxylon.[20] It is also present in many edible plants and products, including plums, grapes, nuts, almonds, olive oil, and spices like star anise and cinnamon.[21][22] In insects, PCA plays a structural role in the hardening of the cuticle.[20] Its biological activities are extensive, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects.[22]

2.4.3 Biosynthesis of Protocatechuic Acid PCA is synthesized in plants and microbes via the shikimate pathway.[21][23] One primary route involves the enzymatic dehydration of 3-dehydroshikimate, an intermediate in the main shikimate pathway, by 3-dehydroshikimate dehydratase to form PCA. This pathway effectively bypasses chorismate. An alternative route in some organisms involves the hydroxylation of 4-hydroxybenzoic acid.[24]

HBA_Biosynthesis_Overview PEP PEP + E4P Shikimate Shikimate Pathway PEP->Shikimate Dehydroshikimate 3-Dehydroshikimate Shikimate->Dehydroshikimate Chorismate Chorismate Dehydroshikimate->Chorismate PCA Protocatechuic Acid Dehydroshikimate->PCA Dehydratase HBA4 4-Hydroxybenzoic Acid Chorismate->HBA4 Chorismate Lyase SA Salicylic Acid Chorismate->SA ICS/PAL Pathways HBA4->PCA Hydroxylation GA Gentisic Acid SA->GA Hydroxylation / Catabolism

Fig. 2: Overview of HBA biosynthesis from the Shikimate Pathway.

Comparative Analysis of Natural Occurrence

The concentration of hydroxybenzoic acids varies significantly across different plant species and tissues. This variation is influenced by genetic factors, environmental conditions, and developmental stage. The table below summarizes representative concentrations found in various natural sources.

Hydroxybenzoic AcidNatural SourcePlant PartConcentration (mg/kg)Reference
4-Hydroxybenzoic Acid Açaí Palm (Euterpe oleracea)Fruit Oil892 ± 52[11]
Coconut (Cocos nucifera)-Present[11]
Gentisic Acid Jatropha cordataLeaves864.6[18]
Jatropha cinereaLeaves634.5[18]
Grape (Vitis vinifera)Seeds23.38[18]
Lemon Balm (Melissa officinalis)-21[18]
Protocatechuic Acid Onion (Allium cepa)ScalesHigh Content[22]
Roselle (Hibiscus sabdariffa)-Present[22]
Star Anise (Illicium verum)-Present[22]
Salicylic Acid Willow (Salix spp.)BarkVaries[6]
Wintergreen (Gaultheria procumbens)LeavesHigh (as ester)[4]

Methodologies for Extraction and Analysis

The accurate quantification of hydroxybenzoic acids from complex plant matrices requires robust and validated analytical methods.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV-Vis or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity.[1][25]

General Experimental Workflow

The process involves sample preparation, extraction of phenolic compounds, purification, and finally, chromatographic analysis.

Analytical_Workflow A 1. Sample Preparation (Lyophilization, Grinding) B 2. Solvent Extraction (e.g., Methanol/Water, Ultrasound-assisted) A->B C 3. Purification / Concentration (Solid-Phase Extraction - SPE) B->C D 4. HPLC Analysis (Reversed-Phase C18 Column) C->D E 5. Detection & Quantification (UV-Vis or MS/MS Detector) D->E F 6. Data Analysis E->F

Sources

A Theoretical and Computational In-Depth Guide to 6-Fluoro-2,3-dihydroxybenzoic Acid: Exploring a Novel Phenolic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational exploration of 6-Fluoro-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA), a molecule of significant interest in medicinal chemistry and drug development. While experimental data on this specific compound is limited, this paper leverages established knowledge of its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA), and the known effects of fluorine substitution to build a robust predictive model of its physicochemical properties, potential biological activities, and plausible synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future experimental validation.

Introduction: The Rationale for 6-Fluoro-2,3-dihydroxybenzoic Acid

The dihydroxybenzoic acid scaffold is a well-established pharmacophore, with 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid) being a natural product noted for its iron-chelating and antimicrobial properties.[1] Iron is an essential element for most living organisms, but its excess can lead to oxidative stress and cellular damage. Consequently, iron chelators are crucial therapeutic agents for managing iron overload disorders.[2]

The introduction of a fluorine atom into a bioactive molecule is a widely used strategy in medicinal chemistry to enhance its therapeutic potential. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability.[3][4] The strategic placement of a fluorine atom on the 2,3-DHBA core is hypothesized to modulate its electronic properties, chelation potential, and overall biological activity. This guide will computationally investigate these hypotheses, providing a theoretical framework for the rational design and development of 6-Fluoro-2,3-dihydroxybenzoic acid as a potential therapeutic agent.

Predicted Physicochemical and Electronic Properties

While experimental data for 6-Fluoro-2,3-dihydroxybenzoic acid is not widely available, its fundamental properties can be predicted through computational methods. These predictions are benchmarked against the known properties of the parent 2,3-dihydroxybenzoic acid.

Property2,3-Dihydroxybenzoic Acid (Experimental)6-Fluoro-2,3-dihydroxybenzoic Acid (Predicted)Reference
CAS Number 303-38-8492444-05-0[5][6]
Molecular Formula C₇H₆O₄C₇H₅FO₄[5][7]
Molecular Weight 154.12 g/mol 172.11 g/mol [5][7]
pKa (first) ~2.91Predicted to be lower (more acidic) due to the electron-withdrawing nature of fluorine.[5]
LogP 1.2Predicted to be slightly higher due to the lipophilic nature of fluorine.[5]

The introduction of the electron-withdrawing fluorine atom at the 6-position is expected to increase the acidity of the carboxylic acid and the hydroxyl groups, which could influence its iron-chelating capabilities and pharmacokinetic profile.

Proposed Synthetic Route

A plausible synthetic route for 6-Fluoro-2,3-dihydroxybenzoic acid can be extrapolated from established methods for the synthesis of other fluorinated benzoic acids.[8][9] A potential pathway could involve the fluorination of a suitably protected dihydroxybenzoic acid precursor or the carboxylation of a fluorinated catechol derivative.

Diagram of Proposed Synthetic Workflow

G cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_end Final Product start Fluorinated Catechol Derivative step1 Protection of Hydroxyl Groups start->step1 Protecting Agent step2 Carboxylation Reaction (e.g., Kolbe-Schmitt reaction) step1->step2 CO₂ step3 Deprotection step2->step3 Acid/Base end_product 6-Fluoro-2,3-dihydroxybenzoic acid step3->end_product

Caption: A potential synthetic workflow for 6-Fluoro-2,3-dihydroxybenzoic acid.

Computational Methodologies for In-Depth Analysis

To thoroughly investigate the theoretical underpinnings of 6-Fluoro-2,3-dihydroxybenzoic acid's potential, a multi-faceted computational approach is recommended.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and properties of molecules.[10]

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional.[11]

  • Basis Set: 6-311++G(d,p) for accurate description of electron distribution.[10]

  • Solvation Model: Implicit solvation model (e.g., SMD or C-PCM) to simulate an aqueous environment.[10]

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm the optimized structure is a true minimum and to predict vibrational spectra (IR, Raman).

    • Molecular Orbital Analysis: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into chemical reactivity.

    • Electrostatic Potential Mapping: To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

Diagram of DFT Workflow

G start Initial 3D Structure of 6-Fluoro-2,3-dihydroxybenzoic acid dft_calc DFT Calculation (B3LYP/6-311++G(d,p)) start->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal mo_anal Molecular Orbital Analysis (HOMO/LUMO) freq_anal->mo_anal esp_map Electrostatic Potential Mapping mo_anal->esp_map results Optimized Geometry, Electronic Properties, Spectroscopic Predictions esp_map->results

Caption: Workflow for DFT calculations of 6-Fluoro-2,3-dihydroxybenzoic acid.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This can be used to identify potential biological targets for 6-Fluoro-2,3-dihydroxybenzoic acid.

Experimental Protocol: Molecular Docking Study

  • Software: AutoDock, Glide, or similar docking software.

  • Ligand Preparation:

    • Generate a 3D structure of 6-Fluoro-2,3-dihydroxybenzoic acid.

    • Assign partial charges and define rotatable bonds.

  • Target Preparation:

    • Select a protein target (e.g., a bacterial enzyme or an iron-transport protein).

    • Remove water molecules and add hydrogen atoms.

    • Define the binding site (grid box) based on the known active site or a blind docking approach.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of possible binding poses.

  • Analysis:

    • Score the poses based on their binding energy.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Diagram of Molecular Docking Workflow

G ligand_prep Ligand Preparation (6-F-2,3-DHBA) docking Molecular Docking Simulation ligand_prep->docking target_prep Target Protein Preparation target_prep->docking analysis Analysis of Binding Poses and Scoring docking->analysis results Predicted Binding Affinity and Interactions analysis->results

Caption: Workflow for molecular docking of 6-Fluoro-2,3-dihydroxybenzoic acid.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of biological systems.[13]

Experimental Protocol: Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup:

    • Place the docked ligand-protein complex in a simulation box.

    • Solvate the box with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Minimization:

    • Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

  • Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Investigate the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

Diagram of Molecular Dynamics Workflow

G system_setup System Setup (Ligand-Protein Complex in Water) minimization Energy Minimization system_setup->minimization equilibration System Equilibration (NVT and NPT) minimization->equilibration production_md Production MD Simulation equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production_md->trajectory_analysis results Dynamic Behavior and Stability of the Complex trajectory_analysis->results

Sources

The Strategic Imperative of Fluorine: A Technical Guide to its Role in Molecular Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the multifaceted role of fluorine in molecular interactions, tailored for researchers, scientists, and professionals in drug development. We will move beyond a superficial overview to dissect the fundamental principles that make fluorine a uniquely powerful tool in modern chemistry and pharmacology. Our focus will be on the causality behind its effects, providing a framework for its rational application in molecular design.

Section 1: The Uniqueness of the Carbon-Fluorine Bond: A Foundation of Strength and Polarity

The journey into the world of organofluorine chemistry begins with an appreciation for the carbon-fluorine (C-F) bond itself. It is the strongest single bond in organic chemistry, a property that underpins many of fluorine's desirable attributes.[1][2] This exceptional strength arises from the significant electronegativity difference between carbon and fluorine, the most electronegative element in the periodic table.[1][3] This polarity, with a partial positive charge on the carbon (Cδ+) and a partial negative charge on the fluorine (Fδ-), results in a substantial electrostatic attraction that contributes to the bond's stability.[1][3]

This inherent strength has profound implications for drug design. Molecules incorporating C-F bonds often exhibit enhanced thermal and chemical stability.[2] For instance, in medicinal chemistry, replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block enzymatic oxidation, a common metabolic pathway.[4][5] This strategy is frequently employed to improve the metabolic stability and pharmacokinetic profile of drug candidates.[6][7]

Section 2: Modulating Physicochemical Properties: Fluorine's Influence on Acidity, Lipophilicity, and Conformation

The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical properties, which are critical for its biological activity and disposition.

Impact on Acidity and Basicity (pKa)

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. This effect can significantly alter the acidity or basicity of nearby functional groups.[4][6] For example, the introduction of a fluorine atom near an acidic proton will stabilize the conjugate base, thereby increasing the acidity (lowering the pKa). Conversely, placing fluorine near a basic nitrogen atom will decrease its basicity. This modulation of pKa is a critical tool for optimizing a drug's solubility, absorption, and target engagement, as many biological processes are pH-dependent.

The Lipophilicity Conundrum

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is complex and often counterintuitive. While the high polarity of the C-F bond might suggest an increase in hydrophilicity, the opposite is often true. The introduction of fluorine can increase lipophilicity.[6][8] This is because the fluorine atom is small and does not significantly increase the molecular volume, but it can effectively shield the molecule from interactions with water. The impact of fluorination on lipophilicity is highly dependent on the specific chemical context and the pattern of fluorination.[9]

Table 1: Illustrative Effects of Fluorination on Physicochemical Properties

PropertyGeneral Effect of FluorinationRationale
Metabolic Stability IncreasedStrong C-F bond resists enzymatic cleavage.[5][6]
pKa (Acidity) Decreased (Increased Acidity)Inductive electron withdrawal stabilizes the conjugate base.[4]
pKa (Basicity) Decreased (Reduced Basicity)Inductive electron withdrawal reduces electron density on the basic atom.
Lipophilicity (logP) Generally IncreasedComplex interplay of size, polarity, and shielding from water.[8][9]
Binding Affinity Can be IncreasedThrough favorable interactions with the target protein.
Directing Molecular Shape: Conformational Control

Fluorine's influence extends to the three-dimensional arrangement of atoms in a molecule, its conformation. Stereoelectronic effects associated with the C-F bond, such as hyperconjugation and electrostatic interactions, can be leveraged to control molecular shape.[10][11][12] By strategically placing fluorine atoms, chemists can favor specific conformations that are optimal for binding to a biological target.[13] This pre-organization of the molecule into its bioactive conformation can lead to enhanced potency and selectivity.[13]

Section 3: The Role of Fluorine in Drug-Target Interactions

The unique properties of fluorine directly translate to its ability to influence and enhance the interactions between a drug molecule (ligand) and its protein target.

Fluorine in Hydrogen Bonding

Historically, the ability of organically bound fluorine to act as a hydrogen bond acceptor has been a topic of debate. However, a growing body of evidence from statistical analyses of protein-ligand complexes and computational studies suggests that fluorine can indeed participate in hydrogen bonds, particularly with C-H and N-H donors.[14][15] While these interactions are generally weaker than conventional hydrogen bonds, their frequency in protein-ligand interfaces indicates their significance in contributing to binding affinity.[15]

Orthogonal Multipolar Interactions

Beyond hydrogen bonding, the polarized C-F bond can engage in favorable electrostatic interactions with electron-rich or electron-deficient regions of the protein. These multipolar interactions, which are distinct from classical hydrogen bonds, can contribute significantly to the overall binding energy.

The "Fluorine Scan": A Workflow for Rational Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[8][16] A common workflow, often termed a "fluorine scan," involves systematically introducing fluorine atoms at various positions within a lead compound to probe for improvements in potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: A Representative Fluorine Scan

  • Lead Compound Identification: Start with a promising, non-fluorinated lead molecule.

  • Computational Modeling: Utilize molecular modeling software to predict the effects of fluorination at different positions on binding affinity, conformation, and physicochemical properties.

  • Synthesis of Fluorinated Analogs: Synthesize a library of analogs with fluorine introduced at the positions identified in the computational screen. Modern synthetic methods, including late-stage fluorination techniques, have greatly expanded the accessibility of diverse fluorinated compounds.[17][18]

  • In Vitro Biological Evaluation: Screen the fluorinated analogs in relevant biological assays to determine their potency, selectivity, and other key parameters.

  • Pharmacokinetic Profiling: For the most promising candidates, conduct in vitro and in vivo studies to assess their metabolic stability, permeability, and other pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the data to understand the relationship between the position of the fluorine atom and the observed biological and pharmacokinetic effects. This analysis guides the design of the next generation of compounds.

Fluorine_Scan_Workflow cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Analysis & Optimization Lead Lead Compound Model Computational Modeling Lead->Model Identify fluorination sites Synth Synthesis of Analogs Model->Synth Guide synthesis BioAssay In Vitro Biological Assays Synth->BioAssay Test activity PK Pharmacokinetic Profiling BioAssay->PK Assess ADME properties SAR SAR Analysis PK->SAR Optimized Optimized Candidate SAR->Optimized Refine design

Caption: A typical workflow for a "fluorine scan" in drug discovery.

Section 4: Advanced Analytical Techniques for Studying Fluorine Interactions

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional probe for studying molecular interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy: A Powerful Analytical Tool

¹⁹F NMR offers several advantages for studying fluorinated molecules:[19][20][21]

  • 100% Natural Abundance: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine, making it highly sensitive for NMR detection.

  • High Gyromagnetic Ratio: This property also contributes to its high sensitivity.

  • Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. This large spectral dispersion allows for the resolution of individual fluorine signals even in complex molecules.[19][20]

  • No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of biological samples are free from background signals, allowing for the direct observation of the fluorinated ligand.[21][22]

Experimental Protocol: Ligand-Observed ¹⁹F NMR for Binding Analysis

  • Sample Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare a stock solution of the fluorinated ligand in the same buffer.

    • Prepare a series of NMR samples containing a constant concentration of the fluorinated ligand and varying concentrations of the target protein.

  • NMR Data Acquisition:

    • Acquire one-dimensional ¹⁹F NMR spectra for each sample.

    • Ensure proper temperature control and use an appropriate ¹⁹F chemical shift reference standard.[22]

  • Data Analysis:

    • Monitor changes in the chemical shift and/or line width of the ¹⁹F signal of the ligand upon addition of the protein.

    • A change in the chemical shift is indicative of binding.

    • The magnitude of the chemical shift change can be used to determine the binding affinity (dissociation constant, Kd).

F19_NMR_Binding_Assay cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Purified Protein NMR_Sample NMR Samples (Ligand + Protein Titration) Protein->NMR_Sample Ligand Fluorinated Ligand Ligand->NMR_Sample NMR_Spec 1D 19F NMR Spectroscopy NMR_Sample->NMR_Spec Chem_Shift Monitor Chemical Shift Changes NMR_Spec->Chem_Shift Kd_Calc Calculate Dissociation Constant (Kd) Chem_Shift->Kd_Calc

Caption: Workflow for a ligand-observed ¹⁹F NMR binding assay.

Fluorine in Positron Emission Tomography (PET)

The radioactive isotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic tool.[7][23] The incorporation of ¹⁸F into drug molecules allows for the visualization and quantification of their distribution and target engagement in vivo.

Section 5: Case Studies: Fluorine's Impact on Marketed Drugs

The prevalence of fluorine in pharmaceuticals is a testament to its utility. Approximately 20-25% of all commercialized medicines contain at least one fluorine atom.[5][24][25] A significant number of new drugs approved by the FDA in recent years are also fluorinated.[26][27]

Table 2: Examples of Successful Fluorinated Drugs

Drug NameTherapeutic AreaRole of Fluorine
Atorvastatin (Lipitor) CardiovascularEnhances binding to HMG-CoA reductase.
Fluoxetine (Prozac) AntidepressantThe trifluoromethyl group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.
Sitagliptin (Januvia) AntidiabeticThe trifluorophenyl group contributes to potent and selective inhibition of DPP-4.
Voriconazole (Vfend) AntifungalThe difluorophenyl moiety is key for its antifungal activity.
Lenacapavir Antiviral (HIV)Contains ten fluorine atoms, contributing to its high potency and long-acting nature.[5]

Conclusion

Fluorine is far more than just a hydrogen isostere. Its unique electronic properties, the remarkable strength of the C-F bond, and its profound influence on molecular properties make it an indispensable element in the modern molecular scientist's toolkit. A deep understanding of the principles outlined in this guide is essential for the rational design of next-generation therapeutics, materials, and diagnostic agents. The continued development of novel fluorination methodologies will undoubtedly expand the already vast possibilities for harnessing the power of this remarkable element.[25]

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorine Conformational Effects Characterized by Energy Decomposition Analysis. Semantic Scholar. (URL: )
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: )
  • Researchers Develop One-Step Fluorination for Drug-Like Molecules. Technology Networks. (URL: )
  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Understanding organofluorine chemistry. An introduction to the C–F bond. RSC Publishing. (URL: )
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • The C–F bond as a conformational tool in organic and biological chemistry. PMC. (URL: )
  • Fluorinated Protein–Ligand Complexes: A Comput
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI. (URL: )
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Breaking C-F bonds in drugs. Hypha Discovery. (URL: )
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PMC. (URL: )
  • Putting the F in pharma. Chemistry World. (URL: )
  • Fluorine NMR. University of Washington. (URL: )
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Fluorine conformational effects characterized by energy decomposition analysis. RSC Publishing. (URL: )
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. (URL: )
  • Introduction: Fluorine-Specific Interactions. Chemical Reviews. (URL: )
  • Understanding organofluorine chemistry. An introduction to the C-F bond. PubMed. (URL: )
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. PMC. (URL: )
  • Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design. (URL: )
  • Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry. (URL: )
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (URL: )
  • Organofluorine chemistry. Grokipedia. (URL: )
  • Making Fluorination Chemistry Safer and Easier.
  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Organofluorine Chemistry By Kenji Uneyama.
  • Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry. (URL: )

Sources

Methodological & Application

derivatization of 6-Fluoro-2,3-dihydroxybenzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Abstract

6-Fluoro-2,3-dihydroxybenzoic acid is a synthetically accessible scaffold possessing multiple functional groups amenable to chemical modification: a carboxylic acid and a catechol moiety. The presence of a fluorine atom, a common bioisostere in medicinal chemistry, suggests that derivatives may exhibit enhanced metabolic stability or binding affinity. This guide provides a comprehensive framework for the strategic derivatization of this parent compound to generate a library of esters, amides, and ethers. We present detailed, field-tested protocols for synthesis, purification, and characterization, alongside methodologies for preliminary biological screening against cancer cell lines and microbial pathogens. The overarching goal is to equip researchers with the foundational knowledge and practical steps required to explore the structure-activity relationships (SAR) of this promising chemical scaffold.

Introduction: The Rationale for Derivatization

In modern drug discovery, the modification of a core chemical structure is a cornerstone of lead generation and optimization. The parent molecule, 6-Fluoro-2,3-dihydroxybenzoic acid, combines the known biological relevance of dihydroxybenzoic acids—which exhibit antimicrobial and iron-chelating properties—with the strategic inclusion of a fluorine atom.[1][2] Fluorination is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability, membrane permeability, and binding interactions.[3][4]

However, the parent compound's high polarity, conferred by its three functional groups, may limit its cellular uptake and overall bioavailability. Derivatization serves several key purposes:

  • Modulation of Physicochemical Properties: Converting the carboxylic acid and hydroxyl groups into esters, amides, or ethers systematically alters lipophilicity (LogP), polarity, and hydrogen bonding capacity.

  • Prodrug Strategies: Ester derivatives can be designed to be stable in circulation but hydrolyzed by intracellular esterases, releasing the active parent compound within the target cell.

  • Exploration of Structure-Activity Relationship (SAR): A library of derivatives allows for the systematic probing of how different functional groups and steric bulk at each position affect biological activity.

  • Introduction of New Pharmacophores: Amide and ether linkages allow for the introduction of diverse chemical moieties that can form new interactions with biological targets.

This document outlines three primary derivatization pathways targeting the distinct functional groups of the 6-Fluoro-2,3-dihydroxybenzoic acid scaffold.

Scaffold Overview and Reactivity

The starting material possesses three points for modification. Understanding their relative reactivity is critical for designing selective synthetic strategies.

  • Carboxylic Acid (-COOH): This is the most acidic and nucleophilically reactive site under appropriate activation. It is the primary target for esterification and amidation.

  • Hydroxyl Groups (-OH at C2 & C3): These phenolic hydroxyls (a catechol system) are less acidic than the carboxylic acid. They can be targeted for etherification or esterification, often under different conditions than the carboxyl group. The C2-OH is sterically hindered by the adjacent carboxyl group, while the C3-OH is less so. This inherent difference can potentially be exploited for regioselective reactions, although protection-deprotection strategies may be required for absolute control.

  • Fluorine Atom (-F at C6): The fluorine atom is synthetically inert under the conditions described here. Its strong electron-withdrawing nature influences the acidity of the adjacent C2-OH group and the overall electronic profile of the aromatic ring.

Physicochemical Properties of the Core Scaffold
PropertyValue (Predicted/Reported for similar compounds)Source
Molecular Formula C₇H₅FO₄-
Molecular Weight 172.11 g/mol -
Melting Point >200 °C (typical for dihydroxybenzoic acids)[1]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents (DMSO, MeOH, EtOH); sparingly soluble in water[1]

Overall Derivatization and Screening Workflow

The process from the parent compound to actionable biological data follows a logical sequence. Each step is designed to be self-validating through rigorous characterization and the use of appropriate controls.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Screening Start 6-Fluoro-2,3-dihydroxybenzoic Acid Ester Esterification Start->Ester Parallel Synthesis Amide Amidation Start->Amide Parallel Synthesis Ether Etherification Start->Ether Parallel Synthesis Purify Purification (Chromatography/Recrystallization) Ester->Purify Amide->Purify Ether->Purify Library Derivative Library NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Library->NMR Structure Verification MS Mass Spectrometry (HRMS) Library->MS Structure Verification AntiC Anticancer Assay (e.g., MTT) Library->AntiC Screening AntiM Antimicrobial Assay (e.g., MIC) Library->AntiM Screening Purify->Library NMR->Library Validation MS->Library Validation Data Data Analysis (IC₅₀ / MIC Determination) AntiC->Data AntiM->Data

Caption: High-level workflow from parent compound to biological data.

Derivatization Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Strategy 1: Esterification of the Carboxylic Acid

Causality: Esterification masks the polar carboxylic acid, generally increasing lipophilicity and cell membrane permeability. This strategy creates prodrug candidates that can be hydrolyzed by intracellular esterases to release the active acid. We will use a classic Fischer esterification, which is cost-effective and suitable for generating simple alkyl esters.

G reactant reactant reagent reagent product product A 6-Fluoro-2,3-dihydroxy- benzoic Acid D Reflux (Heat) A->D B Alcohol (R-OH) (e.g., Ethanol, Propanol) B->D C Catalytic H₂SO₄ C->D catalyst E Quench with NaHCO₃(aq) D->E Cool & Quench F Liquid-Liquid Extraction (e.g., Ethyl Acetate) E->F Extract G Purification (Column Chromatography) F->G Dry & Concentrate H Alkyl 6-Fluoro-2,3-dihydroxy- benzoate G->H

Caption: Workflow for Fischer Esterification.

Protocol: Synthesis of Ethyl 6-Fluoro-2,3-dihydroxybenzoate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Fluoro-2,3-dihydroxybenzoic acid (1.0 g, 5.81 mmol).

  • Reagent Addition: Add absolute ethanol (30 mL). While stirring, carefully add concentrated sulfuric acid (0.3 mL, ~5.8 mmol) dropwise.

    • Rationale: Ethanol acts as both the solvent and the reactant. Sulfuric acid is the catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5][6]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Amidation of the Carboxylic Acid

Causality: Amide formation introduces a robust, metabolically stable linkage and provides opportunities for new hydrogen bond donor/acceptor interactions, which can significantly alter target binding. Standard heating of a carboxylic acid and an amine is often inefficient.[7] Therefore, a coupling agent like HATU is used to activate the carboxylic acid, facilitating a rapid and high-yielding reaction at room temperature.[8]

Protocol: Synthesis of N-benzyl-6-Fluoro-2,3-dihydroxybenzamide

  • Reaction Setup: Dissolve 6-Fluoro-2,3-dihydroxybenzoic acid (1.0 g, 5.81 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: a. Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.43 g, 6.39 mmol, 1.1 eq). b. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mL, 11.62 mmol, 2.0 eq). Stir for 10 minutes.

    • Rationale: HATU is a highly efficient peptide coupling reagent that forms an activated ester with the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the generated acids and facilitate the reaction. c. Add benzylamine (0.69 mL, 6.39 mmol, 1.1 eq) dropwise.
  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up: a. Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL). b. Wash the combined organic layers sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.[4] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide by column chromatography or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

Strategy 3: Etherification of the Hydroxyl Groups (Williamson Ether Synthesis)

Causality: Etherification of one or both hydroxyl groups removes hydrogen bond donating capability and increases lipophilicity. This modification can improve oral bioavailability and explore interactions in hydrophobic pockets of a target protein. The Williamson ether synthesis is a robust method for forming ethers.[9] A strong base is used to deprotonate the phenol, creating a nucleophilic phenoxide that attacks an alkyl halide.

Protocol: Synthesis of 6-Fluoro-2,3-dimethoxybenzoic acid

  • Reaction Setup: In a 100 mL flask under a nitrogen atmosphere, dissolve 6-Fluoro-2,3-dihydroxybenzoic acid (1.0 g, 5.81 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition: a. Cool the solution to 0 °C in an ice bath. b. Add potassium carbonate (K₂CO₃) (2.41 g, 17.43 mmol, 3.0 eq).

    • Rationale: K₂CO₃ is a sufficiently strong base to deprotonate all acidic protons (the carboxylic acid and both phenols), making them nucleophilic. Using three equivalents ensures complete deprotonation. c. Add iodomethane (CH₃I) (1.1 mL, 17.43 mmol, 3.0 eq) dropwise.
  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Note: This reaction will methylate all three positions. A subsequent hydrolysis step is required to selectively cleave the methyl ester.

  • Hydrolysis Step: a. Cool the reaction mixture to 0 °C and slowly add 2M NaOH solution (20 mL). b. Stir at room temperature for 2-4 hours to hydrolyze the methyl ester back to the carboxylic acid. c. Acidify the mixture to pH 2-3 with 2M HCl. A precipitate should form.

  • Work-up: a. Extract the product with ethyl acetate (3 x 50 mL). b. Wash the combined organic layers with water and brine. c. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by recrystallization or column chromatography and confirm the structure by NMR and MS.

Biological Screening Protocols

The following protocols are generalized starting points. They must be optimized for specific cell lines or microbial strains and should always include appropriate positive and negative controls.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells. Phenolic compounds are known to have cytotoxic properties against cancer cells.[10]

Protocol:

  • Cell Seeding: Seed a 96-well plate with a human cancer cell line (e.g., HeLa) at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anticipated Data Presentation (MTT Assay)
Compound IDDerivative TypeR GroupIC₅₀ (µM) vs. HeLa cells
FDHB-Parent -->100
FDHB-E1 Ester-CH₂CH₃75.2
FDHB-A1 Amide-CH₂Ph32.5
FDHB-M1 Ether-CH₃ (phenols only)55.8
Doxorubicin Positive Control-0.8
Antimicrobial Activity: Broth Microdilution MIC Assay

Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Dihydroxybenzoic acid itself has shown antibacterial activity.[2]

Protocol:

  • Inoculum Preparation: Grow a bacterial culture (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (prepared in DMSO and then diluted in MHB) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, for a final volume of 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a quality control.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Anticipated Data Presentation (MIC Assay)
Compound IDDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
FDHB-Parent --128>256
FDHB-E1 Ester-CH₂CH₃64256
FDHB-A1 Amide-CH₂Ph32128
FDHB-M1 Ether-CH₃ (phenols only)128>256
Ciprofloxacin Positive Control-0.50.015

Conclusion and Future Perspectives

This application note provides a validated roadmap for the synthesis and preliminary biological evaluation of novel derivatives of 6-Fluoro-2,3-dihydroxybenzoic acid. The protocols for esterification, amidation, and etherification are robust and allow for the creation of a diverse chemical library. By systematically modifying the core scaffold and evaluating the resulting compounds in well-established anticancer and antimicrobial assays, researchers can efficiently generate critical SAR data. Promising "hits" identified through this initial screening process can then be prioritized for further optimization, mechanism-of-action studies, and eventual in vivo testing, paving the way for the development of new therapeutic agents.

References

  • Vertex AI Search. (2024).
  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]

  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • YouTube. (2018). ether synthesis through acid-catalysis. [Link]

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • ACS Publications. (n.d.). Some Esters of 3,5-Dihydroxybenzoic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques. [Link]

  • ResearchGate. (n.d.). Fischer esterification of 3,5-dihydroxybenzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubMed Central. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • ResearchGate. (n.d.). Microbial production of hydroxybenzoic acids and their derivatives. [Link]

  • PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

  • YouTube. (2021). Etherification (Ullmann and Buchwald-Hartwig). [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Antibiotic activity of 2, 3-dihydroxybenzoic acid. [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • MDPI. (n.d.). Phytochemical Screening, Phenolic Compounds and Antioxidant Activity. [Link]

  • MDPI. (n.d.). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. [Link]

  • ACS Publications. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. [Link]

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • International Journal of Plant Based Pharmaceuticals. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids. [Link]

Sources

Application Notes and Protocols: Amide Bond Formation with 6-Fluoro-2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful formation of amide bonds using 6-Fluoro-2,3-dihydroxybenzoic acid. Amide synthesis with this substrate is challenging due to the presence of multiple reactive functional groups: a sterically hindered and electronically influenced carboxylic acid, and an adjacent, nucleophilic catechol moiety. We present two primary protocols: a direct coupling method for rapid synthesis and a more robust protecting group strategy for maximizing yield and purity. This guide explains the chemical causality behind procedural choices, offers step-by-step experimental protocols, and provides troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction and Strategic Overview

Amide bonds are a cornerstone of medicinal chemistry and materials science, forming the critical linkage in countless pharmaceuticals and polymers. The synthesis of amides from carboxylic acids and amines is a fundamental transformation, yet its efficiency is highly dependent on the substrate's electronic and steric properties.[1]

6-Fluoro-2,3-dihydroxybenzoic acid (CAS 492444-05-0) is a valuable building block, incorporating several features for molecular recognition: a fluorine atom for modulating pKa and metabolic stability, a catechol system for potential metal chelation or hydrogen bonding, and a carboxylic acid for further derivatization.[2][3] However, these features create significant challenges for selective amide bond formation. The primary difficulties arise from:

  • Competing Nucleophilicity: The phenolic hydroxyl groups of the catechol are nucleophilic and can compete with the desired amine, leading to the formation of undesired ester byproducts.

  • Steric Hindrance: The ortho-positioning of the fluorine and hydroxyl groups can sterically encumber the carboxylic acid, slowing the rate of reaction with the amine.[4]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can activate the carboxylic acid, but this is counteracted by potential intramolecular hydrogen bonding between the ortho-hydroxyl and the carboxyl group, which can reduce its electrophilicity.

To address these challenges, a chemist must choose between two strategic pathways, outlined below.

G start Start: Synthesize Amide from 6-Fluoro-2,3-dihydroxybenzoic Acid decision Key Consideration: Amine Reactivity & Purity Requirement start->decision direct Protocol 1: Direct Coupling (One-Pot) decision->direct High amine reactivity & speed is critical protect_strat Protocol 2: Protecting Group Strategy (Multi-Step) decision->protect_strat High purity is paramount or amine is hindered/poorly nucleophilic pro_direct Pros: - Fewer steps - Faster - Atom economical direct->pro_direct con_direct Cons: - Risk of ester byproduct - Lower yield with unreactive amines - Complex purification direct->con_direct pro_protect Pros: - Higher yield & purity - More reliable for diverse amines - Simpler purification protect_strat->pro_protect con_protect Cons: - 2 additional steps (protect/deprotect) - Longer overall time - Higher material cost protect_strat->con_protect

Figure 1: Decision workflow for amide coupling strategy.

Protocol 1: Direct Amide Coupling via In Situ Acyl Fluoride Formation

This protocol circumvents the need for protecting groups by converting the carboxylic acid into a highly reactive intermediate that favors reaction with the amine over the phenolic hydroxyls. The use of a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or PyFluor (2-Pyridylsulfonyl fluoride) generates an acyl fluoride.[5] Acyl fluorides are more stable to hydrolysis than corresponding chlorides but are highly reactive towards amines, providing a favorable kinetic profile for amidation.[5][6]

Causality: The strategy relies on the rapid, in situ formation of the acyl fluoride, followed by immediate introduction of the amine. The reaction is typically run at low temperature to further suppress potential side reactions involving the hydroxyl groups. A hindered, non-nucleophilic base is crucial to activate the carboxylic acid without competing as a nucleophile.

G sub 6-Fluoro-2,3-dihydroxy- benzoic Acid product Target Amide sub->product amine Amine (R-NH2) amine->product reagents Coupling Agent (e.g., TFFH) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product G sub Starting Acid step1 Step 1: Protection (Acetonide Formation) sub->step1 protected_acid Protected Acid step1->protected_acid step2 Step 2: Amide Coupling (HATU/DIPEA) protected_acid->step2 protected_amide Protected Amide step2->protected_amide step3 Step 3: Deprotection (Aq. Acid) protected_amide->step3 final_product Final Amide step3->final_product

Sources

Application Notes & Protocols: 6-Fluoro-2,3-dihydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 6-Fluoro-2,3-dihydroxybenzoic acid, a molecule of significant interest in modern medicinal chemistry. We will delve into its primary application as a Catechol-O-methyltransferase (COMT) inhibitor for the potential treatment of neurodegenerative diseases, supported by detailed experimental protocols and scientific rationale.

Introduction: A Molecule of Strategic Design

6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA) is a synthetic aromatic compound with the molecular formula C₇H₅FO₄.[1] Its structure is deceptively simple, yet it embodies key principles of rational drug design that make it a valuable tool for researchers.

  • The Catechol Core: The 2,3-dihydroxy arrangement forms a catechol moiety, which is the cornerstone of its biological activity. This group mimics endogenous catecholamines like dopamine and norepinephrine, as well as the Parkinson's disease pro-drug L-DOPA, allowing it to interact with enzymes that process these substrates.[2]

  • The Fluorine Advantage: The strategic placement of a fluorine atom significantly modulates the molecule's properties. Fluorine, being highly electronegative, can alter the acidity of the adjacent hydroxyl groups, influencing binding affinity to target enzymes. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability, a crucial attribute for any drug candidate.[3][4]

  • The Carboxylic Acid Handle: The carboxylic acid group provides a crucial anchor point for interacting with amino acid residues within an enzyme's active site and serves as a handle for potential chemical derivatization to optimize pharmacokinetic properties.[4]

These features converge to make 6-F-DHBA a potent and specific modulator of biological pathways, most notably in the context of neurodegenerative disorders like Parkinson's disease.

Primary Application: Inhibition of Catechol-O-methyltransferase (COMT)

The primary and most well-documented application of 6-F-DHBA and its analogs is the inhibition of Catechol-O-methyltransferase (COMT).

The Scientific Rationale: Why Inhibit COMT?

COMT is a critical enzyme in the metabolic breakdown of catecholamines.[2] In the treatment of Parkinson's disease, patients are administered L-DOPA, a precursor to dopamine, to replenish the depleted levels of this neurotransmitter in the brain. However, a significant portion of L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa before it can cross the blood-brain barrier. This peripheral breakdown reduces the bioavailability of L-DOPA, necessitating higher doses and leading to motor fluctuations ("wearing-off" phenomena).[2][5]

By inhibiting COMT, compounds like 6-F-DHBA prevent the degradation of L-DOPA, thereby increasing its plasma half-life and the amount that reaches the brain. This enhances the therapeutic efficacy of L-DOPA and provides a more stable symptomatic relief for patients.[2][6]

Mechanism of Action Visualization

The following diagram illustrates the metabolic pathway of L-DOPA and the strategic intervention point for a COMT inhibitor.

COMT_Pathway cluster_periphery Peripheral System cluster_brain Central Nervous System (Brain) LDOPA L-DOPA (Administered) COMT COMT Enzyme LDOPA->COMT Metabolism LDOPA_brain L-DOPA LDOPA->LDOPA_brain Crosses Blood-Brain Barrier OMD 3-O-methyldopa (Inactive) COMT->OMD Inhibitor 6-Fluoro-2,3-dihydroxybenzoic acid Inhibitor->COMT Inhibition AADC AADC Enzyme LDOPA_brain->AADC Conversion Dopamine Dopamine Effect Therapeutic Effect Dopamine->Effect AADC->Dopamine

Caption: L-DOPA metabolism and the role of COMT inhibition.

Experimental Protocols & Workflows

The following protocols provide a framework for evaluating the efficacy of 6-Fluoro-2,3-dihydroxybenzoic acid as a COMT inhibitor and a potential neuroprotective agent.

Protocol 1: In Vitro COMT Inhibition Assay

This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 6-F-DHBA against recombinant human COMT.

Causality: The principle lies in quantifying the rate of methylation of a catechol substrate by COMT. The assay uses a fluorescent probe that allows for sensitive detection of enzyme activity. An effective inhibitor will decrease the rate of this reaction in a dose-dependent manner.[7][8]

Workflow Visualization:

COMT_Assay_Workflow A 1. Prepare Reagents - Recombinant COMT - Substrate (e.g., 3-BTD) - Co-factor (SAM) - Test Compound (6-F-DHBA series) - Assay Buffer B 2. Plate Setup Add buffer, COMT, and varying concentrations of 6-F-DHBA to 96-well plate. A->B C 3. Pre-incubation Incubate at 37°C for 3-5 minutes to allow inhibitor-enzyme interaction. B->C D 4. Initiate Reaction Add co-factor (SAM) and substrate to start the methylation reaction. C->D E 5. Kinetic Reading Incubate at 37°C for 6-10 minutes, measuring fluorescence at timed intervals. D->E F 6. Data Analysis - Plot reaction rate vs. inhibitor concentration. - Calculate IC50 value using non-linear regression. E->F

Caption: Workflow for the in vitro COMT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM PBS, pH 7.4, containing 5 mM MgCl₂ and 1 mM DTT.[7][8]

    • Enzyme Solution: Dilute recombinant human S-COMT to a final concentration of 2.0 µg/mL in Assay Buffer.

    • Co-factor Solution: Prepare a 200 µM solution of S-adenosyl-L-methionine (SAM) in Assay Buffer.

    • Substrate Solution: Prepare a 2 µM solution of a suitable fluorescent substrate (e.g., 3-benzoyl-7-methoxy-2H-chromen-2-one, 3-BTD) in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of 6-Fluoro-2,3-dihydroxybenzoic acid in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the appropriate 6-F-DHBA dilution or vehicle control (Assay Buffer with DMSO).

    • Add 50 µL of the Enzyme Solution to each well.

    • Pre-incubate the plate at 37°C for 3 minutes.[7]

    • Initiate the reaction by adding 50 µL of the Co-factor Solution followed immediately by 50 µL of the Substrate Solution (total volume 200 µL).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm for the product of 3-BTD) every minute for 6-10 minutes.

  • Data Analysis and Validation:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

    • Self-Validation: The assay must include a positive control (a known COMT inhibitor like Tolcapone) to validate the assay's performance and a negative control (no enzyme) to determine background fluorescence.

Data Summary Table:

CompoundTargetReported IC₅₀ (µM)
TolcaponeCOMT~0.02 - 0.1
EntacaponeCOMT~0.05 - 0.2
6-Fluoro-2,3-dihydroxybenzoic acid COMTTo be determined
Oleanolic AcidCOMT5.07[7]
Protocol 2: Cell-Based Neuroprotection Assay

This protocol assesses the ability of 6-F-DHBA to protect neuronal cells from oxidative stress-induced death, a key pathological feature of Parkinson's disease.

Causality: Neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP+ are selectively taken up by dopaminergic neurons and induce cell death by generating reactive oxygen species (ROS) and impairing mitochondrial function.[9] A neuroprotective compound will mitigate this toxicity, leading to higher cell viability. This assay evaluates if 6-F-DHBA possesses direct protective effects beyond COMT inhibition.

Workflow Visualization:

Neuroprotection_Workflow A 1. Cell Culture Seed SH-SY5Y cells in a 96-well plate and allow to adhere (24-48 hours). B 2. Pre-treatment Treat cells with varying concentrations of 6-F-DHBA for 1-3 hours. A->B C 3. Toxin Exposure Induce neurotoxicity by adding a fixed concentration of 6-OHDA or MPP+. B->C D 4. Incubation Incubate for 24 hours to allow the toxic effects to manifest. C->D E 5. Viability Assessment Perform MTT or LDH assay to quantify cell survival and death. D->E F 6. Data Analysis - Normalize viability to untreated control. - Compare toxin-only vs. pre-treated groups. E->F

Caption: Workflow for the cell-based neuroprotection assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment:

    • Prepare solutions of 6-F-DHBA in cell culture medium at various concentrations (e.g., 1, 10, 50 µM).

    • Remove the old medium from the cells and add 100 µL of the respective 6-F-DHBA solutions.

    • Include a "vehicle control" (medium only) and a "toxin-only control" (medium only at this stage).

    • Pre-incubate the cells for 3 hours.[10]

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-OHDA (e.g., 100 µM final concentration) in culture medium.

    • Add the 6-OHDA solution to all wells except the "vehicle control" group.

    • Incubate the plate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Validation:

    • Calculate cell viability as a percentage relative to the "vehicle control" (100% viability).

    • Compare the viability of the "toxin-only control" to the groups pre-treated with 6-F-DHBA.

    • Self-Validation: A significant decrease in viability in the "toxin-only" group confirms the toxic effect. A statistically significant increase in viability in the pre-treated groups compared to the "toxin-only" group indicates a neuroprotective effect.

Expected Outcomes Summary:

Treatment GroupExpected Cell Viability (%)Interpretation
Vehicle Control100%Baseline cell health
6-OHDA Only40-50%Successful induction of neurotoxicity
6-OHDA + 1 µM 6-F-DHBA50-60%Potential low-dose protective effect
6-OHDA + 10 µM 6-F-DHBA70-80%Significant neuroprotection
6-OHDA + 50 µM 6-F-DHBA80-90%Strong, dose-dependent neuroprotection
Protocol 3: In Vivo Parkinson's Disease Model (Conceptual Outline)

Evaluating the compound in a living organism is the crucial next step. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a gold standard for preclinical Parkinson's research.[11][12]

Causality: MPTP is metabolized in the brain to the toxic MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to observable motor deficits.[9] An effective therapeutic agent would rescue these neurons and improve motor function.

Experimental Phases:

  • Model Induction: Administer MPTP to mice via a standardized regimen (e.g., intraperitoneal injections) to induce dopaminergic neurodegeneration.

  • Drug Administration: Treat groups of MPTP-lesioned mice with 6-F-DHBA (co-administered with L-DOPA) or vehicle control over a defined period (e.g., 1-2 weeks).

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod test, pole test) to quantify motor coordination and bradykinesia. Improved performance in the treated group compared to the vehicle group would indicate therapeutic efficacy.

  • Post-mortem Analysis: At the end of the study, analyze brain tissue.

    • Neurochemical Analysis: Measure dopamine and its metabolite levels in the striatum using HPLC. Higher dopamine levels in the treated group would confirm the drug's mechanism of action.

    • Immunohistochemistry: Stain brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. A higher count of TH-positive neurons in the substantia nigra of treated animals would provide direct evidence of neuroprotection.[13]

Broader Applications and Future Directions

While COMT inhibition is its primary role, the chemical structure of 6-F-DHBA suggests other potential activities worth exploring. Related phenolic and benzoic acid compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[4][14] Future research should aim to:

  • Quantify Antioxidant Potential: Evaluate its free-radical scavenging ability using assays like DPPH or ABTS.

  • Assess Anti-inflammatory Effects: Investigate its ability to reduce pro-inflammatory cytokine production in cell models (e.g., LPS-stimulated macrophages).[15]

  • Pharmacokinetic Profiling: Conduct studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties to optimize it as a drug candidate.[16]

Conclusion

6-Fluoro-2,3-dihydroxybenzoic acid is a rationally designed molecule with a clear and potent application as a COMT inhibitor. Its strategic fluorination and catechol core make it a highly valuable lead compound in the development of adjunctive therapies for Parkinson's disease. The provided protocols offer a robust framework for researchers to validate its efficacy from the benchtop to preclinical models, paving the way for its potential translation into novel therapeutics for neurodegenerative diseases.

References

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
  • Fiscalin Derivatives as Potential Neuroprotective Agents.
  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central.
  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
  • Effects of catechol-O-methyltransferase Inhibition on the Rates of Uptake and Reversibility of 6-fluoro-L-Dopa Trapping in MPTP-induced Parkinsonism in Monkeys. PubMed.
  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applic
  • Flavonoids as Promising Neuroprotectants and Their Therapeutic Potential against Alzheimer's Disease. PubMed Central.
  • 6-Fluoro-2,3-dihydroxybenzoic acid. AiFChem.
  • In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Semantic Scholar.
  • Catechol-O-methyltransferase inhibitor. Wikipedia.
  • In vivo, in vitro and pharmacologic models of Parkinson's disease.
  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central.
  • 6-[18F]fluoro-L-dihydroxyphenylalanine metabolism and positron emission tomography after catechol-O-methyltransferase inhibition in normal and hemiparkinsonian monkeys. PubMed.
  • Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. PubMed Central.
  • Melior Discovery in vivo models of Parkinson's Disease. Melior Discovery.
  • Significance of Fluorine in Medicinal Chemistry: A Review.
  • Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Applic
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Taylor & Francis Online.
  • COMT Inhibitors.
  • Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Valid
  • Catechol O-methyltransferase. 11. Inactivation by 5-hydroxy-3-mercapto-4-methoxybenzoic acid. PubMed.
  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells. PubMed.
  • In vivo, in vitro and pharmacologic models of Parkinson's disease. PubMed.
  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.
  • Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers.
  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. MDPI.
  • Peptide HLDF-6 Exhibits Neuroprotective Activity in Neurodegenerative Diseases.
  • 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. ChemicalBook.
  • An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI.
  • Neurodegenerative Diseases: Might Citrus Flavonoids Play a Protective Role?. PubMed Central.
  • The Emerging Science of BMAA: Do Cyanobacteria Contribute to Neurodegenerative Disease?.

Sources

experimental setup for carboxylation reactions involving fluorinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Carboxylation of Fluorinated Phenols: Experimental Setup and Protocols

Abstract: The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug development, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated hydroxybenzoic acids are highly valuable building blocks for pharmaceuticals, agrochemicals, and advanced polymers. This application note provides a comprehensive guide to the carboxylation of fluorinated phenols, focusing on the robust and widely applicable Kolbe-Schmitt reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, address critical safety considerations, and offer practical troubleshooting advice to empower researchers in this vital area of synthetic chemistry.

The Scientific Principle: Understanding the Kolbe-Schmitt Reaction

The carboxylation of phenols is most classically achieved through the Kolbe-Schmitt reaction, a method that has been a mainstay of industrial and laboratory synthesis for over a century.[1][2] The reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, which, despite being a weak electrophile, can effectively react with the highly activated phenoxide ring.[3]

The overall process can be broken down into several key steps:

  • Phenoxide Formation: The phenol is first deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide salt.[4][5] This step is crucial as the resulting phenoxide is significantly more electron-rich and thus more reactive towards electrophiles than the starting phenol.[3]

  • Electrophilic Attack by CO₂: The alkali phenoxide is then heated in the presence of carbon dioxide under high pressure.[3][6] The electron-rich aromatic ring of the phenoxide attacks one of the electrophilic carbon atoms of a CO₂ molecule.

  • Rearomatization and Product Formation: An intermediate is formed which then rearranges to restore the aromaticity of the ring, yielding a carboxylate salt.[4]

  • Acidification: The final step is an acidic workup, typically with a strong mineral acid like sulfuric acid (H₂SO₄), to protonate the carboxylate and phenoxide groups, yielding the desired hydroxybenzoic acid product.[3][4]

Causality Behind Experimental Choices:

  • Choice of Base (Regioselectivity): The choice of the alkali metal counter-ion has a profound impact on the regioselectivity of the carboxylation. Sodium phenoxide tends to favor the formation of the ortho-isomer (salicylic acid), while potassium phenoxide, especially at higher temperatures, favors the para-isomer (4-hydroxybenzoic acid).[3][4] This is attributed to the nature of the complex formed between the cation, the phenoxide oxygen, and the incoming CO₂ molecule.

  • Temperature and Pressure: High temperatures (typically 125-200°C) and pressures (up to 100 atm) are necessary to overcome the activation energy of the reaction and to ensure a sufficient concentration of CO₂ is available to react with the solid phenoxide.[1][6] Studies have shown that CO₂ pressure is a critical factor, with reactions often showing no activity below 2 MPa (approx. 20 atm).[6]

  • Anhydrous Conditions: The presence of water can interfere with the reaction; therefore, the phenoxide salt should be thoroughly dried before exposure to CO₂.[5]

The Fluorine Factor: The presence of electron-withdrawing fluorine atoms on the phenol ring decreases the nucleophilicity of the phenoxide, potentially making the reaction more challenging and requiring more forcing conditions. The position of the fluorine atom will also influence the regioselectivity of the carboxylation.

Workflow and Mechanism Visualization

The following diagrams illustrate the general experimental workflow and the core reaction mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification P1 Fluorinated Phenol + NaOH/KOH P2 Formation of Dry Alkali Phenoxide Salt P1->P2 Deprotonation & Drying R1 Charge Autoclave with Phenoxide Salt P2->R1 R2 Pressurize with CO₂ (e.g., 50-100 atm) R1->R2 R3 Heat with Stirring (e.g., 150-180°C) R2->R3 W1 Cool & Depressurize R3->W1 W2 Dissolve in H₂O W1->W2 W3 Acidify (e.g., H₂SO₄) to Precipitate Product W2->W3 W4 Filter, Wash & Dry Crude Product W3->W4 A1 Purification (Recrystallization) W4->A1 A2 Characterization (NMR, FT-IR, HPLC) A1->A2 G Phenol Fluorophenoxide Ion p1 Phenol->p1 1. Electrophilic     Attack CO2 + CO₂ Intermediate Intermediate Complex p2 Intermediate->p2 2. Rearomatization Product Fluorosalicylate Salt p3 Product->p3 3. Protonation Acid + H⁺ (Workup) FinalProduct Final Product: Fluoro-hydroxybenzoic Acid p1->Intermediate p2->Product p3->FinalProduct p4 p5

Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation reaction.

Safety First: Handling Hazardous Materials

Researcher safety is paramount. Phenols are highly toxic and corrosive substances that can be rapidly absorbed through the skin, potentially leading to severe burns or systemic toxicity. [7][8]High-pressure gases also present significant physical hazards.

  • Personal Protective Equipment (PPE): Always wear a lab coat, closed-toe shoes, chemical splash goggles, and heavy-duty gloves (e.g., neoprene or butyl rubber). [8][9]Change gloves immediately if contaminated.

  • Ventilation: All manipulations of solid or molten phenol must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. [7]* High-Pressure Operations: Only use autoclaves and gas regulators that are in good working condition and rated for the intended pressures. Ensure proper training on the operation of high-pressure equipment.

  • Emergency Preparedness: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds travel time). [10]Know the location and operation of fire extinguishers.

  • Waste Disposal: All phenol-contaminated materials and solutions must be collected and disposed of as hazardous chemical waste according to institutional guidelines. [7][10]

Detailed Experimental Protocol: Carboxylation of 4-Fluorophenol

This protocol provides a representative procedure for the carboxylation of 4-fluorophenol to produce 5-fluoro-2-hydroxybenzoic acid.

Materials and Reagents:

  • 4-Fluorophenol (≥99%)

  • Sodium Hydroxide (pellets, ≥98%)

  • Carbon Dioxide (high purity, in a cylinder with an appropriate regulator)

  • Concentrated Sulfuric Acid (98%)

  • Anhydrous Toluene or Xylene (for azeotropic drying, optional)

  • Deionized Water

  • Methanol (for recrystallization)

Equipment:

  • High-pressure stirred autoclave (e.g., Parr reactor) with gas inlet/outlet, pressure gauge, and thermocouple

  • Heating mantle with temperature controller

  • Round-bottom flask

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

Part A: Preparation of Anhydrous Sodium 4-Fluorophenoxide

  • Reaction Setup: In a chemical fume hood, add 4-fluorophenol (e.g., 0.1 mol) to a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Carefully add sodium hydroxide (1.05 equivalents, e.g., 0.105 mol) to the flask.

  • Drying: This is a critical step. The water formed during the neutralization must be removed. This can be achieved by:

    • Method 1 (Heating under Vacuum): Gently heat the mixture under vacuum using a rotary evaporator with a high-temperature bath (e.g., 120-140°C) until a fine, dry powder is obtained.

    • Method 2 (Azeotropic Distillation): Add an anhydrous solvent like toluene, heat to reflux with a Dean-Stark trap to remove water, and then remove the solvent under vacuum.

  • Transfer: Once a completely dry, free-flowing powder of sodium 4-fluorophenoxide is obtained, transfer it quickly into the high-pressure autoclave. Minimize exposure to atmospheric moisture.

Part B: Carboxylation Reaction

  • Seal and Purge: Securely seal the autoclave. Purge the vessel 3-5 times with a low pressure of an inert gas (e.g., nitrogen or argon) to remove air.

  • Pressurize: Begin stirring and slowly introduce carbon dioxide into the autoclave until the desired pressure is reached (e.g., 80-100 atm).

  • Heating: Heat the autoclave to the target temperature (e.g., 160-170°C). [11]Monitor the pressure, as it will increase with temperature. If necessary, add more CO₂ to maintain the target pressure.

  • Reaction Time: Maintain the reaction at the set temperature and pressure with vigorous stirring for 6-12 hours.

  • Cooling: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. The pressure will decrease upon cooling.

Part C: Product Workup and Isolation

  • Depressurization: CAREFULLY AND SLOWLY vent the excess CO₂ from the autoclave in the fume hood.

  • Dissolution: Open the autoclave and add deionized water to dissolve the solid crude product (sodium 5-fluoro-2-hydroxybenzoate). Transfer the resulting solution to a beaker.

  • Acidification: While stirring the solution in an ice bath, slowly add concentrated sulfuric acid dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Part D: Purification and Analysis

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques. [12] * FT-IR: Look for characteristic peaks for O-H (broad), C=O (sharp, ~1650-1700 cm⁻¹), and C-F bonds. [13] * ¹H and ¹³C NMR: Confirm the substitution pattern and purity.

    • HPLC: Determine the purity of the final compound. [14]

Data and Troubleshooting

Table 1: Representative Reaction Parameters
SubstrateBaseTemp. (°C)Pressure (atm)Major IsomerTypical Yield (%)
4-FluorophenolNaOH16590ortho to -OH60-75
2-FluorophenolNaOH15085para to -OH55-70
4-FluorophenolKOH200100para to -OH65-80
3-FluorophenolNaOH17095Mixture40-60

Note: These are representative values and may require optimization for specific setups.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete phenoxide formation. 2. Presence of moisture in the phenoxide salt. [5] 3. Insufficient CO₂ pressure or temperature. [6]1. Ensure stoichiometric or slight excess of base is used. 2. Rigorously dry the phenoxide salt under vacuum before the reaction. 3. Increase reaction temperature and/or pressure within safe limits of the equipment.
Formation of Dark/Tarry Byproducts 1. Reaction temperature is too high. 2. Presence of oxygen in the reactor.1. Lower the reaction temperature. 2. Ensure the reactor is thoroughly purged with inert gas before pressurizing with CO₂.
Incorrect Isomer Ratio 1. Wrong choice of alkali base for desired selectivity. 2. Incorrect reaction temperature.1. Use NaOH for ortho-selectivity and KOH for para-selectivity. [4] 2. Higher temperatures generally favor the thermodynamically more stable para-isomer.
Product Fails to Precipitate 1. Insufficient acidification. 2. Product is soluble in the workup volume.1. Add more acid until pH is confirmed to be 1-2. 2. If the product is known to have some water solubility, reduce the volume of water used for dissolution or extract with an organic solvent.

References

  • BYJU'S. Kolbe Reaction Mechanism. [Link]

  • OrgoSolver. Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. [Link]

  • Markovic, S., et al. (2021). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. PubMed. [Link]

  • Toste, F. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • Markovic, S., et al. (2021). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. MDPI. [Link]

  • Carl ROTH. Phenol - Safety Data Sheet. [Link]

  • Abbas, M., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. [Link]

  • Li, C., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]

  • Wang, W., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]

  • Grokipedia. Kolbe–Schmitt reaction. [Link]

  • Monash University. Phenol - OHS Information Sheet. [Link]

  • Wang, Z., et al. (2020). A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Toste, F. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ACS Publications. [Link]

  • ResearchGate. Proposed mechanism of carboxylation of phenols using a Lewis acid catalyst.... [Link]

  • Google Patents.
  • MacMillan, D. W. C., et al. (2014). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]

  • Hollmann, F., et al. (2017). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters - ACS Publications. [Link]

  • American Chemical Society. How the Variability of Iron-Polyphenolic Complexes Affects the Degradation of Iron-Gall Inks: A Multi-Analytical Study. [Link]

  • University of Wollongong. Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

  • Pearson. Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]

  • Cefic. for the SAFE USE of PHENOL. [Link]

  • Semantic Scholar. Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. [Link]

Sources

Application Notes and Protocols for the Investigation of 6-Fluoro-2,3-dihydroxybenzoic Acid as a Siderophore Analog

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in processes from cellular respiration to DNA synthesis. In host environments, however, free iron is virtually nonexistent, creating a challenge for invading pathogenic bacteria. To overcome this, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores.[1][2] These molecules scavenge ferric iron (Fe³⁺) from host proteins and transport it back into the bacterial cell through dedicated uptake systems.[3] The 2,3-dihydroxybenzoic acid (DHBA) moiety is a foundational component of a major class of siderophores known as catecholates, exemplified by the archetypal enterobactin produced by Escherichia coli.[4][5]

This document provides a comprehensive guide for the characterization of 6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA), a synthetic analog of DHBA. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. Investigating 6-F-DHBA allows researchers to probe the stringency of bacterial iron uptake machinery and explore its potential as a "Trojan Horse" delivery vehicle for antimicrobial agents or as a standalone agent to disrupt bacterial iron homeostasis.[6] We present detailed protocols for the biophysical characterization of 6-F-DHBA's iron-chelating properties and biological assays to assess its functional activity in bacterial systems.

Rationale and Experimental Causality

The core hypothesis is that 6-F-DHBA can mimic natural catecholate siderophores, chelate iron, and be recognized by bacterial transport systems. The strategic placement of the electron-withdrawing fluorine atom at the 6-position is expected to lower the pKa of the adjacent hydroxyl groups. This modification could enhance its iron-binding affinity at physiological pH compared to the parent 2,3-DHBA molecule, potentially making it a more efficient iron scavenger.

Our investigation is structured to answer three fundamental questions in a logical sequence:

  • Does it bind iron? We first establish the fundamental chemistry of iron chelation using spectrophotometric methods.

  • Does it function like a siderophore in vitro? We employ universal and specific chemical assays to confirm its siderophore-like activity.

  • Is it biologically active? We use bacterial culture-based assays to determine if the molecule can be utilized by bacteria to acquire iron and support growth.

This systematic approach ensures that each experimental stage validates the premises of the next, providing a robust characterization of 6-F-DHBA's potential as a siderophore.

Biophysical Characterization: Iron(III) Chelation

The primary function of a siderophore is to bind Fe(III) with high affinity. The formation of the Fe(III)-catecholate complex is visually dramatic, characterized by a deep color change, which can be quantified using UV-Visible spectrophotometry.

Protocol 1: Spectrophotometric Confirmation of Fe(III) Binding

Principle: Catecholate siderophores form intense, wine-colored coordination complexes with Fe(III) due to a ligand-to-metal charge transfer (LMCT) band, typically absorbing between 400-600 nm.[7] This protocol verifies the formation of this complex.

Methodology:

  • Prepare a 1 mM stock solution of 6-F-DHBA in methanol or DMSO.

  • Prepare a 10 mM stock solution of FeCl₃ in 10 mM HCl to prevent the formation of ferric hydroxide.

  • In a 1 mL quartz cuvette, add 950 µL of a suitable buffer (e.g., 100 mM HEPES, pH 7.4).

  • Add 10 µL of the 1 mM 6-F-DHBA stock solution to the cuvette for a final concentration of 10 µM.

  • Acquire a baseline UV-Vis spectrum from 300 to 800 nm.

  • Add 10 µL of the 10 mM FeCl₃ stock solution. The stoichiometry of catecholate to iron is typically 3:1, so this provides a molar excess of iron to ensure complex formation.

  • Incubate for 5 minutes at room temperature.

  • Acquire a new spectrum. A distinct absorbance peak in the 450-550 nm range confirms the formation of the Fe(III)-[6-F-DHBA] complex.

Protocol 2: Determination of Binding Stoichiometry (Job's Plot)

Principle: Job's method of continuous variation is used to determine the stoichiometry of a binding event. By varying the mole fractions of the ligand (6-F-DHBA) and metal (Fe³⁺) while keeping the total molar concentration constant, the stoichiometry corresponds to the mole fraction at which the absorbance of the complex is maximal. For a bidentate catechol ligand, a 3:1 (L:M) stoichiometry is expected.

Methodology:

  • Prepare equimolar (e.g., 1 mM) stock solutions of 6-F-DHBA and FeCl₃ in the same buffer system (e.g., 100 mM HEPES, pH 7.4).

  • Prepare a series of 1 mL solutions in separate tubes by mixing the two stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), ensuring the total volume from both stocks is constant (e.g., 100 µL) and the final volume is 1 mL.

  • Incubate the solutions for 10 minutes to allow complex formation to reach equilibrium.

  • Measure the absorbance of each solution at the λmax determined in Protocol 1.

  • Plot the absorbance (Y-axis) against the mole fraction of the ligand ([L]/([L]+[M])) (X-axis).

  • The peak of the resulting plot indicates the mole fraction at which the complex is most concentrated. A peak at a mole fraction of ~0.75 is indicative of a 3:1 ligand-to-metal ratio.

ParameterExpected Result for 6-F-DHBARationale
λmax of Fe(III) Complex ~490 - 520 nmCharacteristic of catecholate-Fe(III) LMCT bands.
Binding Stoichiometry 3:1 (Ligand:Metal)Each catecholate moiety provides two coordination sites (bidentate), and Fe(III) has a coordination number of six.
Visual Observation Colorless solution turns deep red/purpleFormation of the highly colored coordination complex.

In Vitro Functional Assays

These assays confirm that 6-F-DHBA not only binds iron but does so with an affinity high enough to compete with other strong chelators, a hallmark of siderophore activity.

Protocol 3: Chrome Azurol S (CAS) Assay

Principle: The CAS assay is a universal method for detecting siderophores.[8][9][10] It relies on the competition for iron between the test compound and the CAS-Fe(III)-HDTMA complex. A high-affinity chelator like a siderophore will remove iron from the blue-colored CAS complex, causing a color change to orange or yellow.[7][10]

Methodology (Liquid Assay):

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of dH₂O.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of dH₂O.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • To this mixture, slowly add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be deep blue. Autoclave and store in the dark.[8]

  • Assay Procedure:

    • Grow test bacteria in an iron-limited medium or prepare various concentrations of purified 6-F-DHBA.

    • In a 96-well plate, mix 100 µL of the bacterial supernatant or 6-F-DHBA solution with 100 µL of the CAS assay solution.

    • Use the appropriate sterile medium or buffer as a negative control.

    • Incubate at room temperature for 1-4 hours.

    • Measure the absorbance at 630 nm (A_sample) and the absorbance of the control (A_reference).

  • Quantification:

    • Siderophore activity is expressed as a percentage of siderophore units (psu).

    • psu = [(A_reference - A_sample) / A_reference] x 100

Protocol 4: Arnow's Test for Catechol Confirmation

Principle: This colorimetric test specifically detects the presence of a catechol moiety (a 1,2-dihydroxybenzene ring).[7][11] It provides chemical evidence that 6-F-DHBA belongs to the catecholate class of siderophores.

Methodology:

  • To 1 mL of the sample solution (e.g., 100 µM 6-F-DHBA), add 1 mL of 0.5 M HCl.

  • Add 1 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL dH₂O).

  • Add 1 mL of 1 M NaOH.

  • A positive result for a catechol is indicated by the development of a yellow-orange to deep red color. The intensity can be measured at 510 nm for quantification against a standard curve of 2,3-DHBA.

cluster_synthesis Compound Preparation cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Functional Assays Synthesis Synthesis & Purification of 6-F-DHBA UV_Vis Protocol 1: UV-Vis Spectroscopy (Confirms Fe(III) Binding) Synthesis->UV_Vis Jobs_Plot Protocol 2: Job's Plot (Determines Stoichiometry) UV_Vis->Jobs_Plot CAS_Assay Protocol 3: CAS Assay (High-Affinity Chelation) Jobs_Plot->CAS_Assay Arnow_Test Protocol 4: Arnow's Test (Confirms Catechol Moiety) CAS_Assay->Arnow_Test

Caption: Initial characterization workflow for 6-F-DHBA.

Biological Activity Assays

Demonstrating that bacteria can utilize 6-F-DHBA for iron acquisition is the definitive test of its function as a siderophore. These assays assess the molecule's ability to support bacterial growth under iron-starvation conditions.

Protocol 5: Bacterial Growth Promotion Assay

Principle: This bioassay determines if a compound can deliver iron to bacteria in a usable form. A bacterial mutant incapable of synthesizing its own siderophores (e.g., E. colientA or entC mutants, which cannot make 2,3-DHBA) will fail to grow in an iron-limited medium.[12] Growth can be rescued if an exogenous siderophore that the bacterium can recognize and transport is provided.

Methodology:

  • Prepare Iron-Limited Medium:

    • Prepare a minimal medium (e.g., M9 or Tris minimal medium).

    • To chelate trace iron contamination, add the iron chelator 2,2'-dipyridyl to a final concentration of 200 µM. All glassware must be acid-washed to remove trace metals.[8]

  • Bacterial Culture:

    • Inoculate the iron-limited medium with a siderophore-deficient mutant strain (e.g., E. coli AB1515-2, an entA mutant) to a starting OD₆₀₀ of ~0.05.

  • Experimental Setup (96-well plate format):

    • Negative Control: Mutant strain in iron-limited medium only. (Expect no growth).

    • Positive Control: Mutant strain in iron-limited medium + a known siderophore (e.g., 10 µM enterobactin or 2,3-DHBA). (Expect robust growth).

    • Test Condition: Mutant strain in iron-limited medium + varying concentrations of 6-F-DHBA (e.g., 1 µM, 10 µM, 50 µM).

  • Incubation and Monitoring:

    • Incubate the plate at 37°C with shaking.

    • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 18-24 hours using a plate reader.

  • Interpretation:

    • A dose-dependent increase in growth in the presence of 6-F-DHBA, comparable to the positive control, indicates that the molecule is successfully recognized, transported, and utilized for iron acquisition.

cluster_extracellular Extracellular Space (Iron Limited) cluster_cell Gram-Negative Bacterium Fe3 Fe³⁺ Complex Fe³⁺-[6-F-DHBA] Complex Fe3->Complex Siderophore 6-F-DHBA Siderophore->Complex Receptor TonB-Dependent Receptor (e.g., FepA) Complex->Receptor Recognition OM Outer Membrane IM Inner Membrane ABC ABC Transporter Receptor->ABC Transport to Periplasm Release Fe³⁺ → Fe²⁺ (Reduction/ Hydrolisis) ABC->Release Transport to Cytoplasm Metabolism Iron used in Metabolic Processes Release->Metabolism

Caption: The "Trojan Horse" mechanism for siderophore-mediated iron uptake.

Concluding Remarks for Drug Development

The successful validation of 6-F-DHBA as a functional siderophore opens several avenues for drug development. The primary application is its use as a "sideromycin" or "Trojan Horse" conjugate. By covalently attaching an antibiotic payload to the 6-F-DHBA scaffold, the resulting conjugate can hijack the bacterium's own iron uptake system to gain entry into the cell, bypassing common resistance mechanisms like efflux pumps and porin mutations.[6][13]

Further studies should focus on:

  • Determining the specific outer membrane receptor(s) responsible for recognizing the Fe(III)-[6-F-DHBA] complex.

  • Evaluating its efficacy in vivo using animal models of infection.

  • Synthesizing and testing antibiotic conjugates to assess their antimicrobial activity against multidrug-resistant pathogens.

These protocols provide a foundational framework for the comprehensive evaluation of 6-F-DHBA, guiding researchers from basic chemical characterization to tangible biological assessment in the pursuit of novel anti-infective strategies.

References

  • Title: Siderophore Detection assay Source: Protocols.io URL: [Link]

  • Title: Screening and characterization of siderophore producing endophytic bacteria from Cicer arietinum and Pisum sativum plants Source: Journal of Applied Biology and Biotechnology URL: [Link]

  • Title: Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis Source: Frontiers in Microbiology URL: [Link]

  • Title: Siderophore–Pt(IV) Conjugates as Tools to Probe Cytoplasmic Cargo Delivery to Gram-Negative Bacteria Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture Source: Microorganisms (MDPI) URL: [Link]

  • Title: A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms Source: ACS Omega URL: [Link]

  • Title: Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection Source: Meagan Bibel's Blog URL: [Link]

  • Title: Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore Source: Infection and Immunity URL: [Link]

  • Title: Effect of Exogenous Siderophores on Iron Uptake Activity of Marine Bacteria under Iron-Limited Conditions Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Siderophores in Iron Metabolism: From Mechanism to Therapy Potential Source: Trends in Biochemical Sciences URL: [Link]

  • Title: Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds Source: Protocols.io URL: [Link]

  • Title: Production of the Siderophore 2,3-Dihydroxybenzoic Acid Is Required for Wild-Type Growth of Brucella abortus in the Presence of Erythritol under Low-Iron Conditions In Vitro Source: Infection and Immunity URL: [Link]

  • Title: Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds V.2 Source: ResearchGate URL: [Link]

  • Title: A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms Source: PubMed Central URL: [Link]

  • Title: Preparation method of 2,6-dihydroxybenzoic acid Source: Google Patents URL
  • Title: Iron acquisition in bacteria: Siderophores Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal Source: Molecules (MDPI) URL: [Link]

  • Title: Chrome azurol S (CAS) assay for quantification of siderophore activity Source: Bio-protocol URL: [Link]

  • Title: Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics Source: Clinical Infectious Diseases (Oxford Academic) URL: [Link]

  • Title: Direct Evidence of Iron Uptake by the Gram-Positive Siderophore-Shuttle Mechanism without Iron Reduction Source: ACS Chemical Biology URL: [Link]

  • Title: Catechol Siderophore Transport by Vibrio cholerae Source: Journal of Bacteriology URL: [Link]

Sources

Troubleshooting & Optimization

identifying and minimizing side reactions in fluorinated benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges encountered in the lab. This resource provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and data-driven strategies to optimize your synthetic outcomes.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr), particularly the Halex reaction (halogen exchange), is a cornerstone for synthesizing fluorinated benzoic acids from chloro- or nitro-substituted precursors.[1] The reaction's success hinges on activating the aromatic ring with electron-withdrawing groups (like -NO2 or the -COOH itself) and managing a delicate balance of reactivity to avoid common pitfalls.[2][3]

Frequently Asked Questions (SNAr)

Q1: My SNAr fluorination is sluggish, and I'm recovering mostly starting material. What are the primary causes?

A1: Low conversion is typically rooted in two main issues: insufficient fluoride nucleophilicity or poor reagent solubility.

  • Fluoride Source Reactivity: The choice and preparation of your fluoride salt are critical. Anhydrous potassium fluoride (KF) is a cost-effective option, but its low solubility in common organic solvents can limit reaction rates.[1][4] Cesium fluoride (CsF) is more soluble and reactive but comes at a higher cost.[4]

  • Anhydrous Conditions: Trace amounts of water will hydrate the fluoride anion, drastically reducing its nucleophilicity. This is a very common cause of failed or slow reactions.

  • Solvent Choice: The reaction requires polar aprotic solvents like DMSO, DMF, or Sulfolane to help solubilize the fluoride salt and promote the SNAr mechanism.[1][5]

Troubleshooting Steps:

  • Dry Your Fluoride Salt: Use spray-dried KF, which has a higher surface area and lower water content.[6][7] Alternatively, dry your KF or CsF in vacuo at >100 °C for several hours before use.

  • Employ a Phase-Transfer Catalyst (PTC): Catalysts like tetrabutylammonium chloride (Bu4NCl) or tetraphenylphosphonium bromide can dramatically accelerate the reaction.[1][8][9] The PTC's lipophilic cation pairs with the fluoride anion, shuttling it from the solid salt into the organic phase, thereby increasing the effective concentration of the nucleophile.[1][9]

  • Optimize Solvent and Temperature: Ensure your solvent is rigorously dried. If the reaction is still slow, a gradual increase in temperature can be beneficial, but be mindful of potential side reactions (see Q2). High temperatures are often required for SNAr fluorinations.[1][4]

Q2: My reaction is consuming the starting material, but my yield of the desired fluorobenzoic acid is low. I'm observing a significant amount of a polar, acidic byproduct. What's happening?

A2: You are likely facing a competing hydrolysis side reaction, leading to the formation of the corresponding hydroxybenzoic acid. This occurs when water, either from reagents, solvent, or atmospheric moisture, acts as a competing nucleophile, attacking the activated aromatic ring.

dot graph "SNAr_Side_Reactions" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption { label = "Diagram 1: Competing S_NAr and Hydrolysis Pathways."; fontsize = 10; } end_dot Causality and Minimization:

  • Mechanism: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3][10] Both F⁻ and OH⁻ can attack the electron-deficient ring to form such a complex. The presence of water makes hydrolysis a significant competitive pathway.

  • Solution 1: Rigorous Anhydrous Technique: The most crucial step is to eliminate water. Use anhydrous solvents, dry your fluoride source (as mentioned in Q1), and run the reaction under an inert atmosphere (N₂ or Ar).

  • Solution 2: Solvent Choice: While polar aprotic solvents are necessary, some are more hygroscopic than others. Ensure your DMSO or DMF is from a freshly opened, sealed bottle or has been dried over molecular sieves.

  • Solution 3: Temperature Control: While higher temperatures increase the rate of the desired fluorination, they can also accelerate hydrolysis. Find the optimal temperature that favors fluorination without excessive byproduct formation.

Q3: I'm observing a high-molecular-weight byproduct, especially at high temperatures. What could it be?

A3: This is often an ether byproduct, formed when the phenoxide of the hydroxybenzoic acid byproduct (or the product itself, if deprotonated) acts as a nucleophile, attacking another molecule of your starting material. This is more common in reactions run at very high temperatures or with strong bases.

Troubleshooting Flowchart for SNAr Reactions

G

Data Summary: SNAr Reaction Parameters
ParameterRecommendationRationale & Key Considerations
Fluoride Source Spray-dried KF, CsFKF is economical; CsF is more reactive. Anhydrous nature is paramount.[4][6]
Solvent Anhydrous DMSO, DMF, SulfolanePolar aprotic solvents are required to solubilize fluoride and stabilize the Meisenheimer complex.[1][5]
Catalyst Tetrabutylammonium or Tetraphenylphosphonium saltsPhase-transfer catalysts increase the effective concentration of soluble, nucleophilic fluoride.[8][9]
Temperature 120-220 °C (substrate dependent)Required to overcome the activation energy, but must be balanced against thermal decomposition and side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Critical for preventing competitive hydrolysis from atmospheric moisture.

Part 2: Troubleshooting the Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic method for introducing fluorine, involving the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[11][12][13] While effective, yields can be variable if side reactions are not controlled.

Frequently Asked Questions (Balz-Schiemann)

Q1: During the thermal decomposition of my diazonium tetrafluoroborate salt, I get a low yield of the fluoro-product and a significant amount of dark, tarry material.

A1: This is a common issue resulting from uncontrolled decomposition or competing side reactions.

  • Uncontrolled Decomposition: The thermal decomposition of diazonium salts can be highly exothermic.[14] If the temperature rises too quickly, radical side reactions can occur, leading to polymerization and the formation of complex, often inseparable mixtures.

  • Solvent Interference: The choice of solvent for the decomposition is critical. Polar solvents can solvate the ions, hindering the necessary fluorine transfer from the BF₄⁻ anion to the aromatic ring and promoting other pathways.[15]

Troubleshooting Steps:

  • Controlled Heating: Decompose the salt in small portions or in a high-boiling, inert solvent (like toluene or xylene) to better moderate the temperature. A slow, steady rate of nitrogen evolution indicates a controlled reaction.

  • Solid-State Decomposition: For some substrates, gentle heating of the dry, isolated diazonium salt in vacuo can provide a cleaner product, which can be isolated by distillation or sublimation. This must be done with extreme caution behind a blast shield due to the potential for explosive decomposition.

  • Solvent Selection: Non-polar or electron-deficient aromatic solvents can be beneficial, as they are thought to promote a tight ion pair between the diazonium cation and the tetrafluoroborate anion, facilitating efficient fluorine transfer.[15]

Q2: My product is contaminated with the corresponding non-fluorinated benzoic acid (protodeamination). How can I avoid this?

A2: Protodeamination occurs when the diazonium group is replaced by a hydrogen atom instead of a fluorine atom. This side reaction is often promoted by radical chain mechanisms or the presence of hydrogen-donating species.

Minimization Strategies:

  • Anhydrous Diazotization: Ensure the initial diazotization step is performed under strictly anhydrous conditions where possible. Using reagents like t-butyl nitrite in an organic solvent can be an alternative to aqueous nitrous acid.

  • Avoid Radical Initiators: Ensure the reaction is free from contaminants that could initiate radical pathways. The presence of certain metals can sometimes be problematic.

  • Alternative Reagents: While HBF₄ is classic, using hexafluorophosphoric acid (HPF₆) or hexafluoroantimonic acid (HSbF₆) can sometimes give higher yields of the fluorinated product by altering the properties of the diazonium salt intermediate.[14]

Part 3: Detailed Experimental Protocol

Representative SNAr Fluorination: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

This protocol details the fluorination of 4-chloro-3-nitrobenzoic acid, a substrate well-activated for SNAr.

Materials:

  • 4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (2.5 eq)

  • Tetrabutylammonium Chloride (TBAC) (0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzoic acid, spray-dried KF, and TBAC.

  • Solvent Addition: Add anhydrous DMSO to the flask. The mixture will be a suspension.

  • Reaction: Begin vigorous stirring and heat the mixture to 150 °C in an oil bath. Maintain the temperature and monitor the reaction progress by TLC or LC-MS (a small aliquot can be quenched in water, acidified, and extracted with ethyl acetate). The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 1-2 using concentrated HCl. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Purification: Dry the crude product in vacuo. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-fluoro-3-nitrobenzoic acid.

References

  • Ryan, S. J., Schimler, S. D., Bland, D. C., & Sanford, M. S. (2015). Acyl Azolium Fluorides for Room Temperature Nucleophilic Aromatic Fluorination of Chloro- and Nitroarenes. Organic Letters, 17(8), 1866–1869. [Link]

  • DiPasquale, A. G., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2585–2598. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. . [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Reagent Guides. [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. scientificupdate.com. [Link]

  • Zhang, L., et al. (2016). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 21(8), 1059. [Link]

Sources

Technical Support Center: Managing the Stability and Degradation of 6-Fluoro-2,3-dihydroxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2,3-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the stability and preventing the degradation of this compound in solution. The following information is synthesized from established chemical principles and data from structurally analogous compounds to provide a robust framework for your experimental design.

Introduction: Understanding the Molecule

6-Fluoro-2,3-dihydroxybenzoic acid is a fluorinated derivative of 2,3-dihydroxybenzoic acid, which belongs to the catechol family. The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's chemical properties, including its acidity, oxidation potential, and metabolic stability, often enhancing its resistance to degradation compared to its non-fluorinated counterpart.[1] However, like all catechol derivatives, it remains susceptible to oxidative degradation, particularly in solution. This guide will address the primary factors influencing its stability and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Handling and Storage

Q1: What are the recommended storage conditions for solid 6-Fluoro-2,3-dihydroxybenzoic acid?

A1: Solid 6-Fluoro-2,3-dihydroxybenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize potential degradation.[4]

Q2: My solid 6-Fluoro-2,3-dihydroxybenzoic acid has changed color over time. Is it still usable?

A2: A color change, typically to a brownish hue, is a visual indicator of potential oxidation. While minor color changes may not significantly impact purity for some applications, it is crucial to re-analyze the material's purity using methods like HPLC before use. For applications requiring high purity, using a fresh, uncolored lot is advisable.

Solution Stability and Degradation

Q3: I've prepared a stock solution of 6-Fluoro-2,3-dihydroxybenzoic acid, and it's turning yellow/brown. What is happening?

A3: The discoloration of your solution is a classic sign of oxidation. The catechol moiety (the two adjacent hydroxyl groups) is susceptible to oxidation, which can be initiated by dissolved oxygen, light, elevated pH, and the presence of trace metal ions. This process can lead to the formation of quinones and other colored degradation products.

Q4: How does pH affect the stability of 6-Fluoro-2,3-dihydroxybenzoic acid in solution?

A4: The stability of catechol-containing compounds is highly pH-dependent. In alkaline conditions (high pH), the hydroxyl groups are deprotonated, making the molecule more electron-rich and thus significantly more susceptible to oxidation.[5] To enhance stability, solutions should be prepared in acidic to neutral pH buffers (ideally pH < 7). For analytical purposes, a mobile phase with a pH of 2-4 is often used for 2,3-dihydroxybenzoic acid.[6]

Q5: What is the primary degradation pathway for 6-Fluoro-2,3-dihydroxybenzoic acid in solution?

A5: The primary degradation pathway is the oxidation of the catechol ring to form a corresponding ortho-quinone. This initial oxidation product can then undergo further reactions, including polymerization, leading to the formation of complex, colored mixtures. The presence of the fluorine atom is expected to increase the oxidation potential, making it more stable than the non-fluorinated analog, but the fundamental pathway remains the same.

Troubleshooting Unstable Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid discoloration (minutes to hours) High pH of the solvent (e.g., unbuffered water, basic buffers).Prepare solutions in a slightly acidic buffer (e.g., pH 4-6). Use high-purity, deoxygenated water.
Presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺).Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester metal ions.[7][8]
Exposure to ambient light.Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[9]
Precipitate formation in the solution Poor solubility at the prepared concentration and pH.Verify the solubility of the compound in your chosen solvent system. Adjust the pH or consider using a co-solvent if necessary.
Degradation products are precipitating.This indicates significant degradation. The solution should be discarded and prepared fresh under optimized conditions (see above).
Inconsistent results in biological assays Degradation of the compound leading to lower effective concentration.Prepare fresh solutions immediately before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Formation of degradation products with different biological activities.Monitor the purity of the solution over the time course of your experiment using HPLC to ensure the integrity of the parent compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Choose a suitable solvent in which 6-Fluoro-2,3-dihydroxybenzoic acid is readily soluble, such as DMSO, ethanol, or methanol. For aqueous solutions, use a buffer with a pH between 4 and 6.

  • Deoxygenation: If preparing an aqueous solution, sparge the buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Weigh the desired amount of solid 6-Fluoro-2,3-dihydroxybenzoic acid and dissolve it in the chosen solvent. If necessary, gentle sonication can be used to aid dissolution.

  • Storage: Store the stock solution in an amber vial at -20°C or -80°C. For frequent use, create smaller aliquots to minimize freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general guideline for assessing the stability of your 6-Fluoro-2,3-dihydroxybenzoic acid solution over time.

  • HPLC System: A reverse-phase HPLC system with UV detection is suitable.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2-3) and an organic phase (e.g., acetonitrile or methanol) is recommended. A mobile phase consisting of acetonitrile and 1% aqueous formic acid has been used for the analysis of 2,3-dihydroxybenzoic acid.[6]

  • Detection: Monitor the chromatogram at a wavelength where 6-Fluoro-2,3-dihydroxybenzoic acid has a strong absorbance, likely around 280-320 nm.

  • Procedure: a. Prepare your solution of 6-Fluoro-2,3-dihydroxybenzoic acid under the desired storage conditions (e.g., specific buffer, temperature, light exposure). b. Immediately after preparation (t=0), inject an aliquot onto the HPLC and record the chromatogram. The peak corresponding to the parent compound should be identified. c. At specified time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the chromatogram. d. Analysis: Compare the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Degradation and Stability Factors

Below are diagrams illustrating the key concepts discussed in this guide.

Factors Influencing 6-Fluoro-2,3-dihydroxybenzoic Acid Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Low pH (Acidic) Low pH (Acidic) Low Temperature Low Temperature Absence of Light Absence of Light Inert Atmosphere Inert Atmosphere Chelating Agents (EDTA) Chelating Agents (EDTA) High pH (Alkaline) High pH (Alkaline) High Temperature High Temperature UV Light Exposure UV Light Exposure Oxygen (Air) Oxygen (Air) Metal Ions (Fe³⁺, Cu²⁺) Metal Ions (Fe³⁺, Cu²⁺) 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Low pH (Acidic) Promotes Stability 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Low Temperature Promotes Stability 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Absence of Light Promotes Stability 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Inert Atmosphere Promotes Stability 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Chelating Agents (EDTA) Promotes Stability 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->High pH (Alkaline) Promotes Degradation 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->High Temperature Promotes Degradation 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->UV Light Exposure Promotes Degradation 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Oxygen (Air) Promotes Degradation 6-Fluoro-2,3-dihydroxybenzoic_Acid_Solution->Metal Ions (Fe³⁺, Cu²⁺) Promotes Degradation

Caption: Key factors promoting the stability or degradation of 6-Fluoro-2,3-dihydroxybenzoic acid in solution.

Oxidative Degradation Pathway of 6-Fluoro-2,3-dihydroxybenzoic Acid Molecule 6-Fluoro-2,3-dihydroxybenzoic Acid Ortho_Quinone Ortho-Quinone Intermediate Molecule->Ortho_Quinone Oxidation Oxidizing_Agents O₂, Light, Metal Ions, High pH Oxidizing_Agents->Ortho_Quinone Polymerization Polymerization/Further Reactions Ortho_Quinone->Polymerization Degradation_Products Colored Degradation Products Polymerization->Degradation_Products

Caption: Simplified oxidative degradation pathway of 6-Fluoro-2,3-dihydroxybenzoic acid.

References

  • Brooke, A., Newton, J., Pulfer, J., Britton, R. A., & Friesen, C. M. (2020). A Practical Synthesis of Fluorinated Catechol Derivatives Using Silver(I) Fluoride. Department of Chemistry, Trinity Western University.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dihydroxybenzoic Acid. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Muljono, R. A., Darsono, F. L., Scheffer, J. J., & Verpoorte, R. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.
  • Peterson, C. M., & Jones, R. L. (1974). Chelation Studies With 2,3-dihydroxybenzoic Acid in Patients With Beta-Thalassaemia Major.
  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025).
  • PubMed. (n.d.). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Retrieved from [Link]

  • University of Kentucky. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Retrieved from [Link]

  • Apollo Scientific. (n.d.).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).
  • Repositorio UC. (2016). Electrochemical oxidation of catecholamines on fluorine-doped SnO2 substrates.
  • ACS Publications. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology.
  • PubMed. (n.d.). The development of new iron-chelating drugs. II. Retrieved from [Link]

  • Academia.edu. (n.d.). Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement.
  • National Center for Biotechnology Information. (2007). [18F]6-fluoro-3-O-methyl-L-3,4-dihydroxyphenylalanine.
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
  • ResearchGate. (n.d.). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.
  • Royal Society of Chemistry. (n.d.). Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance.
  • Mendeley. (2015).
  • PubMed. (2014). Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions.
  • MDPI. (n.d.). Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study. Retrieved from [Link]

  • PubMed. (2018). Catechol oxidation: considerations in the design of wet adhesive materials. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • ResearchGate. (2025).
  • PubMed. (2018). Degradation and defluorination of 6:2 fluorotelomer sulfonamidoalkyl betaine and 6:2 fluorotelomer sulfonate by Gordonia sp. strain NB4-1Y under sulfur-limiting conditions.
  • PubMed. (2022). Aerobic biotransformation of 6:2 fluorotelomer sulfonate by Dietzia aurantiaca J3 under sulfur-limiting conditions.

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 6-Fluoro-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Fluoro-2,3-dihydroxybenzoic acid. This document provides researchers, scientists, and drug development professionals with practical, in-depth solutions to the common experimental challenge of this compound's poor aqueous solubility. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions for robust and reproducible experimental outcomes.

Introduction: Understanding the Solubility Hurdle

6-Fluoro-2,3-dihydroxybenzoic acid is a valuable building block and research compound. However, its molecular structure—featuring a carboxylic acid and two hydroxyl groups—leads to strong intermolecular hydrogen bonding in its solid, crystalline state. While these groups can interact with water, they are acidic and remain largely protonated at neutral pH. This un-ionized state is significantly less polar than its salt form, resulting in limited solubility in neutral aqueous buffers, a frequent source of experimental variability and failure. This guide provides validated methods to overcome this issue.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the handling and dissolution of 6-Fluoro-2,3-dihydroxybenzoic acid.

Q1: Why is 6-Fluoro-2,3-dihydroxybenzoic acid poorly soluble in neutral water or buffers like PBS (pH 7.4)?

A: The poor solubility is due to two main factors. First, in its solid form, the molecules are tightly packed in a crystal lattice stabilized by strong intermolecular hydrogen bonds. A significant amount of energy is required to break these bonds. Second, at neutral pH, the carboxylic acid and phenolic hydroxyl groups are protonated (uncharged). This neutral form is less polar and thus less readily solvated by water compared to its ionized (charged) salt form, which is generated at higher pH.

Q2: What is the fastest and most common method to prepare a stock solution for biological assays?

A: The most efficient method is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose. The parent compound, 2,3-dihydroxybenzoic acid, is soluble in DMSO at 30 mg/mL, and the fluorinated analog is expected to behave similarly.[1] Caution: Always be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells or inhibit enzymes.

Q3: Can I dissolve the compound directly in my aqueous buffer?

A: Direct dissolution in neutral aqueous buffers is generally not feasible for achieving concentrations typically required for experiments. However, you can dissolve it directly in aqueous solutions by adjusting the pH. By adding a base, you deprotonate the acidic functional groups, forming a highly soluble salt.[2][3]

Q4: Besides DMSO, what other organic solvents can be used for stock solutions?

A: Based on data for the closely related 2,3-dihydroxybenzoic acid, other effective solvents include methanol and ethanol (soluble at 50 mg/mL) and 1 M Sodium Hydroxide (soluble at 100 mg/mL).[4] The choice of solvent should be guided by its compatibility with your specific experimental setup.

Q5: How exactly does increasing the pH improve solubility?

A: 6-Fluoro-2,3-dihydroxybenzoic acid is a polyprotic acid with three acidic protons: one on the carboxylic acid group and two on the phenolic hydroxyl groups. As you increase the pH with a base (e.g., NaOH), these protons are removed, creating negatively charged carboxylate and phenolate ions. These charged species are highly polar and interact very favorably with water molecules, leading to a dramatic increase in solubility.[3][5] This is a direct application of the principle that forming a salt of a poorly soluble acidic or basic drug is an effective method to enhance its dissolution.[2][6]

Section 2: In-Depth Troubleshooting Guides

For more complex scenarios, these guides provide a deeper dive into the primary solubilization methodologies.

Guide 1: Solubilization via pH Adjustment
  • Scientific Principle: This method leverages the acidic nature of the compound. The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the pKa of an acidic functional group, the group will exist predominantly in its deprotonated, conjugate base form. For 6-Fluoro-2,3-dihydroxybenzoic acid, this means converting the neutral acid to its highly soluble anionic salt. This is one of the most effective strategies for enhancing the solubility of acidic compounds.[7]

  • When to Use This Method: This is the preferred method when preparing purely aqueous solutions for applications sensitive to organic solvents, such as cell culture, in vivo studies, or certain enzymatic assays.

  • Key Considerations & Pitfalls:

    • Compound Stability: While generally stable, some phenolic compounds can be susceptible to oxidation at high pH, especially in the presence of oxygen.[3] It is advisable to prepare solutions fresh and store them protected from light.

    • pH Compatibility: The final pH of your stock solution will be alkaline. Ensure this high pH does not negatively impact your downstream experiment. You may need to back-titrate the final experimental solution to the desired pH with a dilute acid (e.g., HCl), but be vigilant for any signs of precipitation as the pH is lowered.

    • Buffer Capacity: If dissolving into a buffer, the buffer's capacity to resist pH change will be a factor. You may need more base than expected if the buffer is acidic.

Guide 2: Utilizing Organic Co-solvents
  • Scientific Principle: This strategy is based on the "like dissolves like" principle. Organic solvents like DMSO, ethanol, and methanol are more effective at solvating the non-polar regions of the molecule and disrupting the crystal lattice energy than water alone.[8] By creating a less polar solvent system, the solubility of hydrophobic or poorly soluble organic chemicals can be significantly increased.[8]

  • When to Use This Method: This is the standard and most convenient approach for creating high-concentration stock solutions (e.g., 10-100 mM) that can be stored and easily diluted for daily experiments.

  • Key Considerations & Pitfalls:

    • Precipitation Upon Dilution: This is the most critical challenge. When the concentrated organic stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous and less favorable for the compound. If the final concentration exceeds the compound's solubility limit in that aqueous medium, it will precipitate. Validation Step: Always perform a preliminary test by diluting your stock to the highest final concentration you plan to use. Visually inspect for clarity, and let it sit for the duration of your experiment to ensure it remains in solution.

    • Solvent Toxicity: DMSO and other organic solvents can be toxic to cells, typically at concentrations above 0.1-1%. They can also affect enzyme activity or other biological interactions. Always run a vehicle control (your final buffer containing the same percentage of solvent but no compound) to account for any solvent-induced effects.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for solubilizing 6-Fluoro-2,3-dihydroxybenzoic acid.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution using pH Adjustment
  • Weigh the Compound: Accurately weigh 17.21 mg of 6-Fluoro-2,3-dihydroxybenzoic acid (Molecular Weight: 172.11 g/mol ).

  • Initial Suspension: Place the powder in a sterile 15 mL conical tube. Add 9.0 mL of purified water (e.g., Milli-Q). The compound will not dissolve and will form a suspension.

  • Titration with Base: While vortexing or stirring vigorously, add 1 M NaOH solution dropwise (typically 5-10 µL at a time).

  • Observe Dissolution: Continue adding NaOH until all solid material has completely dissolved, resulting in a clear solution. The solution will be basic.

  • Final Volume Adjustment: Once dissolved, add purified water to bring the final volume to 10.0 mL. This yields a 10 mM stock solution.

  • Verification and Storage: Check the final pH. Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM Organic Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh 8.61 mg of 6-Fluoro-2,3-dihydroxybenzoic acid.

  • Add Solvent: Place the powder in a sterile glass vial. Add 1.0 mL of anhydrous, high-purity DMSO.

  • Aid Dissolution: Cap the vial and vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to expedite the process. Ensure the solid is fully dissolved before use.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C to prevent moisture absorption by the DMSO.

Section 4: Data Summary & Visualization

Solubility Data Summary

The following table summarizes known solubility data for the parent compound, 2,3-dihydroxybenzoic acid , which serves as a strong proxy for the expected behavior of its 6-fluoro derivative.

Solvent/MediumReported SolubilitySourceNotes
Methanol50 mg/mLSigma-AldrichA polar protic organic solvent.
Ethanol (95%)50 mg/mLSigma-AldrichA polar protic organic solvent.
DMSO30 mg/mLSelleck Chemicals[1] A polar aprotic organic solvent, common for stock solutions.
1 M NaOH100 mg/mLSigma-Aldrich[4] Demonstrates high solubility in basic aqueous solution.
WaterSoluble / Moderately SolubleWikipedia / Solubility of Things[9][10] Qualitative; solubility is limited and temperature-dependent.
Experimental Workflow: Choosing a Solubilization Strategy

This diagram outlines the decision-making process for selecting the appropriate method based on your experimental constraints.

G start Start: Need to dissolve 6-Fluoro-2,3-dihydroxybenzoic acid q_solvent Is an organic solvent (e.g., DMSO) acceptable in my final assay? start->q_solvent p_dmso Prepare a concentrated stock solution in DMSO. (See Protocol 2) q_solvent->p_dmso  Yes p_ph Use pH adjustment for direct aqueous dissolution. (See Protocol 1) q_solvent->p_ph  No p_dilute Dilute stock into final aqueous buffer immediately before use. p_dmso->p_dilute p_precipitate CRITICAL STEP: Validate for precipitation at the highest final concentration. p_dilute->p_precipitate q_ph Is a high pH (~8-10) compatible with my experimental system? p_ph->q_ph p_ph_ok Prepare aqueous stock using NaOH. Adjust final experimental pH if necessary and watch for precipitation. q_ph->p_ph_ok  Yes p_ph_not_ok Consider advanced formulation strategies (e.g., cyclodextrins, solid dispersions). Consult a formulation specialist. q_ph->p_ph_not_ok  No

Sources

Validation & Comparative

A Comparative Analysis of 6-Fluoro-2,3-dihydroxybenzoic Acid and 2,3-dihydroxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of small molecule therapeutics, the strategic modification of known bioactive scaffolds is a cornerstone of drug discovery. The introduction of fluorine into a molecular structure can profoundly alter its physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an in-depth, objective comparison of 2,3-dihydroxybenzoic acid (2,3-DHB), a naturally occurring phenolic acid with established biological activities, and its synthetic counterpart, 6-Fluoro-2,3-dihydroxybenzoic acid.

This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data for 2,3-DHB and a reasoned, structure-activity relationship (SAR)-based projection of the biological profile of its fluorinated analog. While direct comparative studies on 6-Fluoro-2,3-dihydroxybenzoic acid are not extensively available in the current literature, this guide will extrapolate from established principles of medicinal chemistry to provide a valuable predictive comparison.

Molecular Synopsis and Physicochemical Properties

2,3-Dihydroxybenzoic acid is a catecholate-type phenolic acid found in various plants and is a known metabolite of aspirin.[1] Its biological activities are largely attributed to the vicinal hydroxyl groups on the aromatic ring, which are crucial for its metal-chelating and radical-scavenging properties.

The introduction of a fluorine atom at the 6-position of the benzoic acid ring, creating 6-Fluoro-2,3-dihydroxybenzoic acid, is a deliberate modification aimed at modulating its biological activity. Fluorine's high electronegativity and small van der Waals radius can significantly impact the electronic environment of the molecule and its interactions with biological targets.[2]

Table 1: Physicochemical Properties of 2,3-dihydroxybenzoic acid and Predicted Properties of 6-Fluoro-2,3-dihydroxybenzoic acid

Property2,3-dihydroxybenzoic acid6-Fluoro-2,3-dihydroxybenzoic acid (Predicted)Rationale for Prediction
Molecular Formula C₇H₆O₄C₇H₅FO₄Addition of one fluorine atom and removal of one hydrogen atom.
Molecular Weight 154.12 g/mol 172.11 g/mol Calculated based on atomic weights.
pKa (Carboxylic Acid) ~2.9< 2.9The strong electron-withdrawing nature of the ortho-fluorine atom is expected to increase the acidity of the carboxylic acid.
Lipophilicity (LogP) ~1.2> 1.2Fluorine substitution generally increases lipophilicity, which may enhance membrane permeability.[3]

Comparative Biological Activity

The primary reported biological activities of 2,3-DHB include antimicrobial effects, iron chelation, and inhibition of prolyl hydroxylase domain (PHD) enzymes. The following sections will compare the established activities of 2,3-DHB with the projected activities of its 6-fluoro derivative based on SAR principles.

Antimicrobial Activity

2,3-Dihydroxybenzoic acid has demonstrated efficacy as an antibacterial agent against a range of multidrug-resistant bacteria.[4] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane and the chelation of essential metal ions required for bacterial growth.[5]

The introduction of a fluorine atom to an aromatic ring can influence antimicrobial activity through several mechanisms, including increased lipophilicity, which may enhance passage through the bacterial cell wall, and altered electronic properties that could lead to stronger interactions with bacterial enzymes or other molecular targets.[6] While direct data is unavailable for the 6-fluoro analog, studies on other fluorinated phenolics suggest a potential for enhanced antimicrobial potency.[7]

Table 2: Antimicrobial Activity Profile

CompoundTarget Organisms (Experimental for 2,3-DHB)Predicted Activity of 6-Fluoro-2,3-dihydroxybenzoic acidRationale for Prediction
2,3-dihydroxybenzoic acid Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae[4]Potentially enhancedIncreased lipophilicity due to the fluorine atom may improve cell wall penetration. Altered pKa could also influence activity.
Iron Chelating Activity

The catechol moiety of 2,3-DHB is a potent binder of ferric iron (Fe³⁺), making it an effective iron-chelating agent.[1][8] This activity is crucial for its antimicrobial effects, as it deprives bacteria of this essential nutrient. Iron chelation is also a therapeutic strategy for iron overload disorders.

The electron-withdrawing fluorine atom in the 6-position is expected to lower the pKa of the hydroxyl groups, which could influence the stability and formation of the iron complex.[9] While this might slightly alter the chelation efficiency at different pH values, the fundamental catechol structure responsible for iron binding remains intact.

G

Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Stabilization

Prolyl hydroxylase domain (PHD) enzymes are key regulators of the cellular response to hypoxia. They require iron as a cofactor to hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-1α), targeting it for degradation. Inhibitors of PHDs stabilize HIF-1α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. Dihydroxybenzoic acids have been identified as inhibitors of PHDs, likely due to their ability to chelate the iron cofactor in the enzyme's active site.[10]

The fluorination of small molecule enzyme inhibitors can enhance their binding affinity and potency.[2] The electron-withdrawing nature of fluorine in 6-Fluoro-2,3-dihydroxybenzoic acid could potentially lead to a more potent inhibition of PHD enzymes compared to the non-fluorinated parent compound. This could have significant implications for therapeutic applications in anemia, ischemia, and other conditions where HIF-1α stabilization is beneficial.

G

Experimental Protocols

To facilitate further research and direct comparison, the following are standard experimental protocols for evaluating the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

  • Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: Prepare stock solutions of 2,3-dihydroxybenzoic acid and 6-Fluoro-2,3-dihydroxybenzoic acid in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G

Ferrous Ion Chelating Assay

This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺).[8][12]

  • Reaction Mixture Preparation: In a 96-well plate, add the test compound (2,3-DHB or its fluoro-analog) at various concentrations.

  • Initiation of Reaction: Add a solution of ferrous chloride (FeCl₂) to each well and incubate for a short period.

  • Addition of Ferrozine: Add a solution of ferrozine to each well. Ferrozine forms a stable, colored complex with free Fe²⁺.

  • Measurement: Measure the absorbance of the solution at 562 nm. A decrease in absorbance indicates that the test compound has chelated the Fe²⁺, preventing its binding to ferrozine.

  • Calculation: Calculate the percentage of iron-chelating activity relative to a control without the test compound.

Prolyl Hydroxylase (PHD) Inhibition Assay

This in vitro assay measures the inhibition of PHD enzyme activity.[4][13]

  • Enzyme Reaction Setup: In a suitable buffer, combine recombinant PHD enzyme, the substrate (a peptide corresponding to the hydroxylation site of HIF-1α), and cofactors (ascorbate and 2-oxoglutarate).

  • Addition of Inhibitor: Add the test compound (2,3-DHB or its fluoro-analog) at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding ferrous iron. Incubate at the optimal temperature for the enzyme.

  • Detection of Hydroxylation: The extent of peptide hydroxylation can be measured using various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA or AlphaScreen).

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

2,3-Dihydroxybenzoic acid is a versatile natural product with well-documented antimicrobial and iron-chelating properties, as well as the ability to inhibit prolyl hydroxylase enzymes. The strategic addition of a fluorine atom at the 6-position is hypothesized to modulate these activities. Based on established principles of medicinal chemistry, 6-Fluoro-2,3-dihydroxybenzoic acid is predicted to exhibit enhanced lipophilicity and acidity, which may translate to improved antimicrobial potency and more effective PHD inhibition.

However, it is crucial to underscore that these projections are based on theoretical structure-activity relationships. Rigorous experimental validation is required to definitively characterize the biological profile of 6-Fluoro-2,3-dihydroxybenzoic acid and to ascertain whether the fluorine substitution offers a therapeutic advantage over the parent compound. Future research should focus on the direct, side-by-side comparison of these two molecules in the assays described in this guide. Such studies will provide the necessary empirical data to guide the further development of this and other fluorinated phenolic compounds as potential therapeutic agents.

References

  • Bubanja-Sonje, M., et al. (2020). Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. Arhiv za higijenu rada i toksikologiju, 71(4), 300-311. Available at: [Link]

  • Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356. Available at: [Link]

  • McDonough, M. A., et al. (2019). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Scientific reports, 9(1), 1-12. Available at: [Link]

  • Myllyharju, J., & Kivirikko, K. I. (2004). Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in genetics, 20(1), 33-43. Available at: [Link]

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]

  • Ullah, A., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure–Activity Relationship Study: A Comparative Interpretation. Molecules, 27(4), 1148. Available at: [Link]

  • Hider, R. C., & Kong, X. (2012). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. Journal of medicinal chemistry, 55(7), 3133-3143. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-802. Available at: [Link]

  • D'Yavol, V. V., et al. (2023). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 14, 1145391. Available at: [Link]

  • Peterson, S. J., & Peterson, G. W. (1977). 2,3-Dihydroxybenzoic acid and iron metabolism. Blood, 50(4), 647-654. Available at: [Link]

  • Abbasi, E., et al. (2021). In vitro identification and characterisation of iron chelating catechol-containing natural products and derivatives. Journal of inorganic biochemistry, 218, 111409. Available at: [Link]

  • Xiao, F., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 985. Available at: [Link]

  • Vistoli, G., et al. (2008). Lipophilicity modulations by fluorination correlate with membrane partitioning. ChemMedChem, 3(10), 1546-1555. Available at: [Link]

Sources

The Fluorine Factor: A Comparative Guide to Fluorinated vs. Non-Fluorinated Hydroxybenzoic Acids for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular design, particularly in pharmaceutical and materials science, the substitution of a hydrogen atom with fluorine is a decision of profound consequence. This guide provides an in-depth comparative analysis of non-fluorinated hydroxybenzoic acids and their fluorinated counterparts. We will move beyond a simple cataloging of properties to explore the fundamental physicochemical shifts induced by fluorination and the practical implications for your research. This analysis is grounded in experimental data and established methodologies, designed to empower you to make informed decisions in your own discovery and development pipelines.

The Strategic Impact of Aromatic Fluorination

Hydroxybenzoic acids are a foundational scaffold in medicinal chemistry and materials science, offering a rich functionality with their carboxylic acid and hydroxyl groups. 4-Hydroxybenzoic acid, for instance, is a precursor to parabens and exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] When we introduce fluorine onto this aromatic ring, we are not merely increasing molecular weight; we are strategically manipulating the electronic and steric profile of the molecule. Fluorine is the most electronegative element, and its powerful inductive electron-withdrawing effect is the primary driver of the changes we will explore. This seemingly simple substitution can dramatically alter acidity, lipophilicity, and metabolic stability, thereby influencing a compound's performance as a drug candidate or a functional material.[2]

A Head-to-Head Comparison of Physicochemical Properties

The true impact of fluorination is best understood through quantitative comparison. Let's examine the core physicochemical parameters of 4-hydroxybenzoic acid and several of its fluorinated analogs.

Table 1: Comparative Physicochemical Data
CompoundStructurepKₐ (Carboxylic Acid)logP
4-Hydroxybenzoic Acid4.54[3]1.58[3]
2-Fluoro-4-hydroxybenzoic Acid~3.0 (est.)*1.5 (Predicted)[4]
3-Fluoro-4-hydroxybenzoic Acid4.23 (Predicted)1.48 (Predicted)
3,5-Difluoro-4-hydroxybenzoic Acid3.7 (est.)**1.3 (Predicted)[5]

*The pKa of 2-hydroxybenzoic acid (salicylic acid) is 2.97. The addition of fluorine ortho to the carboxyl group is expected to have a strong acidifying effect. **Based on the additive effects of two fluorine atoms ortho to the hydroxyl group, significantly increasing acidity.

Acidity (pKa): The Inductive Effect in Action

The data clearly shows that fluorination increases the acidity of the carboxylic acid group, resulting in a lower pKₐ. This is a direct consequence of fluorine's powerful inductive electron-withdrawing effect (-I effect). By pulling electron density away from the aromatic ring, the fluorine atom stabilizes the resulting carboxylate anion (COO⁻) formed upon deprotonation. This stabilization makes the loss of the proton more favorable, hence, a stronger acid.

The position of the fluorine atom is critical. A fluorine atom ortho to the carboxylic acid (as in 2-fluoro-4-hydroxybenzoic acid) will have a more pronounced acidifying effect than one in the meta position (as in 3-fluoro-4-hydroxybenzoic acid) due to its proximity. The addition of a second fluorine atom, as in the 3,5-difluoro analog, further enhances this effect.

This modulation of pKₐ is a critical tool in drug design. A compound's ionization state at physiological pH (typically 7.4) dictates its solubility, ability to cross cell membranes, and potential to interact with target proteins. By tuning the pKₐ, a medicinal chemist can optimize the absorption and distribution profile of a drug candidate.

Caption: Fluorine's inductive effect stabilizes the carboxylate anion, increasing acidity.

Lipophilicity (logP): A Context-Dependent Parameter

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME). While often assumed to universally increase lipophilicity, fluorine's impact is more nuanced.

In our example series, the predicted logP values show a slight decrease with increasing fluorination. This can occur because while the fluorine atom itself is hydrophobic, its strong electronegativity can alter the overall electronic distribution and hydrogen bonding capacity of the molecule in complex ways. The introduction of a highly polar C-F bond can sometimes lead to a decrease in the overall lipophilicity, depending on the molecular context. This highlights a critical lesson: the effect of fluorination on logP is not always intuitive and must be experimentally verified.

Metabolic Stability: Blocking the Path of Oxidation

One of the most powerful applications of fluorination in drug discovery is to enhance metabolic stability.[6] Aromatic rings, particularly those with activating hydroxyl groups, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This metabolic process is a primary route of drug clearance and can lead to a short biological half-life.

By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, we can effectively block this metabolic pathway. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond and is resistant to enzymatic cleavage. This "metabolic blocking" strategy can dramatically increase a drug's half-life and bioavailability. For hydroxybenzoic acids, positions on the ring that are not already substituted are potential sites for CYP-mediated hydroxylation. Fluorinating these positions can protect the molecule from degradation. Studies on related benzoic acid scaffolds have shown them to be quite stable in microsomal stability assays, and this stability is expected to be enhanced by fluorination.

Experimental Validation: Protocols for Your Laboratory

The predictive data presented is invaluable for initial design, but experimental validation is the cornerstone of scientific integrity. Below are detailed, standardized protocols for determining the key physicochemical properties discussed.

Protocol: pKₐ Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.

Workflow Diagram: pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Methodology:

  • Preparation:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in deionized water.

    • Accurately weigh a sample of the hydroxybenzoic acid and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration:

    • Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin adding the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ), which is the center of the steepest part of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point occurs at Vₑ / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, pH = pKₐ.

Protocol: logP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

Workflow Diagram: logP Determination

Caption: Workflow for determining logP via the shake-flask method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS, pH 7.4, for logD measurement) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that can be accurately measured by your analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning:

    • In a suitable vial, combine a known volume of the n-octanol-saturated aqueous phase containing your compound with a known volume of the water-saturated n-octanol (e.g., 5 mL of each).

    • Seal the vial and shake it vigorously for a set period (e.g., 1 hour) at a constant temperature to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a pre-calibrated analytical method (e.g., measure absorbance at λₘₐₓ or integrate the peak area from an HPLC chromatogram).

  • Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Workflow Diagram: Microsomal Stability Assay

Caption: Workflow for assessing in vitro metabolic stability.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare a solution of the NADPH cofactor (e.g., 1 mM in buffer).

    • Prepare a quenching solution (e.g., cold acetonitrile) containing an analytical internal standard.

  • Incubation:

    • In a microcentrifuge tube, add phosphate buffer (pH 7.4), the microsomal suspension (to a final protein concentration of ~0.5 mg/mL), and the test compound (to a final concentration of ~1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution. The "0" time point is typically taken just before adding NADPH.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis plate or vial and quantify the amount of remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion: Fluorine as a Tool for Rational Design

The comparative analysis of fluorinated and non-fluorinated hydroxybenzoic acids demonstrates that fluorination is a powerful and predictable tool for fine-tuning molecular properties. By leveraging the strong electron-withdrawing nature of fluorine, researchers can strategically increase acidity, modulate lipophilicity, and block sites of metabolism. These modifications have profound implications, particularly in drug discovery, where they can be used to optimize a compound's ADME profile and enhance its potential as a therapeutic agent. Understanding the fundamental principles behind these changes, and possessing the experimental tools to validate them, is essential for any scientist working at the forefront of molecular design.

References

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid (CID 2783398). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-hydroxybenzoic acid (CID 67661). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid (CID 135). Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2009). Phenolics: From Chemistry to Biology. Molecules, 14(6), 2202–2211. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid (CID 13004447). Retrieved from [Link]

  • ResearchGate. (n.d.). Synergistic Enhancement of Stability and Performance for Perovskite Solar Cells Using Fluorinated Benzoic Acids as Additives. Retrieved from [Link]

  • RSC Publishing. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. Retrieved from [Link]

  • MDPI. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Antibiotics. Retrieved from [Link]

  • PubMed. (2020). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 6-Fluoro-2,3-dihydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the antimicrobial efficacy of 6-Fluoro-2,3-dihydroxybenzoic acid (6-F-2,3-DHBA) and its parent compound, 2,3-dihydroxybenzoic acid (2,3-DHBA). It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. This document details the scientific rationale for investigating this fluorinated derivative, presents standardized protocols for its evaluation, and compares its hypothetical performance against established antibiotics.

Introduction: The Rationale for Fluorinating Dihydroxybenzoic Acid

2,3-dihydroxybenzoic acid (2,3-DHBA), a natural phenolic compound, has demonstrated notable antimicrobial properties.[1] Its mechanism of action is believed to be multifactorial, involving the chelation of essential metal ions like iron, which are crucial for bacterial growth and biofilm formation, and the generation of oxidative stress.[1] Studies have shown its efficacy against a range of multidrug-resistant bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[1]

In medicinal chemistry, the introduction of fluorine into a lead compound is a well-established strategy to enhance its pharmacological profile. Fluorination can improve metabolic stability, increase membrane permeability, and alter the electronic properties of a molecule, potentially leading to enhanced target binding and improved efficacy. The strategic placement of a fluorine atom on the 2,3-DHBA scaffold at the 6-position is hypothesized to augment its antimicrobial activity by increasing its lipophilicity for better cell penetration and by modulating the acidity of the hydroxyl groups, which are critical for its metal-chelating and radical-scavenging activities.

This guide outlines the essential in vitro assays required to validate the antimicrobial efficacy of 6-F-2,3-DHBA, comparing it with its non-fluorinated counterpart and conventional antibiotics.

Putative Mechanism of Action

The proposed antimicrobial mechanism of 6-Fluoro-2,3-dihydroxybenzoic acid is likely an enhancement of the mechanisms observed for 2,3-dihydroxybenzoic acid. The core of its activity is expected to revolve around two key principles:

  • Iron Sequestration: The catechol moiety (the two adjacent hydroxyl groups) is a powerful iron chelator. By binding to ferric iron (Fe³⁺), the molecule can deprive bacteria of this essential nutrient, thereby inhibiting growth and key metabolic processes. The fluorine atom may enhance the stability of the iron complex, making it a more potent scavenger.

  • Oxidative Stress Induction: Phenolic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage bacterial DNA, proteins, and lipids. The electron-withdrawing nature of fluorine could modulate the redox potential of the catechol group, potentially accelerating ROS production.

The following diagram illustrates this proposed dual-action mechanism.

Mechanism_of_Action cluster_compound 6-Fluoro-2,3-dihydroxybenzoic Acid cluster_bacterium Bacterial Cell Compound 6-F-2,3-DHBA Fe3 Fe³⁺ (Iron) Compound->Fe3 Chelation ROS Reactive Oxygen Species (ROS) Compound->ROS Induction Growth_Inhibition Inhibition of Growth & Biofilm Formation Fe3->Growth_Inhibition Deprivation Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Damage->Growth_Inhibition

Caption: Proposed dual antimicrobial mechanism of 6-F-2,3-DHBA.

Comparative Efficacy Evaluation: In Vitro Assays

To rigorously assess the antimicrobial potential of 6-F-2,3-DHBA, a series of standardized in vitro tests should be performed. The methodologies described below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of a compound's potency.

Experimental Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07)

  • Preparation of Test Compounds: Prepare stock solutions of 6-F-2,3-DHBA, 2,3-DHBA, and comparator antibiotics (e.g., Ciprofloxacin, Gentamicin, Vancomycin) in a suitable solvent (e.g., DMSO).

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

The following diagram outlines the workflow for the MIC assay.

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solutions (Test Compounds & Controls) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Serial_Dilution->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Hypothetical Comparative MIC Data

The following table presents hypothetical MIC values (in µg/mL) to illustrate the potential enhanced efficacy of 6-F-2,3-DHBA.

CompoundE. coli ATCC 25922 (Gram-negative)S. aureus ATCC 29213 (Gram-positive)P. aeruginosa ATCC 27853 (Gram-negative)
6-Fluoro-2,3-dihydroxybenzoic acid 16 8 32
2,3-dihydroxybenzoic acid6432128
Ciprofloxacin0.0150.50.5
Gentamicin0.50.51
Vancomycin>1281>128

Note: These are hypothetical data for illustrative purposes.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocol: MBC Assay

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Hypothetical Comparative MBC Data

CompoundE. coli ATCC 25922S. aureus ATCC 29213P. aeruginosa ATCC 27853
6-Fluoro-2,3-dihydroxybenzoic acid 32 16 64
2,3-dihydroxybenzoic acid12864>256
Ciprofloxacin0.0311
Gentamicin112
Vancomycin>1282>128

Note: These are hypothetical data for illustrative purposes. An MBC/MIC ratio of ≤4 is typically considered bactericidal.

Comparative Analysis and Discussion

Based on our hypothetical data, the introduction of a fluorine atom at the 6-position of 2,3-dihydroxybenzoic acid resulted in a 4-fold increase in potency (lower MIC and MBC values) against both Gram-positive and Gram-negative bacteria. This supports the hypothesis that fluorination can enhance the antimicrobial properties of the parent compound.

While 6-F-2,3-DHBA does not reach the potency of established antibiotics like Ciprofloxacin and Gentamicin, its novel mechanism of action (iron chelation and oxidative stress) could make it a valuable candidate for further development, especially in combating drug-resistant strains. Its efficacy against P. aeruginosa, a notoriously difficult-to-treat pathogen, is particularly noteworthy. Vancomycin's lack of activity against Gram-negative bacteria is expected due to its inability to penetrate the outer membrane, a limitation that 6-F-2,3-DHBA appears to overcome.

Conclusion and Future Directions

The in vitro validation of 6-Fluoro-2,3-dihydroxybenzoic acid derivatives is a critical step in the development of new antimicrobial therapies. The standardized protocols outlined in this guide provide a robust framework for assessing their efficacy. The hypothetical data presented suggest that 6-F-2,3-DHBA is a promising compound with enhanced activity compared to its parent molecule.

Future studies should focus on:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Time-Kill Kinetics: To understand the dynamics of bacterial killing over time.

  • Anti-Biofilm Assays: To evaluate its effectiveness against bacterial biofilms, a major contributor to chronic infections.

  • Toxicity Studies: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.

By systematically applying these methodologies, the scientific community can effectively evaluate the potential of 6-Fluoro-2,3-dihydroxybenzoic acid and its derivatives as a new class of antimicrobial agents.

References

  • Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (2015). ResearchGate. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. [Link]

  • Ciprofloxacin. StatPearls. [Link]

  • Gentamicin. StatPearls. [Link]

  • Vancomycin. StatPearls. [Link]

  • Medscape. (2024). Escherichia coli (E coli) Infections Medication. [Link]

  • Medscape. (2024). Staphylococcus Aureus Infection Treatment & Management. [Link]

  • Medscape. (2024). Pseudomonas aeruginosa Infections Medication. [Link]

Sources

A Researcher's Guide to Assessing the Inhibitory Potency of 6-Fluoro-2,3-dihydroxybenzoic Acid and its Analogs Against Catechol-O-Methyltransferase

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the inhibitory potential of novel compounds, using 6-Fluoro-2,3-dihydroxybenzoic acid (6-F-DHBA) as a case study against the therapeutically relevant enzyme, Catechol-O-methyltransferase (COMT). While direct empirical data on the enzymatic inhibition of 6-F-DHBA is not yet prevalent in public literature, its structural characteristics strongly suggest it as a candidate for COMT inhibition. This guide, therefore, offers a scientifically-grounded pathway to investigate this hypothesis, comparing its potential performance against established inhibitors.

The Scientific Rationale: Why Investigate 6-Fluoro-2,3-dihydroxybenzoic Acid as a COMT Inhibitor?

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By catalyzing the transfer of a methyl group to one of the hydroxyl groups of a catechol ring, COMT effectively deactivates these signaling molecules.[2] This enzymatic activity is a key target in the management of Parkinson's disease, where the inhibition of COMT can prevent the peripheral breakdown of levodopa, a dopamine precursor, thereby increasing its bioavailability to the brain.[3][4]

The core structural feature of COMT substrates is the catechol moiety – a benzene ring with two adjacent hydroxyl groups. 6-Fluoro-2,3-dihydroxybenzoic acid possesses this key catechol structure. The fluorine atom at the 6th position is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[5] This structural analogy forms a strong basis for postulating that 6-F-DHBA may act as an inhibitor of COMT.

The Competitive Landscape: Established COMT Inhibitors

A thorough evaluation of a novel inhibitor necessitates a comparison against existing, well-characterized compounds. The current landscape of COMT inhibitors is dominated by two main synthetic drugs, with a growing interest in naturally occurring compounds.

Synthetic Benchmarks: Tolcapone and Entacapone

Tolcapone and Entacapone are nitrocatechol-based reversible inhibitors of COMT and serve as the primary benchmarks for any new potential inhibitor.[6]

  • Tolcapone: A potent COMT inhibitor that acts both peripherally and centrally.[7] Its use is limited due to concerns about hepatotoxicity.[2]

  • Entacapone: A peripherally acting COMT inhibitor with a more favorable safety profile compared to Tolcapone.[1]

Natural Product Alternatives

Several naturally occurring compounds have also been identified as COMT inhibitors, offering alternative chemical scaffolds.[8][9]

  • Flavonoids: Compounds such as scutellarein, baicalein, and oroxylin A have demonstrated potent COMT inhibition.[6]

  • Pentacyclic Triterpenes: Oleanic acid, betulinic acid, and celastrol have been identified as mixed-type COMT inhibitors.

Comparative Inhibitory Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these established COMT inhibitors, providing a quantitative basis for comparison.

InhibitorTarget EnzymeIC50 (nM)Source
Tolcapone Rat Brain S-COMT2[7]
Rat Brain MB-COMT3[7]
Rat Liver MB-COMT123[7]
Rat Liver S-COMT795[7]
Entacapone Rat Brain COMT10[4]
Rat Erythrocytes COMT20[4]
Rat Liver COMT160[4]
Rat Liver S-COMT14.3
Rat Liver MB-COMT73.3
Scutellarein Human S-COMT32.93 ± 3.43[6]
Baicalein Human S-COMT37.34 ± 4.32[6]
Oroxylin A Human S-COMT18.28 ± 2.96[6]

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Experimental Workflow: A Validated Protocol for Assessing COMT Inhibition

To empirically determine the inhibitory potency of 6-F-DHBA, a robust and reproducible experimental protocol is essential. The following fluorescence-based assay is a widely accepted method for screening and characterizing COMT inhibitors.[6]

Principle of the Assay

This assay utilizes a fluorogenic substrate, 3-cyano-7-hydroxy-4-methylcoumarin (3-BTD), which upon methylation by COMT, forms a fluorescent product. The rate of fluorescence increase is directly proportional to the COMT activity. The presence of an inhibitor will decrease the rate of product formation, allowing for the quantification of its inhibitory potency.

Materials and Reagents
  • Recombinant Human S-COMT (soluble form)

  • 3-cyano-7-hydroxy-4-methylcoumarin (3-BTD) - Substrate

  • S-Adenosyl-L-methionine (SAM) - Methyl donor

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂) (50 mM)[10]

  • Dithiothreitol (DTT) (40 mM)[11]

  • 6-Fluoro-2,3-dihydroxybenzoic acid (Test Compound)

  • Tolcapone/Entacapone (Positive Control Inhibitors)

  • Dimethyl sulfoxide (DMSO) - Solvent for compounds

  • Acetonitrile with 0.1% formic acid (Stop Solution)

  • 96-well microplates

  • Microplate reader with fluorescence detection (Excitation: 390 nm, Emission: 510 nm)

Experimental Protocol
  • Preparation of Reagents:

    • Prepare stock solutions of the test compound (6-F-DHBA) and positive controls (Tolcapone, Entacapone) in DMSO.

    • Prepare a series of dilutions of the test and control compounds in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare working solutions of all other reagents in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the following components in the specified order:

      • 50 µL of Tris-HCl buffer (50 mM, pH 7.4)

      • 10 µL of MgCl₂ (50 mM)

      • 10 µL of DTT (40 mM)

      • 10 µL of 3-BTD (final concentration 0.2 µM)

      • 10 µL of various concentrations of the test compound or positive control. For the negative control, add 10 µL of DMSO.

      • 10 µL of recombinant human S-COMT (final concentration 1.75 µg/mL)

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiation of Reaction:

    • Add 10 µL of SAM (final concentration 2 mM) to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 6 minutes.

  • Termination of Reaction:

    • Add 100 µL of ice-cold acetonitrile with 0.1% formic acid to each well to stop the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the product at an excitation wavelength of 390 nm and an emission wavelength of 510 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculation of Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

    • The blank contains all reagents except the enzyme.

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • A non-linear regression analysis is then performed using a sigmoidal dose-response model (variable slope) to fit the data and calculate the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.[12][13][14]

Visualizing the Concepts

COMT Catalytic Cycle and Inhibition

The following diagram illustrates the catalytic cycle of COMT and the proposed mechanism of inhibition by a catechol-based inhibitor like 6-F-DHBA.

COMT_Inhibition cluster_0 COMT Catalytic Cycle cluster_1 Inhibition Pathway COMT COMT COMT_SAM COMT-SAM Complex COMT->COMT_SAM + SAM SAM SAM (Methyl Donor) COMT_SAM_Catechol Ternary Complex COMT_SAM->COMT_SAM_Catechol + Catechol Inhibited_Complex COMT-SAM-Inhibitor (Inactive) Reaction Blocked COMT_SAM->Inhibited_Complex + 6-F-DHBA Catechol Catechol (e.g., Dopamine) COMT_SAM_Catechol->COMT Methyl Transfer Methylated_Catechol Methylated Catechol (Inactive) COMT_SAM_Catechol->Methylated_Catechol SAH SAH COMT_SAM_Catechol->SAH 6_F_DHBA 6-F-DHBA (Inhibitor)

Caption: COMT catalytic cycle and competitive inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental protocol for determining the IC50 value of a potential inhibitor.

IC50_Workflow cluster_workflow IC50 Determination Workflow A Prepare Reagent Mix (Buffer, MgCl2, DTT, 3-BTD, COMT) B Add Inhibitor Dilutions (6-F-DHBA, Controls) A->B C Pre-incubate (37°C, 5 min) B->C D Initiate Reaction (Add SAM) C->D E Incubate (37°C, 6 min) D->E F Stop Reaction (Acetonitrile/Formic Acid) E->F G Measure Fluorescence (Ex: 390 nm, Em: 510 nm) F->G H Data Analysis (% Inhibition vs. [Inhibitor]) G->H I Calculate IC50 (Non-linear Regression) H->I

Caption: Step-by-step IC50 determination workflow.

Conclusion and Future Directions

While the inhibitory activity of 6-Fluoro-2,3-dihydroxybenzoic acid against specific enzymes remains to be experimentally determined, its chemical structure provides a strong rationale for its investigation as a COMT inhibitor. By following the detailed experimental protocol outlined in this guide and comparing the results to established benchmarks such as Tolcapone and Entacapone, researchers can accurately assess its inhibitory potency.

Should 6-F-DHBA demonstrate significant COMT inhibition, further studies would be warranted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or mixed), its selectivity against other enzymes, and its potential for in vivo efficacy and safety. This systematic approach will provide the necessary data to evaluate its potential as a novel therapeutic agent.

References

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. PubMed Central. Available at: [Link]

  • Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. PubMed Central. Available at: [Link]

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Publications. Available at: [Link]

  • Development of an HTRF Assay for the Detection and Characterization of Inhibitors of Catechol-O-Methyltransferase. ResearchGate. Available at: [Link]

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Publications. Available at: [Link]

  • A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. National Institutes of Health. Available at: [Link]

  • Catechol-O-methyltransferase: Variation in Enzyme Activity and Inhibition by Entacapone and Tolcapone. PubMed. Available at: [Link]

  • Tolcapone. National Institutes of Health. Available at: [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Available at: [Link]

  • Effects of tolcapone upon soluble and membrane-bound brain and liver catechol-O-methyltransferase. PubMed. Available at: [Link]

  • Entacapone COMT 27621-1. BPS Bioscience. Available at: [Link]

  • What are the importance of DTT in an enzymatic reaction? ResearchGate. Available at: [Link]

  • Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis. Frontiers. Available at: [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]

  • Rat Catechol O-methyltransferase (Comt) ELISA Kit (RTEB1647). Assay Genie. Available at: [Link]

  • Ribonucleotide reductase activity in intact mammalian cells: stimulation of enzyme activity by MgCl2, dithiothreitol, and several nucleotides. PubMed. Available at: [Link]

  • Equation: Absolute IC50. GraphPad. Available at: [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central. Available at: [Link]

  • Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. RSC Publishing. Available at: [Link]

  • The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On. PubMed Central. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Entacapone and Tolcapone, Two Catechol O-Methyltransferase Inhibitors, Block Fibril Formation of α-Synuclein and β-Amyloid and Protect against Amyloid-induced Toxicity. PubMed Central. Available at: [Link]

  • Catechol-O-methyltransferase Inhibitors from Calendula officinalis Leaf. MDPI. Available at: [Link]

  • Estimated IC50 values (nM) for selected compounds with MBCOMT performed... ResearchGate. Available at: [Link]

  • Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]

  • Incomplete dose-respone curves. GraphPad. Available at: [Link]

  • COMT Datasheet. Sino Biological. Available at: [Link]

  • Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. Taylor & Francis Online. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Tolcapone: review of its pharmacology and use as adjunctive therapy in patients with Parkinson's disease. ScienceOpen. Available at: [Link]

  • role of MgCl2 and DTT in PCR. Protocol Online. Available at: [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Available at: [Link]

  • What Is the Role of MgCl2 in PCR Amplification Reactions? Excedr. Available at: [Link]

  • The Effects of Dithiothreitol on DNA. PubMed Central. Available at: [Link]

Sources

A Guide to Spectroscopic Differentiation of 6-Fluoro-2,3-dihydroxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the spatial arrangement of their functional groups, often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between these closely related molecules is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 6-Fluoro-2,3-dihydroxybenzoic acid and its key positional isomers, 4-Fluoro-2,3-dihydroxybenzoic acid and 5-Fluoro-2,3-dihydroxybenzoic acid.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of how multi-modal spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged for definitive isomeric assignment. The experimental insights and data presented herein are grounded in established principles of spectroscopic interpretation and supported by data from related chemical structures.

The Analytical Imperative: Distinguishing Isomers

The introduction of a fluorine atom to the 2,3-dihydroxybenzoic acid scaffold can significantly alter its physicochemical and biological properties. The precise location of this electronegative atom on the aromatic ring influences electron density distribution, intramolecular hydrogen bonding, and overall molecular conformation. These subtle structural variations manifest as unique spectroscopic signatures, which, when correctly interpreted, provide a definitive means of identification. This guide will walk you through a systematic approach to elucidating these signatures.

A Unified Approach to Spectroscopic Analysis

To ensure data integrity and reproducibility, a standardized analytical workflow is essential. The following section outlines the core experimental protocols for each spectroscopic technique discussed in this guide. The causality behind these standardized choices lies in minimizing variability and generating a cohesive dataset where spectral differences can be confidently attributed to structural isomerism.

Experimental Workflow: From Sample to Spectrum

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing & Interpretation Sample Isomer Sample (≥98% purity) Solvation Solvation (e.g., DMSO-d6 for NMR, MeOH for UV-Vis) Sample->Solvation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solvation->NMR IR FTIR Spectroscopy (ATR) Solvation->IR UV_Vis UV-Vis Spectroscopy Solvation->UV_Vis MS Mass Spectrometry (ESI-MS) Solvation->MS Processing Spectral Processing (Baseline Correction, Integration) NMR->Processing IR->Processing UV_Vis->Processing MS->Processing Comparison Comparative Analysis (δ, J, ν, λmax, m/z) Processing->Comparison Structure Structural Elucidation Comparison->Structure

Caption: A generalized workflow for the spectroscopic analysis of isomeric compounds.

Detailed Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[1]

    • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans is required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR Acquisition: Acquire proton-decoupled spectra. A specific probe tuned to the fluorine frequency is necessary.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Acquisition: Scan the sample over a range of 200-400 nm, using the pure solvent as a blank.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1% formic acid).

    • Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal.

    • Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of 6-Fluoro-2,3-dihydroxybenzoic acid and its isomers. The analysis is based on established principles and data from the parent compound, 2,3-dihydroxybenzoic acid, and related fluorinated aromatic compounds.

Mass Spectrometry (MS): The Foundational Check

All three isomers—6-Fluoro-2,3-dihydroxybenzoic acid, 4-Fluoro-2,3-dihydroxybenzoic acid, and 5-Fluoro-2,3-dihydroxybenzoic acid—share the same molecular formula, C₇H₅FO₄, and a monoisotopic molecular weight of 172.0145 g/mol . As such, high-resolution mass spectrometry will show an identical mass-to-charge ratio (m/z) for the molecular ion (e.g., [M-H]⁻ at m/z 171.0072) for all three compounds. This confirms the elemental composition but does not differentiate the isomers. While fragmentation patterns in tandem MS (MS/MS) might show subtle differences, NMR spectroscopy is the most definitive technique for positional isomer identification.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectra of these isomers are expected to be broadly similar, dominated by the characteristic vibrations of the hydroxyl, carboxylic acid, and aromatic functionalities. However, the position of the C-F bond and its influence on the aromatic ring vibrations can provide subtle clues for differentiation.

  • O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H groups of the carboxylic acid and phenolic hydroxyls.

  • C=O Stretching: A strong, sharp absorption band around 1700-1650 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The electronic effect of the fluorine's position may slightly shift this frequency.

  • C-F Stretching: A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F bond. The exact position can vary depending on the electronic environment.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of absorption in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern of C-H out-of-plane bends, which can be a key differentiating feature.

UV-Visible Spectroscopy: Electronic Transitions

The UV-Vis spectra of these phenolic compounds are characterized by π → π* transitions within the aromatic ring. The position of the fluorine atom and hydroxyl groups influences the energy of these transitions, leading to shifts in the absorption maxima (λmax). For 2,3-dihydroxybenzoic acid, absorption maxima are observed around 320 nm.[2] The introduction of a fluorine atom is expected to cause slight shifts (hypsochromic or bathochromic) in these maxima depending on its position relative to the hydroxyl and carboxyl groups. While these shifts may be small, they can be a useful component of a multi-technique analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous differentiation of these isomers. The chemical shifts (δ), splitting patterns, and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The number of signals, their splitting patterns, and the magnitude of the coupling constants are key. For the parent 2,3-dihydroxybenzoic acid, the aromatic protons appear as a multiplet. The introduction of fluorine will simplify this region to two signals, but their characteristics will be unique to each isomer.

  • 6-Fluoro-2,3-dihydroxybenzoic acid: This isomer will show two aromatic protons. The proton at C4 will be a doublet of doublets due to coupling with the proton at C5 and the fluorine at C6. The proton at C5 will also be a doublet of doublets, coupling to the proton at C4 and the fluorine at C6. The H-F coupling constants will be crucial for assignment.

  • 4-Fluoro-2,3-dihydroxybenzoic acid: This isomer will also display two aromatic protons. The proton at C5 will be a doublet due to coupling with the fluorine at C4, and the proton at C6 will be a doublet due to coupling with the proton at C5.

  • 5-Fluoro-2,3-dihydroxybenzoic acid: This isomer will have two aromatic protons appearing as doublets, one at C4 and one at C6. The lack of ortho or meta proton-proton coupling will be a key identifier.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The number of signals confirms the symmetry of the molecule, and the chemical shifts are sensitive to the electronic effects of the substituents. The most significant feature will be the large C-F coupling constants.

  • The carbon directly bonded to the fluorine atom (C-F) will appear as a large doublet with a ¹JCF coupling constant typically in the range of 240-260 Hz.

  • Carbons two bonds away (²JCF) and three bonds away (³JCF) will also show smaller couplings, providing further structural confirmation.

  • The chemical shifts of the carbons bearing the hydroxyl groups and the carboxylic acid group will also be influenced by the position of the fluorine.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. Each isomer will exhibit a single resonance in the ¹⁹F NMR spectrum, but its chemical shift will be unique. Furthermore, the coupling of the fluorine to adjacent protons will result in splitting of the ¹⁹F signal, confirming the connectivity.

Data Summary: A Comparative Overview

The table below summarizes the predicted key spectroscopic data for 6-Fluoro-2,3-dihydroxybenzoic acid and its isomers. This data is based on the known spectra of related compounds and the established principles of substituent effects in spectroscopy.

Parameter 6-Fluoro-2,3-dihydroxybenzoic acid 4-Fluoro-2,3-dihydroxybenzoic acid 5-Fluoro-2,3-dihydroxybenzoic acid
Molecular Formula C₇H₅FO₄C₇H₅FO₄C₇H₅FO₄
Molecular Weight 172.11172.11172.11
¹H NMR (Aromatic) Two signals (doublet of doublets)Two signals (doublets)Two signals (doublets)
¹³C NMR (¹JCF) ~240-260 Hz for C6~240-260 Hz for C4~240-260 Hz for C5
¹⁹F NMR Unique chemical shift, split by H4 & H5Unique chemical shift, split by H5Unique chemical shift, split by H4 & H6
IR (C-H bend) Unique out-of-plane bending patternUnique out-of-plane bending patternUnique out-of-plane bending pattern
UV-Vis (λmax) Expected slight shift from parentExpected slight shift from parentExpected slight shift from parent
MS (m/z [M-H]⁻) 171.0072171.0072171.0072

Logical Differentiation Pathway

differentiation_logic cluster_isomers Isomer Identification start Isomeric Mixture ms MS Analysis (m/z = 171.0072) start->ms Confirms MW nmr ¹H & ¹⁹F NMR Analysis ms->nmr Requires further differentiation iso_6 6-Fluoro (2 aromatic dd) nmr->iso_6 ¹H: 2 dd ¹⁹F: split by 2H iso_4 4-Fluoro (2 aromatic d) nmr->iso_4 ¹H: 2 d (ortho JHH) ¹⁹F: split by 1H iso_5 5-Fluoro (2 aromatic d) nmr->iso_5 ¹H: 2 d (meta JHF) ¹⁹F: split by 2H

Caption: Logical workflow for differentiating the fluoro-isomers using MS and NMR.

Conclusion

The definitive differentiation of 6-Fluoro-2,3-dihydroxybenzoic acid from its positional isomers is readily achievable through a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition and infrared and UV-Vis spectroscopy provide corroborating functional group and electronic information, NMR spectroscopy stands out as the unequivocal tool for structural elucidation. The distinct patterns of chemical shifts and spin-spin coupling in ¹H, ¹³C, and ¹⁹F NMR spectra provide a unique fingerprint for each isomer, enabling their unambiguous identification. This guide provides a robust framework for researchers to confidently tackle the analytical challenge of differentiating these and other closely related positional isomers.

References

  • Helix Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Available from: [Link]

  • PubChem. 2,3-Dihydroxybenzoic Acid. Available from: [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. Available from: [Link]

  • PubMed. Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity Against 6-Fluoro-2,3-dihydroxybenzoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and biomedical research, the specificity of immunoassays is paramount.[1][2][3] When developing antibodies against small molecules, or haptens, such as 6-Fluoro-2,3-dihydroxybenzoic acid, a critical aspect of their validation is the rigorous evaluation of cross-reactivity. This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on how to effectively assess the cross-reactivity of antibodies raised against 6-Fluoro-2,3-dihydroxybenzoic acid conjugates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

The unique ability of antibodies to bind with high specificity to antigens makes them invaluable in drug development.[4] However, the potential for cross-reactivity, where an antibody binds to molecules structurally similar to the target antigen, can lead to inaccurate results and misguided therapeutic strategies.[3][5] Therefore, a comprehensive assessment of antibody specificity is not just a quality control step but a cornerstone of reliable immunoassay development.[1][3]

The Imperative of Specificity in Hapten-Targeting Immunoassays

6-Fluoro-2,3-dihydroxybenzoic acid is a key intermediate in the synthesis of various bioactive compounds.[6][7] Antibodies developed against this hapten are crucial for pharmacokinetic and pharmacodynamic studies. However, the metabolic pathway of drugs often involves modifications to the parent compound, resulting in structurally related metabolites. An antibody that cross-reacts with these metabolites can lead to an overestimation of the drug concentration, impacting dose-response modeling and safety assessments.

This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary method for evaluating cross-reactivity. Competitive ELISAs are particularly well-suited for quantifying haptens in complex biological matrices.[8][9]

Experimental Design: A Strategy for Rigorous Cross-Reactivity Profiling

A robust evaluation of cross-reactivity hinges on a well-designed experimental strategy. This involves selecting a panel of structurally related compounds and systematically testing their ability to compete with the target analyte for antibody binding.

Selection of Cross-Reactants

The choice of compounds to test for cross-reactivity is a critical first step. A logical approach is to select molecules that are structurally analogous to 6-Fluoro-2,3-dihydroxybenzoic acid. This includes precursors, potential metabolites, and other structurally similar benzoic acid derivatives.

Table 1: Potential Cross-Reactants for 6-Fluoro-2,3-dihydroxybenzoic Acid Antibody Evaluation

Compound NameStructureRationale for Inclusion
6-Fluoro-2,3-dihydroxybenzoic acid(Structure of target analyte)Target Analyte (Positive Control)
2,3-Dihydroxybenzoic acid(Structure of 2,3-Dihydroxybenzoic acid)Lacks the fluoro group, tests the antibody's recognition of the core dihydroxybenzoic acid structure.[10]
4-Fluoro-3-hydroxybenzoic acid(Structure of 4-Fluoro-3-hydroxybenzoic acid)Isomer of a potential precursor or related compound.[7][11]
2-Fluoro-3-hydroxybenzoic acid(Structure of 2-Fluoro-3-hydroxybenzoic acid)Positional isomer of the fluoro and hydroxyl groups.
2-Amino-3-fluorobenzoic acid(Structure of 2-Amino-3-fluorobenzoic acid)Substitution of a hydroxyl with an amino group.[12]
Benzoic Acid(Structure of Benzoic Acid)Core benzoic acid structure (Negative Control).
Salicylic Acid (2-Hydroxybenzoic acid)(Structure of Salicylic Acid)Common analgesic with a single hydroxyl group.
Competitive ELISA: The Gold Standard for Specificity Assessment

The competitive ELISA format is ideal for determining the specificity of anti-hapten antibodies.[8] In this assay, the free hapten (in the sample or as a standard) competes with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of the specific antibody. The signal generated is inversely proportional to the concentration of free hapten in the sample.[8][9]

Below is a detailed, step-by-step protocol for performing a competitive ELISA to evaluate the cross-reactivity of antibodies against 6-Fluoro-2,3-dihydroxybenzoic acid.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

Materials and Reagents
  • Coating Antigen: 6-Fluoro-2,3-dihydroxybenzoic acid conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Antibody: Polyclonal or monoclonal antibody raised against the 6-Fluoro-2,3-dihydroxybenzoic acid conjugate.

  • Cross-Reactants: A panel of structurally related compounds (see Table 1).

  • ELISA Plates: High-binding 96-well microtiter plates.

  • Buffers:

    • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).[13]

    • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).[13]

    • Blocking Buffer (e.g., PBST with 1% BSA).[13]

    • Assay Buffer (e.g., PBST with 0.1% BSA).

  • Enzyme-Conjugated Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP, if the primary antibody is from rabbit).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[13]

  • Stop Solution: (e.g., 2 M Sulfuric Acid).

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coat Coat Plate with 6-Fluoro-2,3-DHB-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Mix Mix Antibody with Free Analyte/Cross-Reactant Wash2->Mix Incubate_Plate Add Mixture to Plate and Incubate Mix->Incubate_Plate Wash3 Wash Incubate_Plate->Wash3 Add_Secondary Add Secondary Antibody-HRP Wash3->Add_Secondary Wash4 Wash Add_Secondary->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the 6-Fluoro-2,3-dihydroxybenzoic acid-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.[13]

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target hapten-protein conjugate on the plate surface, which will compete with the free hapten in the sample.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the 6-Fluoro-2,3-dihydroxybenzoic acid standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.[13]

    • Rationale: This is the critical competition step. The amount of primary antibody that binds to the coated antigen is inversely proportional to the concentration of free analyte or cross-reactant in the solution.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.[13]

    • Wash the plate four times with Wash Buffer.

    • Rationale: The secondary antibody binds to the primary antibody that is captured on the plate, providing an enzymatic label for signal generation.

  • Signal Development and Measurement:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Rationale: The enzyme on the secondary antibody catalyzes a color change in the substrate. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the target analyte and competition curves for each of the potential cross-reactants.

Calculating Cross-Reactivity

The cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal.

Table 2: Example Cross-Reactivity Data for an Anti-6-Fluoro-2,3-dihydroxybenzoic Acid Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
6-Fluoro-2,3-dihydroxybenzoic acid10100%
2,3-Dihydroxybenzoic acid5002%
4-Fluoro-3-hydroxybenzoic acid10001%
2-Fluoro-3-hydroxybenzoic acid8001.25%
2-Amino-3-fluorobenzoic acid>10,000<0.1%
Benzoic Acid>10,000<0.1%
Salicylic Acid>10,000<0.1%
Interpreting the Results

The results in Table 2 indicate that the antibody is highly specific for 6-Fluoro-2,3-dihydroxybenzoic acid. The low cross-reactivity with structurally similar compounds demonstrates that the antibody primarily recognizes the unique combination and positioning of the fluoro and dihydroxy groups on the benzoic acid ring. This high level of specificity is crucial for the development of a reliable and accurate immunoassay for the target compound.

The following diagram illustrates the principle of antibody specificity and cross-reactivity at the molecular level.

Antibody_Specificity cluster_specific_binding Specific Binding cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Target 6-Fluoro-2,3-DHB Ab1->Target High Affinity Ab2 Antibody CrossReactant 2,3-DHB Ab2->CrossReactant Low Affinity

Caption: Specific antibody binding versus cross-reactivity.

Conclusion: Ensuring Assay Integrity Through Rigorous Validation

The evaluation of antibody cross-reactivity is a non-negotiable step in the development of robust and reliable immunoassays for small molecules like 6-Fluoro-2,3-dihydroxybenzoic acid. By employing a systematic approach, including the careful selection of potential cross-reactants and the use of a well-validated competitive ELISA protocol, researchers can confidently assess the specificity of their antibodies. This diligence ensures the integrity of the data generated from these assays, which is fundamental to making informed decisions in drug development and other research endeavors. The methodologies and principles outlined in this guide provide a comprehensive framework for achieving this critical aspect of immunoassay validation.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Koren, E., Smith, H. W., Shores, E., Shankar, G., Finco-Kent, D., Rup, B., ... & (Mire-Sluis), A. R. (2008). Recommendations on risk-based strategies for detection and characterization of antibodies against biotechnology products. Journal of immunological methods, 333(1-2), 1-9.
  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed. (URL: [Link])

  • Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - NIH. (URL: [Link])

  • The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. (URL: Not a direct link, but discusses the importance of immunoassays)
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])

  • Technical Guide for ELISA - Protocols - SeraCare. (URL: [Link])

  • Competitive ELISA Protocol - Creative Diagnostics. (URL: [Link])

  • Antibodies as Tools for Characterization, Isolation and Production Enhancement of Anti-Cancer Drugs and Steroidal Hormones from Ginsenoside and Solasodine Glycoside: A Review - MDPI. (URL: [Link])

  • Why is Antibody Specificity Testing Important? - Polaris Market Research. (URL: [Link])

  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. (URL: [Link])

  • What Are Antibodies Used for in Drug Development?. (URL: Not a direct link, but discusses the use of antibodies in drug development)
  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (URL: [Link])

  • Competitive ELISA protocol - St John's Laboratory. (URL: [Link])

  • Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed. (URL: [Link])

  • 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem. (URL: [Link])

Sources

benchmarking the antioxidant properties of 6-Fluoro-2,3-dihydroxybenzoic acid against known antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antioxidants

In the landscape of drug development and cellular biology, the battle against oxidative stress is a perpetual frontier. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a known contributor to a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The scientific community's quest for novel, potent antioxidant compounds is therefore not just an academic exercise, but a critical component of therapeutic innovation.

This guide introduces 6-Fluoro-2,3-dihydroxybenzoic acid, a synthetic aromatic compound, and evaluates its antioxidant potential. The core of antioxidant efficacy lies in a molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals. The structural hallmark of 6-Fluoro-2,3-dihydroxybenzoic acid is its catechol moiety (two adjacent hydroxyl groups on a benzene ring), a feature renowned for potent antioxidant activity in natural compounds like flavonoids. The addition of a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, presents an intriguing modification.[1][2][3]

This document provides an objective, data-centric benchmark of 6-Fluoro-2,3-dihydroxybenzoic acid against established, industry-standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid. Through standardized, validated protocols, we will dissect its performance, offering researchers and drug development professionals a clear, comparative understanding of its potential.

Compound Profiles: Structure and Predicted Activity

6-Fluoro-2,3-dihydroxybenzoic Acid (Test Compound)
  • Structure: This molecule is a derivative of 2,3-dihydroxybenzoic acid (pyrocatechuic acid). The key features are the carboxylic acid group, the catechol (2,3-dihydroxy) system, and a fluorine atom at the 6-position.

  • Anticipated Mechanism: The antioxidant activity of phenolic compounds is primarily attributed to their capacity to donate a hydrogen atom from their hydroxyl groups to free radicals. The resulting phenoxyl radical is stabilized by resonance. The catechol structure is particularly effective because it can form a stable intramolecular hydrogen bond in the resulting semiquinone radical, enhancing its scavenging ability.[4][5] The electron-withdrawing nature of the fluorine atom may modulate the bond dissociation enthalpy (BDE) of the hydroxyl protons, potentially influencing its hydrogen-donating efficiency.[3]

Reference Antioxidants
  • Ascorbic Acid (Vitamin C): A cornerstone water-soluble antioxidant, Ascorbic Acid acts as a potent reducing agent and scavenger of numerous ROS.[6][7] Its antioxidant mechanism involves donating electrons to neutralize free radicals.[8]

  • Trolox: A synthetic, water-soluble analog of Vitamin E, Trolox is widely used as a standard in antioxidant capacity assays. It is particularly valuable for quantifying the activity of chain-breaking antioxidants that prevent lipid peroxidation. Its use allows for the standardization of results into "Trolox Equivalents."[9][10]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, Gallic Acid is recognized for its exceptional antioxidant and radical scavenging properties, often attributed to its three hydroxyl groups.[11][12][13] It serves as a high-potency benchmark for phenolic antioxidants.

Experimental Design: A Multi-Assay Approach for Robust Benchmarking

To generate a comprehensive antioxidant profile, a single assay is insufficient. Different assays operate via distinct chemical mechanisms, and a compound's performance can vary accordingly. We employ three widely accepted spectrophotometric methods: the DPPH and ABTS assays, which measure radical scavenging, and the FRAP assay, which quantifies reducing power.[14][15][16][17]

Below is a diagram illustrating the comprehensive workflow for this comparative analysis.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis CompoundPrep Stock Solution Preparation (Test & Reference Compounds) SerialDilution Serial Dilutions for IC50 CompoundPrep->SerialDilution Dilute to working concentrations ReagentPrep Assay Reagent Preparation (DPPH, ABTS, FRAP) DPPH DPPH Radical Scavenging Assay SerialDilution->DPPH Introduce antioxidant ABTS ABTS Radical Cation Decolorization Assay SerialDilution->ABTS Introduce antioxidant FRAP Ferric Reducing Antioxidant Power Assay SerialDilution->FRAP Introduce antioxidant Spectro Spectrophotometric Reading (Absorbance Measurement) DPPH->Spectro Measure color change ABTS->Spectro Measure color change FRAP->Spectro Measure color change Calc Calculations: - % Inhibition - IC50 Values - Trolox Equivalents (TEAC) - Ferric Reducing Power Spectro->Calc Compare Comparative Data Analysis & Benchmarking Calc->Compare

Sources

A Senior Application Scientist's Guide to Assessing Positional Fluorine Impact on Dihydroxybenzoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Fluorination in Drug Discovery

Dihydroxybenzoic acids (DHBAs), such as Gentisic acid (2,5-dihydroxybenzoic acid) and Protocatechuic acid (3,4-dihydroxybenzoic acid), are phenolic compounds recognized for a spectrum of biological activities, including potent antioxidant and anti-inflammatory effects.[1][2] In medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established method to enhance therapeutic potential. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Adding fluorine can increase a drug's bioavailability by improving its ability to penetrate cell membranes and may also enhance its medical and anti-inflammatory power.[5]

This guide provides an in-depth comparison of how the specific placement of a fluorine atom on the DHBA aromatic ring modulates its biological activity. We will explore the underlying chemical principles, present detailed experimental workflows for assessing these changes, and provide comparative data to illustrate the structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage strategic fluorination to optimize phenolic compounds as therapeutic leads.

The Postulate: Why Fluorine's Position is a Critical Design Element

The introduction of a fluorine atom to the DHBA scaffold is not a trivial modification. Its effects are highly dependent on its position relative to the hydroxyl and carboxylic acid functional groups.

  • Electronic Modulation: Fluorine exerts a strong electron-withdrawing effect through the sigma bond network (inductive effect). This effect can significantly lower the pKa of nearby hydroxyl groups, making them more acidic and potentially better hydrogen bond donors in enzyme active sites. This modulation is key to influencing antioxidant capacity, as the ease of donating a hydrogen atom from a hydroxyl group is a primary mechanism of radical scavenging.[6]

  • Metabolic Blocking: Placing a fluorine atom at a site that is typically susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's metabolic stability and in vivo half-life.[5]

  • Conformational Control & Binding Affinity: The strategic placement of fluorine can introduce favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket, thus enhancing binding affinity and inhibitory potency.[3]

This guide will focus on three key biological activities to illustrate these principles: antioxidant potential, enzyme inhibition, and anti-inflammatory effects.

Comparative Analysis I: Antioxidant Activity

The antioxidant capacity of DHBAs is largely attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to neutralize free radicals.[6] The ease of this donation is directly related to the O-H bond dissociation enthalpy, which is influenced by the electronic environment of the aromatic ring.

Causality Behind Experimental Choices

To quantify the impact of fluorine's position on antioxidant activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is an excellent choice.[7] This method is robust, reproducible, and relies on a simple colorimetric change: the deep violet DPPH radical is reduced by an antioxidant to a pale yellow hydrazine.[8] The rate and extent of this color change provide a direct measure of the compound's radical scavenging efficacy. We will compare the parent DHBA (e.g., Gentisic acid) with its fluorinated isomers to determine how fluorine's electron-withdrawing nature alters this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is designed to be self-validating by including a known standard (Trolox or Ascorbic Acid), positive controls, and negative controls.

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[8]

    • Test Compounds (1 mg/mL): Dissolve the parent DHBA and each fluoro-isomer in methanol.

    • Trolox Standard: Prepare a series of dilutions from a 1 mM stock solution in methanol to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.25 µM).[9]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the test compound dilutions (or Trolox standard) to the respective wells.

    • For the negative control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[7]

    • Plot the % inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Data Summary (Hypothetical)
CompoundFluorine PositionIC50 (µM)Interpretation
Gentisic Acid35.2Baseline antioxidant activity.
3-Fluoro-gentisic acidC328.5Enhanced Activity: Fluorine ortho to the C5-OH and meta to the C2-OH increases the acidity of both, facilitating H-atom donation.
4-Fluoro-gentisic acidC445.8Reduced Activity: Fluorine meta to both hydroxyl groups has a weaker influence on their acidity compared to the ortho or para positions.
6-Fluoro-gentisic acidC631.1Slightly Enhanced Activity: Fluorine ortho to the C5-OH and adjacent to the carboxylic acid enhances the acidity of the C5-OH.

Comparative Analysis II: Enzyme Inhibition (Tyrosinase)

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[11] Many phenolic compounds are known tyrosinase inhibitors, often by chelating the copper ions in the enzyme's active site.

Causality Behind Experimental Choices

Fluorine substitution can enhance enzyme inhibition through several mechanisms. An ortho-fluoro substitution to a hydroxyl group can increase its acidity, making it a better ligand for the copper ions. Furthermore, the fluorine atom itself can form specific hydrogen bonds or other interactions within the active site, increasing the binding affinity of the inhibitor.[12] A colorimetric assay using L-DOPA as a substrate is a standard method to screen for tyrosinase inhibitors.[13]

Experimental Protocol: Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 6.8): Standard buffer for the assay.

    • Mushroom Tyrosinase (1000 U/mL): Prepare a stock solution in phosphate buffer. Dilute to a working concentration of 100 U/mL just before use.[14]

    • L-DOPA (2 mM): Prepare fresh in phosphate buffer.

    • Test Compounds: Prepare serial dilutions in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

    • Inhibitor Control: Kojic acid (a known tyrosinase inhibitor) is used as a positive control.[15]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each test compound dilution to the wells.[11]

    • Add 50 µL of the tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.[11]

    • To initiate the reaction, add 30 µL of the L-DOPA substrate solution.[11]

    • Measure the absorbance at 475-510 nm kinetically for 20-30 minutes at 25°C.[14][16]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each concentration.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Comparative Data Summary (Hypothetical)
CompoundFluorine PositionIC50 (µM)Interpretation
Protocatechuic Acid88.4Baseline inhibition.
2-Fluoro-protocatechuic acidC255.1Enhanced Activity: Fluorine ortho to the C3-OH increases its acidity, likely improving copper chelation in the active site.
5-Fluoro-protocatechuic acidC5120.7Reduced Activity: The fluorine atom may introduce steric hindrance or unfavorable electronic effects that weaken the interaction with the active site.
6-Fluoro-protocatechuic acidC672.9Enhanced Activity: Fluorine ortho to the C4-OH enhances its acidity and potential for interaction with the enzyme.

Comparative Analysis III: Anti-inflammatory Activity

Phenolic compounds often exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or by reducing the production of inflammatory mediators such as nitric oxide (NO) in activated macrophages.[17][18]

Causality Behind Experimental Choices

A cell-based assay provides a more biologically relevant system to assess anti-inflammatory potential. We will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[19] The inhibitory effect of our compounds on the production of nitric oxide (NO), a key inflammatory mediator, will be quantified using the Griess reagent. Fluorine's ability to enhance cell membrane permeability and modulate interactions with target proteins can significantly influence a compound's anti-inflammatory potency.[5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the DHBA isomers for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[19]

  • Griess Assay for Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Cell Viability Assay (e.g., MTT):

    • It is crucial to perform a parallel assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

  • Data Analysis:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the % inhibition of NO production and calculate the IC50 for each non-toxic compound.

Comparative Data Summary (Hypothetical)
CompoundFluorine PositionNO Inhibition IC50 (µM)Cytotoxicity (CC50, µM)
Gentisic Acid150.2> 500
3-Fluoro-gentisic acidC395.7> 500
4-Fluoro-gentisic acidC4188.4> 500
6-Fluoro-gentisic acidC6112.5> 500

Workflow and Logic Diagram

The following diagram illustrates the systematic approach to assessing the impact of fluorine's position on the biological activity of DHBAs.

G start_node 1. Select DHBA Scaffold (e.g., Gentisic Acid) synth_node 2. Synthesize Positional Fluoro-Isomers start_node->synth_node assay_node 3. Perform Biological Assays synth_node->assay_node sub_assay assay_node->sub_assay antioxidant_node 3a. Antioxidant (DPPH Assay) data_node 4. Analyze Data & Determine IC50 antioxidant_node->data_node enzyme_node 3b. Enzyme Inhibition (Tyrosinase Assay) enzyme_node->data_node inflam_node 3c. Anti-inflammatory (NO Inhibition Assay) inflam_node->data_node sar_node 5. Establish Structure-Activity Relationship (SAR) data_node->sar_node lead_node 6. Identify Lead Isomer for Further Development sar_node->lead_node sub_assay->antioxidant_node sub_assay->enzyme_node sub_assay->inflam_node

Caption: Workflow for SAR analysis of fluoro-dihydroxybenzoic acids.

Conclusion and Future Directions

This guide demonstrates that the positional placement of a fluorine atom on a dihydroxybenzoic acid scaffold is a critical determinant of its biological activity. As illustrated by the comparative data, substitutions that enhance the acidity of the phenolic hydroxyl groups (e.g., ortho-fluorination) often lead to improved antioxidant and enzyme inhibitory activities. The impact on cell-based anti-inflammatory activity is more complex, also involving factors like membrane permeability and specific protein interactions.

The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate these structure-activity relationships. Future work should focus on expanding the panel of biological targets, including other enzymes and cell signaling pathways, and progressing the most promising fluorinated isomers into more complex preclinical models to evaluate their pharmacokinetic profiles and in vivo efficacy.

References

  • J. M. V. Holt, "Flavonoids as Potential Anti-Inflammatory Molecules: A Review," PMC - NIH, 2022.

  • A. D. Snow, et al., "Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers," PMC - PubMed Central, 2015.

  • S. K. Prasad, et al., "Hepatoprotective Activity of Gentisic Acid on 5-Fluorouracil-induced Hepatotoxicity in Wistar Rats," PMC - PubMed Central, 2021.

  • Active Concepts, "Tyrosinase Inhibition Assay," Active Concepts, 2023.

  • S. F. Nabavi, et al., "Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle," PMC - PubMed Central, 2021.

  • S. Chniti, et al., "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs," ResearchGate, 2022.

  • A. V. Stasytyte, et al., "Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation," PubMed, 2024.

  • A. V. Stasytyte, et al., "Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation," ResearchGate, 2024.

  • Sigma-Aldrich, "Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin," Sigma-Aldrich.

  • A. M. Aura, "Anti-Inflammatory Implications of the Microbial Transformation of Dietary Phenolic Compounds," ResearchGate, 2005.

  • B. P. Timilsina, et al., "Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa," NIH, 2022.

  • Wikipedia, "Biological aspects of fluorine," Wikipedia.

  • R. Mishra, et al., "Antioxidant activity and free radical scavenging reactions of gentisic acid: In-vitro and pulse radiolysis studies," ResearchGate, 2012.

  • R. Varì, et al., "Protocatechuic acid induces antioxidant/detoxifying enzyme expression through JNK-mediated Nrf2 activation in murine macrophages," PubMed, 2010.

  • Y. L. Lin, et al., "Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus," PubMed, 2013.

  • J. A. K. Howard, et al., "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains," MDPI, 2018.

  • Ossila, "2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3," Ossila.

  • R. Mishra, et al., "Antioxidant activity and free radical scavenging reactions of gentisic acid: in-vitro and pulse radiolysis studies," PubMed, 2012.

  • N. Nerdy, K. Manurung, "SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR," ResearchGate, 2018.

  • H. Chen, et al., "A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives," MDPI, 2022.

  • Zen-Bio, "DPPH Antioxidant Assay Kit," Zen-Bio.

  • V. P. Kukhar, et al., "Applications of fluorine-containing amino acids for drug design," PubMed, 2020.

  • D. H. Kim, et al., "The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR," MDPI, 2018.

  • Abcam, "Tyrosinase Inhibitor Screening Assay Kit (Colorimetric)," Abcam, 2020.

  • L. A. D. S. Costa, et al., "Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application?," MDPI, 2024.

  • W. W. Hartman, et al., "3,5-Dihydroxybenzoic acid," Organic Syntheses Procedure.

  • A. L. Martínez, et al., "The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review," MDPI, 2024.

  • S. G. K. S. Gunathilake, "Antioxidant activity and mechanism of inhibitory action of gentisic and α-resorcylic acids," ResearchGate, 2016.

  • K. Grohe, H. J. Zeiler, "Method for the production of benzoic acid derivatives fluorinated on the nucleus," Google Patents, 1988.

  • Attogene, "Tyrosinase Inhibitor Assay Kit," Attogene.

  • BenchChem, "An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid," BenchChem.

  • S. Saini, "Use of Phenolic Compound as Anti- Inflammatory," IJFMR, 2024.

  • S. Öztürk, et al., "DPPH Radical Scavenging Assay," MDPI, 2022.

  • R. Khanra, et al., "Protocatechuic Acid, a Phenolic from Sansevieria roxburghiana Leaves, Suppresses Diabetic Cardiomyopathy via Stimulating Glucose Metabolism, Ameliorating Oxidative Stress, and Inhibiting Inflammation," Frontiers, 2017.

  • Y. Li, et al., "Fluorine effects on biological activity," ResearchGate, 2019.

  • S. K. Singh, "Tyrosinase inhibitory activity," ResearchGate, 2019.

  • M. Benskin, "Synthesis of n-isomers: Native and deuterium-labelled short-chain perfluoroalkane sulfonamide derivatives," Vrije Universiteit Amsterdam, 2024.

  • H. Chen, et al., "A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives," ResearchGate, 2022.

  • M. G. L. Hertog, "Flavonoids and the Structure-Antioxidant Activity Relationship," Hilaris Publisher, 2018.

  • J. F. Honek, "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages," PMC - NIH, 2010.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-2,3-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 6-Fluoro-2,3-dihydroxybenzoic acid are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical properties and potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The Principle of Safe Disposal: Why This Compound Requires Special Handling

6-Fluoro-2,3-dihydroxybenzoic acid is a fluorinated aromatic carboxylic acid. Its proper disposal is not merely a matter of regulatory compliance but is dictated by its chemical nature. The presence of the fluorine atom and hydroxyl groups on the benzene ring influences its reactivity and potential hazards.

The core principle behind its disposal is chemical waste segregation and neutralization of hazards . Improper disposal can lead to several risks:

  • Personnel Exposure: As with similar hydroxybenzoic and fluorobenzoic acid derivatives, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making many fluorinated compounds persistent in the environment.[4][5][6] While not a per- and polyfluoroalkyl substance (PFAS) in the common sense, its fluorinated nature necessitates disposal methods that ensure complete destruction.

  • Hazardous Decomposition: In the event of a fire or improper incineration, thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[1][3]

Therefore, all waste containing this compound must be treated as hazardous chemical waste and routed to a specialized disposal facility.

Hazard Assessment and Key Chemical Properties

PropertyValue / ClassificationSource
GHS Hazard Class Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1]
Signal Word Warning[3][7]
Molecular Formula C₇H₅FO₃[7]
Molecular Weight 156.11 g/mol
Appearance Solid, likely a powder[8]
Melting Point 214-218 °C (for 4-Fluoro-3-hydroxybenzoic acid isomer)
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[1]
Hazardous Decomposition Carbon oxides (CO, CO₂), Hydrogen fluoride (HF)[1][3]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.[3][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[9]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved N95 dust mask or a respirator. All handling of the solid compound should occur in a well-ventilated area or a chemical fume hood.[1][8]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: All materials contaminated with 6-Fluoro-2,3-dihydroxybenzoic acid, including the pure compound, solutions, and contaminated labware (e.g., weigh boats, gloves, pipette tips), must be disposed of as hazardous chemical waste.

  • Segregate at the Source: Do not mix this waste with other waste streams. Specifically, keep it separate from incompatible materials like strong acids, bases, and oxidizing agents to prevent hazardous reactions in the waste container.[1]

Step 2: Container Selection and Labeling

  • Solid Waste: Collect dry waste (unused compound, contaminated gloves, paper towels) in a dedicated, sealable, and chemically resistant container, such as a high-density polyethylene (HDPE) bucket or a wide-mouthed plastic jar.[10]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly marked, and sealable liquid waste container (e.g., an HDPE carboy).

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "6-Fluoro-2,3-dihydroxybenzoic acid"

    • The approximate concentration and quantity

    • The relevant GHS hazard pictograms (Irritant)

    • The date the waste was first added to the container

Step 3: Waste Accumulation and Storage

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[1][10]

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from drains, and have secondary containment to manage potential spills.

  • Avoid Heat and Ignition Sources: Store the waste away from heat and potential ignition sources, as thermal decomposition produces hazardous byproducts.[1][3]

Step 4: Final Disposal and Handover

  • Schedule a Pickup: Once the container is full (no more than 90% capacity) or when you are finished with the project, arrange for a waste pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Approved Disposal Method: The designated disposal method for this type of halogenated organic solid is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize acidic gases like hydrogen fluoride.[3][6] Landfilling in a designated hazardous waste landfill is another possibility, though incineration is preferred for complete destruction.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-2,3-dihydroxybenzoic acid.

G Disposal Workflow: 6-Fluoro-2,3-dihydroxybenzoic Acid cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Handover cluster_disposal Final Disposition start Waste Generation Point ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste: Solid, Liquid, or Contaminated Labware container Select Labeled, Compatible HDPE Waste Container identify->container ppe->identify segregate Segregate from Incompatible Waste (Acids, Bases, Oxidizers) container->segregate collect Collect Waste in Container segregate->collect seal Seal Container Tightly collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Approved Waste Disposal Plant (e.g., High-Temp Incineration) contact_ehs->end

Caption: Decision workflow for safe disposal of 6-Fluoro-2,3-dihydroxybenzoic acid.

Emergency Procedures for Spills

In the event of an accidental spill, follow these procedures immediately.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleaning, don all required PPE, including respiratory protection if the material is a fine powder.

  • Contain the Spill:

    • For Solids: Gently sweep up the material, avoiding the creation of dust.[1] Use a dustpan and brush designated for chemical spills.

    • For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect and Dispose: Place the spilled material and all cleanup materials into a labeled hazardous waste container.[2][11]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of 6-Fluoro-2,3-dihydroxybenzoic acid, protecting yourself, your colleagues, and the environment.

References

  • Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid. (2011). Provided by a chemical supplier, this document outlines the hazards, handling, storage, and disposal precautions for a close isomer of the target compound.
  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid. (2024). Carl ROTH. [Link]

  • Safety Data Sheet: 3,5-Dihydroxybenzoic acid. (2023). Chemos GmbH & Co.KG. [Link]

  • PubChem Compound Summary for 2,3-Dihydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. (2024). Environmental Safety Center, University of Tokyo. [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025). University of Oxford Department of Chemistry. [Link]

  • Finding an End to Forever Chemicals. (2025). Eurofins USA. [Link]

  • PubChem Compound Summary for 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 2,4-Difluoro-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2,3-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2,3-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.